molecular formula C20H11F4N3O2 B12378160 MEDS433

MEDS433

Cat. No.: B12378160
M. Wt: 401.3 g/mol
InChI Key: JIIXZPWFDKPNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MEDS433 is a useful research compound. Its molecular formula is C20H11F4N3O2 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H11F4N3O2

Molecular Weight

401.3 g/mol

IUPAC Name

2-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1H-pyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C20H11F4N3O2/c21-14-12(10-6-2-1-3-7-10)15(22)17(24)18(16(14)23)25-19(28)13-11-8-4-5-9-27(11)26-20(13)29/h1-9H,(H,25,28)(H,26,29)

InChI Key

JIIXZPWFDKPNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=C4C=CC=CN4NC3=O)F)F

Origin of Product

United States

Foundational & Exploratory

MEDS433: A Host-Targeting Antiviral with a Dual Mechanism of Action in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MEDS433 is a novel and potent host-targeting antiviral agent that has demonstrated significant efficacy against a broad spectrum of viruses, including respiratory syncytial virus (RSV), human coronaviruses (hCoV-OC43, hCoV-229E, and SARS-CoV-2), and influenza A and B viruses.[1][2][3][4] Its primary mechanism of action is the inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. By disrupting the supply of pyrimidines, this compound effectively halts viral genome replication. Furthermore, in the context of RSV, this compound has been shown to possess a secondary, immunomodulatory mechanism by inducing the expression of antiviral interferon-stimulated genes (ISGs).[1] This dual action makes this compound a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral therapeutic.

Primary Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

The cornerstone of this compound's antiviral activity lies in its potent inhibition of the host cell enzyme dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a key mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines (uridine and cytidine).[3][5]

Virally infected cells have a significantly increased demand for nucleotides to support the rapid replication of their genetic material.[3][5] By targeting hDHODH, this compound effectively starves the virus of the essential pyrimidine building blocks required for the synthesis of new viral genomes. This leads to a potent suppression of viral replication.[1][2]

The specificity of this mechanism has been experimentally validated through rescue experiments. The antiviral effects of this compound can be reversed by the addition of exogenous uridine or orotate, which bypasses the enzymatic block.[2][3][6][7] Conversely, the addition of dihydroorotate, the substrate of hDHODH, does not rescue viral replication, confirming that this compound acts downstream of this step in the pathway.[4]

Signaling Pathway: de novo Pyrimidine Biosynthesis Inhibition

Mechanism of this compound: Inhibition of Pyrimidine Biosynthesis cluster_cell Host Cell cluster_mito Mitochondrion DHO Dihydroorotate hDHODH hDHODH DHO->hDHODH Substrate ORO Orotate UMP UMP ORO->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Viral_Genome Viral Genome Replication UTP_CTP->Viral_Genome Required for synthesis hDHODH->ORO Product This compound This compound This compound->hDHODH Inhibition

Caption: this compound inhibits hDHODH, blocking the conversion of dihydroorotate to orotate.

Secondary Mechanism of Action: Induction of Antiviral ISGs (RSV)

In studies specifically investigating its effect on Respiratory Syncytial Virus (RSV), this compound was found to have a second mode of action that complements its primary inhibitory function.[1] this compound treatment stimulated the secretion of interferon-beta (IFN-β) and interferon-lambda 1 (IFN-λ1).[1] These interferons, in turn, trigger the expression of a suite of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs).[1]

Key ISGs upregulated by this compound-induced interferon signaling include IFI6, IFITM1, and IRF7.[1] The individual expression of these proteins has been shown to reduce RSV-A replication, suggesting that this host immune response contributes to the overall potent anti-RSV activity of this compound.[1]

Signaling Pathway: this compound-Induced Antiviral State

Secondary Mechanism of this compound in RSV Infection cluster_cell Host Cell IFN_beta IFN-β ISGs ISG Expression (IFI6, IFITM1, IRF7) IFN_beta->ISGs Induces IFN_lambda1 IFN-λ1 IFN_lambda1->ISGs Induces Antiviral_State Antiviral State ISGs->Antiviral_State RSV_Replication RSV Replication Antiviral_State->RSV_Replication Inhibition This compound This compound This compound->IFN_beta Stimulates secretion This compound->IFN_lambda1 Stimulates secretion

Caption: this compound stimulates interferon secretion, leading to ISG expression and an antiviral state.

Quantitative Data on Antiviral Activity

This compound has demonstrated potent antiviral activity at low nanomolar concentrations across various cell lines and viruses.

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A Virus (IAV) A5490.064 ± 0.010.264 ± 0.002>10>156[3]
MDCK0.141 ± 0.0210.256 ± 0.052>10>70[4]
Influenza B Virus (IBV) A5490.065 ± 0.0050.365 ± 0.09>10>153[3]
MDCK0.170 ± 0.0190.330 ± 0.013>10>58[4]
hCoV-OC43 MRC-50.021 ± 0.004->1>47[8]
hCoV-229E MRC-50.029 ± 0.003->1>34[8]
SARS-CoV-2 Vero E60.018 ± 0.003-1.15 ± 0.0964[8]
Calu-30.005 ± 0.0007->1>200[8]
RSV-A HEp-2In the one-digit nanomolar range---[1]
RSV-B HEp-2In the one-digit nanomolar range---[1]

Experimental Protocols

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.

  • Cell Seeding: Plate a suitable cell line (e.g., A549, Calu-3) in multi-well plates and incubate to form a confluent monolayer.

  • Compound Treatment: One hour prior to infection, treat the cells with serial dilutions of this compound or a vehicle control (DMSO).

  • Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

  • Incubation: After a virus adsorption period (typically 1 hour), remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.

  • Supernatant Collection: At a defined time point post-infection (e.g., 24, 48 hours), collect the cell culture supernatants.

  • Titration: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on a permissive cell line.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of viral yield reduction against the log of the compound concentration.

Plaque Reduction Assay (PRA)

This method is used to determine the concentration of an antiviral that inhibits the formation of viral plaques by 50%.

  • Cell Seeding: Seed a permissive cell line (e.g., MDCK, Vero E6) in multi-well plates and grow to confluency.

  • Compound Treatment and Infection: Pre-treat cells with various concentrations of this compound for 1 hour before infecting with a known number of plaque-forming units (PFU) of the virus.

  • Overlay: After virus adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Uridine/Orotate Reversal Assay

This experiment confirms that the antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

  • Protocol: Follow the protocol for the VRA or PRA as described above.

  • Co-treatment: In parallel with the this compound treatment, supplement the cell culture medium with increasing concentrations of exogenous uridine, cytidine, or orotic acid.

  • Analysis: Assess whether the addition of these nucleosides or intermediates reverses the antiviral effect of this compound. A successful reversal indicates that the compound's mechanism of action is the inhibition of pyrimidine synthesis.

Experimental Workflow Diagram

General Experimental Workflow for Antiviral Testing cluster_assays Quantification Methods start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_compound Treat with this compound (Serial Dilutions) seed_cells->treat_compound infect_virus Infect with Virus (Known MOI or PFU) treat_compound->infect_virus incubate Incubate for Defined Period infect_virus->incubate quantify Quantify Viral Replication incubate->quantify vra VRA: Titrate Supernatant quantify->vra pra PRA: Count Plaques quantify->pra rtqpcr RT-qPCR: Measure Viral RNA quantify->rtqpcr end End vra->end pra->end rtqpcr->end

Caption: Workflow for assessing the antiviral activity of this compound.

Conclusion and Future Directions

This compound is a highly potent, host-targeting antiviral with a well-characterized dual mechanism of action against a range of clinically significant viruses. Its primary mode of action, the inhibition of hDHODH, provides a high genetic barrier to the development of resistance. The secondary, immunomodulatory mechanism observed against RSV further enhances its therapeutic potential. The robust in vitro efficacy and favorable selectivity indices support the continued development of this compound as a broad-spectrum antiviral agent, both as a monotherapy and in combination with other direct-acting antivirals. Future studies should focus on in vivo efficacy in preclinical animal models to validate its therapeutic potential for treating viral infections.

References

MEDS433: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MEDS433 is a novel, potent, and selective small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines essential for nucleic acid synthesis, this compound has demonstrated significant therapeutic potential as a broad-spectrum antiviral agent and a promising candidate for the treatment of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. As of late 2025, there are no registered clinical trials for this compound.

Core Mechanism of Action: Inhibition of hDHODH

The primary mechanism of action of this compound is the potent inhibition of the mitochondrial enzyme hDHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.

This compound exhibits high-affinity binding to the ubiquinone binding site of hDHODH, leading to a selective blockade of its enzymatic activity.[1] This targeted inhibition results in the depletion of the intracellular pyrimidine pool, thereby halting nucleic acid replication and protein synthesis in target cells. The specificity of this mechanism has been consistently demonstrated in preclinical studies where the antiviral or anti-leukemic effects of this compound can be reversed by the addition of exogenous uridine or orotate, the downstream products of the hDHODH-catalyzed reaction.[2][3]

A secondary mechanism of action has been identified in the context of Respiratory Syncytial Virus (RSV) infection. This compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, which in turn induces the expression of several interferon-stimulated genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[2] This suggests a dual antiviral effect: direct inhibition of viral replication via pyrimidine starvation and enhancement of the host innate immune response.

MEDS433_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_virus Virus-Infected Cell cluster_host_response Host Immune Response (RSV) Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP RNA/DNA Synthesis RNA/DNA Synthesis UTP/CTP->RNA/DNA Synthesis Viral Replication Viral Replication RNA/DNA Synthesis->Viral Replication Infection Infection Viral Replication->Infection IFN-β / IFN-λ1 IFN-β / IFN-λ1 ISG Expression (IFI6, IFITM1, IRF7) ISG Expression (IFI6, IFITM1, IRF7) IFN-β / IFN-λ1->ISG Expression (IFI6, IFITM1, IRF7) Antiviral State Antiviral State ISG Expression (IFI6, IFITM1, IRF7)->Antiviral State Antiviral State->Viral Replication Inhibition This compound This compound This compound->IFN-β / IFN-λ1 Stimulates hDHODH hDHODH This compound->hDHODH Inhibition

Fig. 1: this compound Mechanism of Action. This diagram illustrates the dual mechanism of this compound, primarily through the inhibition of hDHODH in the de novo pyrimidine biosynthesis pathway, which is critical for viral replication. A secondary mechanism involves the stimulation of the interferon-stimulated gene (ISG) response in RSV infection.

Therapeutic Potential in Viral Infections

This compound has demonstrated potent, low nanomolar to sub-micromolar in vitro activity against a broad range of RNA viruses. Its host-targeting mechanism suggests a high barrier to the development of viral resistance.

Quantitative Antiviral Activity

The following tables summarize the in vitro efficacy of this compound against various viruses in different cell lines.

Virus Cell Line Assay EC50 (µM) EC90 (µM) Reference
Influenza A (IAV)A549VRA0.064 ± 0.010.264 ± 0.002[4]
Influenza B (IBV)A549VRA0.065 ± 0.0050.365 ± 0.09[4]
Influenza A (IAV)Calu-3VRA0.055 ± 0.0030.675 ± 0.05[4]
Influenza B (IBV)Calu-3VRA0.052 ± 0.0060.807 ± 0.08[4]
Influenza A (IAV)MDCKPRA0.141 ± 0.0210.256 ± 0.052[4]
Influenza B (IBV)MDCKPRA0.170 ± 0.0190.330 ± 0.013[4]
hCoV-OC43HCT-8FFRA0.012 ± 0.0010.027 ± 0.002[5]
hCoV-229EMRC-5CPE0.022 ± 0.0030.038 ± 0.004[5]
SARS-CoV-2Vero E6VRA0.063 ± 0.0130.136 ± 0.021[5]
SARS-CoV-2Calu-3VRA0.230 ± 0.0410.440 ± 0.065[5]
RSV-A / RSV-BHEp-2-"one-digit nanomolar range"-[2][6]

VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay.

Cytotoxicity and Selectivity Index

A favorable therapeutic window is indicated by the high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Cell Line CC50 (µM) Virus Selectivity Index (SI) Reference
A54964.25 ± 3.12IAV1104[4]
A54964.25 ± 3.12IBV988[4]
Calu-354.67 ± 3.86IAV994[4]
Calu-354.67 ± 3.86IBV1051[4]
MDCK119.8 ± 6.21IAV850[4]
MDCK119.8 ± 6.21IBV705[4]
HCT-878.48 ± 4.6hCoV-OC43> 6300[5]
MRC-5104.80 ± 19.75hCoV-229E> 4600[5]
Vero E6> 500SARS-CoV-2> 7900[5]

Therapeutic Potential in Acute Myeloid Leukemia (AML)

This compound has emerged as a promising agent for the treatment of AML. Inhibition of hDHODH in AML cells has been shown to induce both apoptosis and differentiation.[7]

In Vitro and In Vivo Efficacy in AML
  • Pro-apoptotic Effect : this compound induces a significant pro-apoptotic effect in various AML cell lines (U937, THP1, OCI-AML3, NB4) at concentrations a log-fold lower than the first-generation hDHODH inhibitor, brequinar.[7] This effect is at least partially independent of its differentiation-inducing properties.[7]

  • Induction of Differentiation : this compound promotes the differentiation of AML blasts into mature cells.[7]

  • In Vivo Efficacy : In a THP1 xenograft mouse model of AML, intraperitoneal administration of this compound (20 mg/kg/day) resulted in a significant reduction in tumor volume and weight.[8][9]

  • Preclinical Safety : Preliminary in vivo studies in Balb/c mice showed no toxicity after 5 weeks of intraperitoneal administration.[7][8]

Quantitative Anti-leukemic Activity
Parameter Value Reference
hDHODH IC50 1.2 nM[6]
THP1 EC50 (differentiation) 72 nM[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the test compound.

VRA_Workflow Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Pre-treat with this compound (1h) Pre-treat with this compound (1h) Incubate (24h)->Pre-treat with this compound (1h) Infect with Virus (e.g., MOI 0.01-1) Infect with Virus (e.g., MOI 0.01-1) Pre-treat with this compound (1h)->Infect with Virus (e.g., MOI 0.01-1) Adsorption (1h at 37°C) Adsorption (1h at 37°C) Infect with Virus (e.g., MOI 0.01-1)->Adsorption (1h at 37°C) Incubate with this compound (48-72h) Incubate with this compound (48-72h) Adsorption (1h at 37°C)->Incubate with this compound (48-72h) Harvest Supernatant Harvest Supernatant Incubate with this compound (48-72h)->Harvest Supernatant Titrate Viral Yield (Plaque Assay) Titrate Viral Yield (Plaque Assay) Harvest Supernatant->Titrate Viral Yield (Plaque Assay) Calculate EC50/EC90 Calculate EC50/EC90 Titrate Viral Yield (Plaque Assay)->Calculate EC50/EC90

Fig. 2: Virus Yield Reduction Assay (VRA) Workflow. This diagram outlines the key steps in the VRA protocol used to determine the efficacy of this compound against various viruses.

Methodology:

  • Cell Seeding: Plate susceptible cells (e.g., A549, Calu-3, Vero E6) in multi-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cell monolayers with increasing concentrations of this compound or vehicle control (DMSO) for 1 hour prior to infection.

  • Viral Infection: Infect the cells with the virus of interest at a specified multiplicity of infection (MOI).

  • Incubation: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound. Incubate for 48-72 hours.

  • Quantification: Harvest the cell supernatants and determine the viral titer by plaque assay on a susceptible cell line.

  • Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of virus reduction against the log of the drug concentration.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Methodology:

  • Cell Seeding: Seed confluent monolayers of cells (e.g., MDCK) in multi-well plates.

  • Compound and Virus Addition: Pre-treat cells with various concentrations of this compound for 1 hour, then infect with a low dose of virus (e.g., 50 plaque-forming units/well).

  • Overlay: After a 1-hour adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding drug concentrations.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 48-72 hours).

  • Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the EC50 and EC90 by calculating the concentration of this compound that reduces the number of plaques by 50% and 90%, respectively, compared to the vehicle control.

Immunoblotting for Viral Proteins

This technique is used to assess the effect of this compound on the expression of specific viral proteins.

Immunoblotting_Workflow Infect Cells & Treat with this compound Infect Cells & Treat with this compound Lyse Cells at Time Points Lyse Cells at Time Points Infect Cells & Treat with this compound->Lyse Cells at Time Points Protein Quantification Protein Quantification Lyse Cells at Time Points->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer to PVDF Membrane Transfer to PVDF Membrane SDS-PAGE->Transfer to PVDF Membrane Blocking Blocking Transfer to PVDF Membrane->Blocking Primary Antibody Incubation (e.g., anti-HA, anti-N) Primary Antibody Incubation (e.g., anti-HA, anti-N) Blocking->Primary Antibody Incubation (e.g., anti-HA, anti-N) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (e.g., anti-HA, anti-N)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Analyze Protein Levels Analyze Protein Levels Chemiluminescent Detection->Analyze Protein Levels

Fig. 3: Immunoblotting Workflow. This flowchart details the procedure for analyzing the impact of this compound on the expression levels of viral proteins.

Methodology:

  • Sample Preparation: Infect cells (e.g., MDCK for influenza) and treat with this compound (e.g., 0.5 µM). Prepare total cell protein extracts at various time points post-infection.

  • SDS-PAGE: Separate equal amounts of protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the viral proteins of interest (e.g., anti-influenza HA or anti-SARS-CoV-2 N protein). A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by visualization using an enhanced chemiluminescence (ECL) reagent.

Conclusion and Future Directions

This compound is a highly promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of viruses and AML cell lines. Its host-targeting nature offers a significant advantage in overcoming viral resistance. The extensive in vitro data, coupled with initial in vivo efficacy and safety findings in AML models, strongly support its continued development.

Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for human trials. Further elucidation of the interplay between hDHODH inhibition and the innate immune response may reveal additional therapeutic benefits. Given the compelling preclinical profile, this compound represents a valuable asset for the development of next-generation antiviral and anti-cancer therapies.

References

MEDS433: A Host-Targeting Antiviral Agent – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

MEDS433 is a novel and potent host-targeting antiviral (HTA) agent that exhibits broad-spectrum activity against a range of respiratory viruses. By inhibiting the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, this compound effectively depletes the intracellular pool of pyrimidines essential for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols, and key signaling pathways involved in its antiviral activity.

Introduction

The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate the development of new antiviral strategies. Host-targeting antivirals (HTAs) represent a promising approach by targeting cellular factors essential for viral replication, thereby creating a higher barrier to the development of resistance. This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are vital for the replication of rapidly proliferating viruses.[1] By inhibiting hDHODH, this compound effectively starves the virus of the necessary building blocks for genome replication.[2][3]

This compound has demonstrated potent in vitro activity against a variety of respiratory viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV, IBV), and several human coronaviruses, including SARS-CoV-2.[2][4][5] Its host-targeting mechanism of action suggests a low probability of resistance development and positions it as a promising candidate for further development as a broad-spectrum antiviral agent.[1][6]

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[7] hDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][8] This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA and DNA.

The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotate, the product of the hDHODH-catalyzed reaction, confirming the specificity of its target.[1][2][5] Conversely, the addition of dihydroorotate, the substrate of hDHODH, does not rescue viral replication in the presence of this compound.[8]

In addition to its primary mechanism, this compound has also been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), such as IFI6, IFITM1, and IRF7.[4] This suggests a dual mechanism of antiviral activity against certain viruses like RSV, where it both limits the resources for viral replication and stimulates the host's innate immune response.[4]

dot

MEDS433_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_intervention Pharmacological Intervention Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_RNA_DNA Viral RNA/DNA Replication UTP_CTP->Viral_RNA_DNA This compound This compound This compound->Orotate Inhibition caption This compound inhibits hDHODH, blocking pyrimidine synthesis.

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis.

Quantitative Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against a range of viruses in different cell lines. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against Human Coronaviruses (hCoVs)

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
hCoV-OC43HCT-80.023 ± 0.00378.48 ± 4.6> 3412[9]
hCoV-229EMRC-50.022 ± 0.004104.80 ± 19.75> 4763[9]
SARS-CoV-2Vero E60.025 ± 0.004> 100> 4000[5]
SARS-CoV-2Calu-30.038 ± 0.006> 100> 2631[5]

Table 2: Antiviral Activity of this compound against Influenza Viruses

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
IAVA5490.064 ± 0.010.264 ± 0.002> 200> 3125[8]
IBVA5490.065 ± 0.0050.365 ± 0.09> 200> 3076[8]
IAVMDCK0.141 ± 0.0210.256 ± 0.052119.8 ± 6.21850[8]
IBVMDCK0.170 ± 0.0190.330 ± 0.013119.8 ± 6.21705[8]

Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

Virus StrainCell LineEC50 (nM)Reference
RSV-AHEp-2one-digit nanomolar range[4]
RSV-BHEp-2one-digit nanomolar range[4]

Synergistic Antiviral Effects

Combination therapy is a key strategy to enhance antiviral efficacy and reduce the emergence of drug resistance. Studies have shown that this compound acts synergistically when combined with other antiviral agents.

  • With Dipyridamole (DPY): DPY inhibits the pyrimidine salvage pathway. When combined with this compound, which blocks the de novo pathway, a synergistic anti-influenza and anti-SARS-CoV-2 activity is observed.[2][5] This combination effectively restores the antiviral activity of this compound even in the presence of exogenous uridine.[5]

  • With N4-hydroxycytidine (NHC): NHC is a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase. The combination of this compound and NHC results in a synergistic inhibition of influenza A virus replication.[8]

dot

Synergistic_Effect_Workflow cluster_pathways Pyrimidine Nucleotide Synthesis cluster_inhibitors Inhibitors cluster_viral_process Viral Replication DeNovo De Novo Pathway NucleotidePool Pyrimidine Nucleotide Pool DeNovo->NucleotidePool Salvage Salvage Pathway Salvage->NucleotidePool ViralReplication Viral Replication NucleotidePool->ViralReplication This compound This compound This compound->DeNovo inhibits DPY Dipyridamole (DPY) DPY->Salvage inhibits caption Synergistic inhibition of pyrimidine synthesis pathways.

Caption: Synergistic inhibition of pyrimidine synthesis pathways.

Experimental Protocols

The antiviral activity and mechanism of action of this compound have been characterized using a variety of standard virological and cell biology assays.

Cell Lines and Viruses
  • Cell Lines: Madin-Darby canine kidney (MDCK), human lung adenocarcinoma epithelial (A549), human colorectal adenocarcinoma (HCT-8), human embryonic lung fibroblast (MRC-5), African green monkey kidney (Vero E6), and human lung carcinoma (Calu-3) cells are commonly used.

  • Viruses: Influenza A and B viruses, human coronaviruses (hCoV-OC43, hCoV-229E, SARS-CoV-2), and Respiratory Syncytial Virus (RSV) strains are propagated and titrated in appropriate cell lines.

Antiviral Assays
  • Plaque Reduction Assay (PRA): This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50) or 90% (EC90).[8][10]

    • Cell monolayers are seeded in multi-well plates.

    • Cells are pre-incubated with serial dilutions of this compound before infection.

    • Cells are infected with a known number of plaque-forming units (PFU) of the virus.

    • After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel) containing the corresponding concentrations of this compound.

    • After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

    • Plaques are counted, and the EC50 and EC90 values are calculated.

  • Virus Yield Reduction Assay (VRA): This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[6][8]

    • Cell monolayers are treated with this compound and infected with the virus as in the PRA.

    • Instead of an overlay, liquid medium containing the compound is added.

    • At a specific time post-infection, the cell culture supernatant is harvested.

    • The amount of infectious virus in the supernatant is quantified by plaque assay on fresh cell monolayers.

    • The reduction in viral titer is used to determine the EC50 and EC90 values.

Cytotoxicity Assay
  • Cell Viability Assay: The 50% cytotoxic concentration (CC50) of this compound is determined in uninfected cells to assess its toxicity.

    • Cells are seeded in 96-well plates and exposed to serial dilutions of this compound.

    • After a prolonged incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescent assay like CellTiter-Glo.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Immunoblotting
  • Western Blot: This technique is used to detect and quantify the expression of viral proteins in infected cells treated with this compound.[8]

    • Cells are infected and treated with this compound.

    • At various times post-infection, total cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with specific primary antibodies against viral proteins (e.g., influenza HA and NA) and a loading control (e.g., GAPDH or vinculin).

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

dot

Experimental_Workflow_PRA start Seed Cells in Multi-well Plates pretreat Pre-treat with this compound Dilutions start->pretreat infect Infect with Virus (known PFU) pretreat->infect overlay Add Semi-solid Overlay with this compound infect->overlay incubate Incubate for Plaque Formation overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate EC50 and EC90 count->calculate caption Workflow for Plaque Reduction Assay (PRA).

Caption: Workflow for Plaque Reduction Assay (PRA).

Conclusion

This compound is a potent host-targeting antiviral agent with a well-defined mechanism of action centered on the inhibition of hDHODH and the subsequent depletion of pyrimidines essential for viral replication. Its broad-spectrum activity against several key respiratory viruses, favorable selectivity index, and potential for synergistic combination therapies make it a compelling candidate for further preclinical and clinical development. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound as a next-generation antiviral therapeutic.

References

MEDS433: A Novel DHODH Inhibitor Driving Apoptosis in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. One promising avenue of investigation is the targeting of metabolic pathways essential for cancer cell proliferation and survival. MEDS433, a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant agent with pro-apoptotic effects in AML. This technical guide provides a comprehensive overview of the preclinical data supporting the anti-leukemic activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance new therapies for AML.

Introduction to this compound and its Target: DHODH

This compound is a next-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike normal hematopoietic cells, which can utilize both the de novo and salvage pathways for pyrimidine synthesis, many AML cells exhibit a heightened dependence on the de novo pathway to meet the demands of rapid proliferation. By inhibiting DHODH, this compound effectively starves AML cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and ultimately, apoptosis.[4][5][6]

Mechanism of Action: Inducing Apoptosis through Pyrimidine Starvation

The primary mechanism by which this compound exerts its anti-leukemic effects is through the induction of pyrimidine starvation. This metabolic stress triggers a cascade of events within the AML cell, culminating in programmed cell death. The pro-apoptotic effect of this compound has been shown to be, at least in part, independent of its ability to induce differentiation.[1][3] A key indicator of its on-target activity is the observation that the apoptotic effects of this compound can be completely rescued by the addition of exogenous uridine, a downstream product of the DHODH-mediated reaction.[1][4][5] This confirms that the cytotoxic effects are a direct consequence of DHODH inhibition and pyrimidine depletion.

Below is a diagram illustrating the signaling pathway affected by this compound.

MEDS433_Mechanism Signaling Pathway of this compound in AML cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Apoptosis Apoptosis UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis DNA_RNA_Synthesis->Apoptosis This compound This compound This compound->DHODH

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing apoptosis.

Quantitative Analysis of Pro-Apoptotic Effects

The pro-apoptotic efficacy of this compound has been quantified across various AML cell lines. This compound consistently demonstrates superior potency compared to the first-generation DHODH inhibitor, brequinar.[1][5]

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineThis compound IC50 (nM)Apoptotic Rate (%) vs. ControlNotesReference
THP172Significant increaseMore sensitive[7]
U937Not specifiedSignificant increase-[1]
OCI-AML3Not specifiedLess sensitiveResponds to prolonged exposure[4][5]
NB4Not specifiedSignificant increase-[1]
MV4-11Not specifiedLess sensitive-[4][5]

Note: Specific apoptotic rate percentages and IC50 values are often presented in graphical form in the source literature and may require direct consultation of the full-text articles for precise values.

In Vivo Anti-Leukemic Activity

Preclinical in vivo studies using AML xenograft models have substantiated the anti-leukemic potential of this compound. Administration of this compound led to a significant reduction in tumor volume and weight, demonstrating its efficacy in a living organism.[7][8]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Model

Animal ModelTreatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
THP1 Xenograft in NSG miceThis compound~50% vs. controlSignificant reduction[1][8]
KU-812 XenograftThis compound (10 mg/kg)Significant reductionSignificant reduction[6]
KU-812 XenograftThis compound (20 mg/kg)Significant reductionSignificant reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Apoptosis Assays

Objective: To quantify the extent of apoptosis induced by this compound in AML cell lines.

Methodology: Annexin V and Propidium Iodide (PI) Staining

  • AML cell lines (e.g., THP1, U937, OCI-AML3, NB4) are seeded in appropriate culture medium.

  • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 3 and 6 days).[1][3]

  • For rescue experiments, cells are co-treated with this compound and a high concentration of uridine (e.g., 100 µM).[4][5]

  • Following treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry.

  • Data analysis is performed to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living model.

Methodology: AML Xenograft Mouse Model

  • Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with a human AML cell line (e.g., THP1 or KU-812).[1][6]

  • Tumors are allowed to establish to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The treatment group receives intraperitoneal injections of this compound at specified doses and schedules.[1] The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8]

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.[8]

  • Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Culture (e.g., THP1, U937) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Efficacy_Analysis Efficacy Analysis Xenograft AML Xenograft Model (e.g., NSG Mice) In_Vivo_Treatment In Vivo Treatment with this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume/Weight Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for in vitro and in vivo evaluation of this compound in AML.

Synergistic Combinations

To enhance the anti-leukemic activity of this compound, studies have explored its use in combination with other agents. A particularly effective strategy involves the co-administration of this compound with dipyridamole, an inhibitor of the pyrimidine salvage pathway.[5][9] This dual blockade of both the de novo and salvage pathways leads to a more profound pyrimidine depletion and a synergistic increase in AML cell death.[5]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of AML. Its potent and specific inhibition of DHODH leads to significant pro-apoptotic effects in preclinical models. The data summarized in this guide highlight its superior potency over older inhibitors and its efficacy in vivo. Future research should focus on the continued preclinical development of this compound, including comprehensive pharmacokinetic and toxicology studies, to support its advancement into clinical trials. Furthermore, the exploration of rational combination strategies, such as with pyrimidine salvage pathway inhibitors, holds the potential to further enhance its therapeutic index and overcome potential mechanisms of resistance. The continued investigation of this compound is warranted to fully elucidate its potential as a novel treatment for patients with AML.

References

MEDS433: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDS433 is a novel and potent small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for the production of DNA, RNA, and other cellular components.[1] By targeting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby inhibiting the replication of various viruses and exhibiting potential as a broad-spectrum antiviral agent.[3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathway it targets, and detailed experimental protocols for its evaluation.

Data Presentation: Inhibitory and Cytotoxic Activity of this compound

The following table summarizes the quantitative data on the inhibitory and cytotoxic effects of this compound across various viruses and cell lines.

ParameterValueVirus/Cell LineReference
IC50 1.2 nMhuman DHODH (hDHODH)[1][2]
EC50 0.064 ± 0.01 µMInfluenza A Virus (IAV) in A549 cells[3]
0.065 ± 0.005 µMInfluenza B Virus (IBV) in A549 cells[3]
0.055 ± 0.003 µMInfluenza A Virus (IAV) in Calu-3 cells[3]
0.052 ± 0.006 µMInfluenza B Virus (IBV) in Calu-3 cells[3]
0.141 ± 0.021 µMInfluenza A Virus (IAV) in MDCK cells[3]
0.170 ± 0.019 µMInfluenza B Virus (IBV) in MDCK cells[3]
0.012 ± 0.003 µMHuman Coronavirus OC43 (hCoV-OC43) in HCT-8 cells[5]
0.022 ± 0.003 µMHuman Coronavirus 229E (hCoV-229E) in MRC5 cells[5]
0.063 ± 0.004 µMSARS-CoV-2 in Vero E6 cells[5]
0.076 ± 0.005 µMSARS-CoV-2 in Calu-3 cells[5]
0.28 ± 0.080 µMHerpes Simplex Virus 1 (HSV-1)[6]
0.12 ± 0.042 µMHerpes Simplex Virus 2 (HSV-2)[6]
EC90 0.264 ± 0.002 µMInfluenza A Virus (IAV) in A549 cells[3]
0.365 ± 0.09 µMInfluenza B Virus (IBV) in A549 cells[3]
0.675 ± 0.05 µMInfluenza A Virus (IAV) in Calu-3 cells[3]
0.807 ± 0.08 µMInfluenza B Virus (IBV) in Calu-3 cells[3]
0.256 ± 0.052 µMInfluenza A Virus (IAV) in MDCK cells[3]
0.330 ± 0.013 µMInfluenza B Virus (IBV) in MDCK cells[3]
0.044 ± 0.021 µMHuman Coronavirus OC43 (hCoV-OC43) in HCT-8 cells[5]
0.288 ± 0.040 µMHuman Coronavirus 229E (hCoV-229E) in MRC5 cells[5]
0.136 ± 0.007 µMSARS-CoV-2 in Vero E6 cells[5]
0.513 ± 0.016 µMSARS-CoV-2 in Calu-3 cells[5]
1.881 ± 0.487 µMHerpes Simplex Virus 1 (HSV-1) in U-373 MG cells[6]
CC50 64.25 ± 3.12 µMA549 cells[3]
54.67 ± 3.86 µMCalu-3 cells[3]
119.8 ± 6.21 µMMDCK cells[3]
78.48 ± 4.6 µMHCT-8 cells[5]
104.80 ± 19.75 µMMRC5 cells[5]
>500 µMVero E6 cells[5]
>125 µMCalu-3 cells[5]
234 ± 18.2 µMVero cells[6]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the enzymatic activity of hDHODH, which is located in the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1] Inhibition of this step leads to a depletion of the pyrimidine nucleotide pool, which is essential for viral replication.[3][4] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotate, confirming the specific targeting of the de novo pyrimidine biosynthesis pathway.[3][5]

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_rescue Rescue Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound DHODH_node DHODH This compound->DHODH_node Uridine_Orotate Exogenous Uridine / Orotate Uridine_Orotate->Orotate

Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by this compound.

Experimental Protocols

hDHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on recombinant hDHODH activity.

Materials:

  • Recombinant human DHODH (hDHODH)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound

  • DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add 2 µL of each this compound dilution. Include a DMSO-only control.

  • Add 178 µL of hDHODH solution (e.g., 20 nM in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the reaction velocity for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (VYRA)

This assay quantifies the reduction in infectious virus production in the presence of this compound.

Materials:

  • Susceptible host cells (e.g., A549, Vero E6)

  • Virus stock of known titer

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Incubator

Procedure:

  • Seed host cells in 96-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and treat with the this compound dilutions for 1 hour prior to infection. Include a DMSO-only control.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the adsorption period, remove the virus inoculum and add fresh medium containing the respective this compound dilutions.

  • Incubate the plates for a period sufficient for viral replication (e.g., 48 hours).

  • Harvest the cell supernatants.

  • Determine the viral titer in the supernatants using a standard method such as a plaque assay or TCID50 assay.

  • Calculate the EC50 and EC90 values by plotting the percentage of virus inhibition against the this compound concentration.

Pyrimidine Biosynthesis Rescue Assay

This assay confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Materials:

  • Susceptible host cells

  • Virus stock

  • Cell culture medium

  • This compound

  • Uridine and/or Orotate stock solutions

  • DMSO

  • 96-well plates

Procedure:

  • Follow steps 1-5 of the Virus Yield Reduction Assay.

  • After viral adsorption, add fresh medium containing a fixed, inhibitory concentration of this compound (e.g., near the EC90) and serial dilutions of uridine or orotate.

  • Include control wells with this compound alone, uridine/orotate alone, and DMSO alone.

  • Incubate the plates for the duration of the viral replication cycle.

  • Harvest the supernatants and determine the viral titer.

  • Analyze the data to determine if the addition of uridine or orotate reverses the antiviral effect of this compound.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on the host cells.

Materials:

  • Host cells

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

  • Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral properties of this compound.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis hDHODH_Assay hDHODH Inhibition Assay IC50 IC50 Determination hDHODH_Assay->IC50 VYRA Virus Yield Reduction Assay EC50_EC90 EC50 & EC90 Determination VYRA->EC50_EC90 Rescue_Assay Pyrimidine Rescue Assay Rescue_Analysis Reversal of Inhibition Analysis Rescue_Assay->Rescue_Analysis Cytotoxicity_Assay Cytotoxicity Assay CC50 CC50 Determination Cytotoxicity_Assay->CC50 SI Selectivity Index (SI) Calculation (CC50/EC50) EC50_EC90->SI CC50->SI

Workflow for the Evaluation of this compound Antiviral Activity.

References

MEDS433: A Dual-Action Antiviral Agent Inducing Interferon-Stimulated Genes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Abstract: MEDS433, a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), has emerged as a promising host-targeting antiviral agent with a multifaceted mechanism of action. Beyond its primary role in disrupting de novo pyrimidine biosynthesis to suppress viral genome replication, this compound demonstrates a distinct ability to stimulate the host's innate immune response through the induction of interferon-stimulated genes (ISGs). This technical guide provides a comprehensive overview of the effect of this compound on ISGs, presenting available data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Introduction

This compound is a small molecule inhibitor targeting the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby hindering the replication of a broad spectrum of viruses, including Respiratory Syncytial Virus (RSV), influenza viruses, and coronaviruses.

A compelling secondary mechanism of this compound's antiviral activity is its capacity to modulate the host's innate immune system. Specifically, this compound treatment has been shown to induce the expression of a subset of interferon-stimulated genes (ISGs), which are key effectors of the antiviral state.[1] This dual action of directly inhibiting viral replication and simultaneously augmenting the host's antiviral defenses makes this compound a molecule of significant interest for further drug development.

Quantitative Data on ISG Induction

Research has identified that this compound stimulates the secretion of type I (IFN-β) and type III (IFN-λ1) interferons, which subsequently leads to the upregulation of specific ISGs known for their antiviral properties.[1] The primary ISGs identified as being induced by this compound are Interferon-Induced Protein 6 (IFI6), Interferon-Induced Transmembrane Protein 1 (IFITM1), and Interferon Regulatory Factor 7 (IRF7).[1]

While the induction of these ISGs by this compound has been qualitatively described, specific quantitative data such as fold-change in expression from peer-reviewed publications are not extensively detailed in the currently available literature. The following table summarizes the observed effects based on existing research.

Interferon/ISGEffect of this compound TreatmentCell Line(s)Virus ContextReference
IFN-β Stimulated secretionHEp-2RSV[1]
IFN-λ1 Stimulated secretionHEp-2RSV[1]
IFI6 Induced expressionHEp-2RSV[1]
IFITM1 Induced expressionHEp-2RSV[1]
IRF7 Induced expressionHEp-2RSV[1]

Note: Quantitative values for fold induction are not specified in the primary literature.

Signaling Pathways

The precise signaling cascade from hDHODH inhibition by this compound to the induction of interferons and ISGs is an area of active investigation. Based on studies of other DHODH inhibitors, a plausible pathway involves the sensing of metabolic stress caused by pyrimidine depletion. This stress can lead to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Interferon Regulatory Factor 1 (IRF1). IRF1 is a key transcription factor that can drive the expression of a subset of ISGs and also contribute to the induction of type I interferons.

Proposed Signaling Pathway from this compound to ISG Induction

MEDS433_to_ISG This compound This compound hDHODH hDHODH This compound->hDHODH inhibition Pyrimidine_depletion Pyrimidine Depletion hDHODH->Pyrimidine_depletion leads to Metabolic_Stress Metabolic Stress Pyrimidine_depletion->Metabolic_Stress ATM ATM Metabolic_Stress->ATM activates IRF1 IRF1 ATM->IRF1 activates IFN_Induction IFN-β / IFN-λ1 Secretion IRF1->IFN_Induction induces IFNAR IFN Receptors IFN_Induction->IFNAR binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGF3 ISGF3 JAK_STAT->ISGF3 ISGs IFI6, IFITM1, IRF7 Expression ISGF3->ISGs induces

Caption: Proposed signaling cascade from this compound to ISG expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effect on ISGs. These protocols are based on standard laboratory techniques and information inferred from the available literature.

Cell Culture and this compound Treatment
  • Cell Lines:

    • HEp-2 (Human epidermoid carcinoma): Suitable for RSV infection studies.

    • A549 (Human lung adenocarcinoma): Commonly used for respiratory virus research.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Measurement of Interferon Secretion by ELISA

This protocol outlines the quantification of IFN-β and IFN-λ1 in cell culture supernatants.

  • Materials:

    • Human IFN-β and IFN-λ1 ELISA kits (e.g., from PBL Assay Science or Invitrogen).

    • 96-well microplate reader.

    • Cell culture supernatants from control and this compound-treated cells.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO).

    • At desired time points post-treatment (e.g., 24, 48 hours), collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Addition of standards and samples to the antibody-coated plate.

      • Incubation to allow interferon binding.

      • Washing steps to remove unbound material.

      • Addition of a detection antibody.

      • Addition of a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the concentration of IFN-β and IFN-λ1 in the samples by comparing their absorbance to the standard curve.

Quantification of ISG Expression by RT-qPCR

This protocol describes the measurement of IFI6, IFITM1, and IRF7 mRNA levels.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • qPCR instrument (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad).

    • SYBR Green qPCR master mix.

    • Gene-specific primers for IFI6, IFITM1, IRF7, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Procedure:

    • Treat cells with this compound as described in section 4.1.

    • At desired time points, lyse the cells and extract total RNA using an RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermocycling program includes:

      • Initial denaturation (e.g., 95°C for 3 minutes).

      • 40 cycles of denaturation (e.g., 95°C for 10 seconds) and annealing/extension (e.g., 60°C for 30 seconds).

      • Melt curve analysis to ensure primer specificity.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells MEDS433_Treatment Treat with this compound Cell_Seeding->MEDS433_Treatment Collect_Supernatant Collect Supernatant MEDS433_Treatment->Collect_Supernatant Lyse_Cells Lyse Cells MEDS433_Treatment->Lyse_Cells ELISA IFN-β / IFN-λ1 ELISA Collect_Supernatant->ELISA RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction Data_Analysis_ELISA Data Analysis ELISA->Data_Analysis_ELISA cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR for ISGs cDNA_Synthesis->RT_qPCR Data_Analysis_qPCR Data Analysis (ΔΔCt) RT_qPCR->Data_Analysis_qPCR

References

Unveiling MEDS433: A Potent Host-Targeting Antiviral and Anti-Leukemic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MEDS433 is a novel, potent, and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical activity of this compound. Its potent antiviral efficacy against a broad spectrum of RNA viruses and its pro-apoptotic effects in acute myeloid leukemia (AML) cells position it as a promising therapeutic candidate for further development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, is a novel compound built on a hydroxypyrazolo[1,5-a]pyridine scaffold.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide[2]
CAS Number 2241027-61-0[2]
Chemical Formula C20H11F4N3O2[2]
Molecular Weight 401.32 g/mol [2]
Exact Mass 401.0787[2]
Appearance Not specified in provided results
Solubility Poor solubility has been noted as a challenge for development.[3]
InChI Key JIIXZPWFDKPNKW-UHFFFAOYSA-N[2]
SMILES Code FC1=C(C(F)=C(F)C(NC(C2=C(C=CC=C3)N3N=C2O)=O)=C1F)C4=CC=CC=C4[2]

Mechanism of Action

This compound functions as a highly potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, with an impressive IC50 of 1.2 nM.[1][2][4] hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[5] By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.

This targeted inhibition of pyrimidine synthesis is the cornerstone of this compound's therapeutic potential. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines to support nucleic acid replication.[5] Consequently, these cells are particularly vulnerable to the effects of hDHODH inhibition.

Dual Antiviral Mechanism against Respiratory Syncytial Virus (RSV)

In the context of RSV infection, this compound exhibits a dual mechanism of action. Firstly, it directly suppresses the synthesis of the viral genome by limiting the availability of pyrimidine building blocks. Secondly, this compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, leading to the induced expression of interferon-stimulated genes (ISGs) with antiviral properties, such as IFI6, IFITM1, and IRF7.

MEDS433_Mechanism This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits Interferons IFN-β and IFN-λ1 Secretion This compound->Interferons Stimulates DeNovo De Novo Pyrimidine Biosynthesis hDHODH->DeNovo Catalyzes PyrimidinePool Intracellular Pyrimidine Pool DeNovo->PyrimidinePool Produces ViralReplication Viral RNA/DNA Synthesis PyrimidinePool->ViralReplication Required for AML AML Cell Proliferation PyrimidinePool->AML Required for RSV_Inhibition RSV Replication Inhibition ViralReplication->RSV_Inhibition Suppressed by lack of pyrimidines ISGs ISG Expression (IFI6, IFITM1, IRF7) Interferons->ISGs Induces ISGs->RSV_Inhibition Contributes to

Figure 1: Mechanism of action of this compound.

Preclinical Activity

Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide array of RNA viruses. This broad-spectrum efficacy underscores its potential as a host-targeting antiviral, which is less susceptible to the development of viral resistance compared to direct-acting antivirals.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A Virus (IAV) A5490.064 ± 0.010.264 ± 0.00264.25 ± 3.121104[5]
Calu-30.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994[5]
MDCK0.141 ± 0.0210.256 ± 0.052119.8 ± 6.21850[5]
Influenza B Virus (IBV) A5490.065 ± 0.0050.365 ± 0.0964.25 ± 3.12988[5]
Calu-30.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051[5]
MDCK0.170 ± 0.0190.330 ± 0.013119.8 ± 6.21705[5]
SARS-CoV-2 Vero E60.0630.136>100>1587
RSV-A and RSV-B A549One-digit nanomolar rangeNot specifiedNot specifiedNot specified
Anti-Leukemic Activity

This compound has emerged as a potent pro-apoptotic agent in Acute Myeloid Leukemia (AML) cells.[1] The inhibition of hDHODH by this compound has been shown to restore the differentiation of leukemic cells, irrespective of their oncogenic driver.[1]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Virus Yield Reduction Assay (VRA)

This assay is used to determine the concentration of an antiviral compound that inhibits virus replication.

  • Cell Seeding: Plate susceptible cell lines (e.g., A549, Calu-3, Vero E6) in multi-well plates and incubate to form a monolayer.

  • Infection: Infect the cell monolayers with the virus of interest at a specified multiplicity of infection (MOI).

  • Treatment: Treat the infected cells with increasing concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).

  • Harvesting: Collect the cell culture supernatants.

  • Titration: Determine the viral titer in the supernatants using a plaque assay on a suitable indicator cell line (e.g., MDCK for influenza viruses).

  • Data Analysis: Calculate the EC50 and EC90 values, which represent the concentrations of this compound that reduce the viral yield by 50% and 90%, respectively.

Plaque Reduction Assay (PRA)

This assay is another method to quantify the antiviral activity of a compound.

  • Cell Seeding: Seed indicator cell monolayers (e.g., MDCK) in multi-well plates.

  • Infection and Treatment: Infect the cells with a known amount of virus and simultaneously treat with various concentrations of this compound.

  • Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the EC50 and EC90 values based on the reduction in the number of plaques compared to the untreated control.

Mechanism of Action Confirmation (Rescue Experiment)

To confirm that the antiviral activity of this compound is due to the inhibition of hDHODH, rescue experiments are performed.

  • Infection and Treatment: Infect cells with the virus and treat with an inhibitory concentration of this compound.

  • Supplementation: Add increasing concentrations of exogenous pyrimidines (uridine or cytidine) or the product of the hDHODH-catalyzed reaction (orotic acid) to the culture medium.

  • Analysis: Measure viral replication. A reversal of the antiviral effect of this compound upon supplementation confirms its mechanism of action.

Experimental_Workflow cluster_VRA Virus Yield Reduction Assay cluster_Rescue Mechanism Confirmation VRA_1 Seed Cells VRA_2 Infect with Virus VRA_1->VRA_2 VRA_3 Treat with this compound VRA_2->VRA_3 VRA_4 Incubate VRA_3->VRA_4 VRA_5 Harvest Supernatant VRA_4->VRA_5 VRA_6 Titer Virus VRA_5->VRA_6 Rescue_1 Infect and Treat with this compound Rescue_2 Add Uridine or Orotic Acid Rescue_1->Rescue_2 Rescue_3 Measure Viral Replication Rescue_2->Rescue_3

Figure 2: Simplified workflow for key antiviral assays.

Synthesis

The synthesis of this compound has been a focus of process optimization to enable preclinical and clinical development. An initial nine-step synthetic route with an overall yield of 5% has been improved to a more practical and cost-effective process with a 14% overall yield. This optimized synthesis has enabled the production of multi-gram quantities of this compound, facilitating in vivo efficacy, pharmacokinetic, and toxicity studies. Further development towards a Good Manufacturing Practices (GMP)-compliant, industrial-scale synthesis is underway.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of RNA viruses and AML cells. Its host-targeting nature offers a high barrier to the development of resistance. The favorable in vitro safety and efficacy profile, coupled with an optimized synthetic route, strongly supports its continued development. Future work will focus on in vivo efficacy studies in relevant animal models, comprehensive ADME-Tox profiling, and progression towards clinical trials. The dual mechanism of action observed against RSV warrants further investigation to fully elucidate its immunomodulatory properties.

References

MEDS433: A Host-Targeting Antiviral with Potent Activity Against Emerging Respiratory Viral Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MEDS433 is a novel, potent small-molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. As a host-targeting antiviral (HTA), this compound disrupts a cellular pathway essential for the replication of a broad range of viruses, offering a promising strategy to combat emerging viral threats with a high barrier to resistance. This document provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. Current research demonstrates significant in vitro activity against several key emerging respiratory pathogens, including influenza viruses, coronaviruses (including SARS-CoV-2), and respiratory syncytial virus (RSV). While the broad-spectrum potential of hDHODH inhibitors is recognized, specific data on this compound's activity against other emerging pathogens such as Zika virus, Ebola virus, Chikungunya virus, and Dengue virus are not yet available in published literature.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

This compound exerts its antiviral effect by targeting a crucial host cell enzyme, dihydroorotate dehydrogenase (hDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] Pyrimidines (uridine and cytidine) are essential building blocks for RNA and DNA synthesis. Many viruses, particularly RNA viruses, are highly dependent on the host cell's de novo pyrimidine pool to support their rapid replication.[3]

By inhibiting hDHODH, this compound effectively depletes the intracellular pyrimidine supply, thereby starving the virus of the necessary components for genome replication and transcription.[4][5] This host-centric mechanism provides a broad-spectrum antiviral strategy and is less susceptible to the development of viral resistance compared to direct-acting antivirals (DAAs) that target viral proteins.[4] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotic acid, confirming that its mechanism of action is the specific inhibition of the de novo pyrimidine biosynthesis pathway.[1][6][7]

A secondary antiviral mechanism has been identified in the context of Respiratory Syncytial Virus (RSV). This compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, leading to the induction of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs) such as IFI6, IFITM1, and IRF7.[8]

dot

MEDS433_Mechanism This compound Mechanism of Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication cluster_salvage Pyrimidine Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate UMP UMP Orotate->UMP Multiple Steps UTP_CTP UTP, CTP UMP->UTP_CTP Viral_RNA_Synthesis Viral RNA Synthesis UTP_CTP->Viral_RNA_Synthesis Required for Progeny_Virions Progeny Virions Viral_RNA_Synthesis->Progeny_Virions This compound This compound This compound->hDHODH Inhibition Exogenous_Uridine Exogenous Uridine Uridine_Transport Uridine Transporters Exogenous_Uridine->Uridine_Transport Uridine_Transport->UMP Bypass Dipyridamole Dipyridamole Dipyridamole->Uridine_Transport Inhibition

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis required for viral replication.

Quantitative Antiviral Activity of this compound

The following tables summarize the in vitro efficacy of this compound against various emerging respiratory viral pathogens. The data is compiled from multiple studies and presented for easy comparison.

Table 1: Antiviral Activity of this compound against Influenza Viruses

Virus StrainCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Influenza A Virus (IAV)A549VRA0.058 ± 0.0050.491 ± 0.04164.25 ± 3.121104[4]
Influenza B Virus (IBV)A549VRA0.065 ± 0.0040.589 ± 0.04564.25 ± 3.12988[4]
Influenza A Virus (IAV)Calu-3VRA0.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994[4]
Influenza B Virus (IBV)Calu-3VRA0.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051[4]
Influenza A Virus (IAV)MDCKPRA0.141 ± 0.0210.256 ± 0.052119.8 ± 6.21850[4]
Influenza B Virus (IBV)MDCKPRA0.170 ± 0.0190.330 ± 0.013119.8 ± 6.21705[4]

Table 2: Antiviral Activity of this compound against Human Coronaviruses

Virus StrainCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Vero E6VRA0.063 ± 0.0040.136 ± 0.009>500>7900[6]
SARS-CoV-2Calu-3VRA0.076 ± 0.0050.513 ± 0.016>125>1600[6]
hCoV-OC43HCT-8FFRA0.012 ± 0.002-78.48 ± 4.6>6300[9]
hCoV-229EMRC-5CPE0.022 ± 0.003-104.80 ± 19.75>4600[9]

Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

Virus StrainCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference(s)
RSV-AHEp-2PRA~5>100>20000[8]
RSV-BHEp-2PRA~5>100>20000[8]
RSV-AA549VRA~864.25 ± 3.12>8000[8]
RSV-BA549VRA~864.25 ± 3.12>8000[8]

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay.

Synergistic Antiviral Activity

The efficacy of this compound can be significantly enhanced when used in combination with inhibitors of the pyrimidine salvage pathway, such as dipyridamole.[4][7] The salvage pathway allows cells to recycle extracellular pyrimidines, which can counteract the effect of hDHODH inhibition. By blocking both pathways, a synergistic antiviral effect is achieved, which is a promising strategy for future therapeutic development.

dot

Synergistic_Activity This compound This compound DeNovo_Pathway De Novo Pyrimidine Synthesis This compound->DeNovo_Pathway Inhibits Synergistic_Inhibition Synergistic Inhibition of Viral Replication Dipyridamole Dipyridamole Salvage_Pathway Pyrimidine Salvage Pathway Dipyridamole->Salvage_Pathway Inhibits Pyrimidine_Pool Intracellular Pyrimidine Pool DeNovo_Pathway->Pyrimidine_Pool Salvage_Pathway->Pyrimidine_Pool Viral_Replication Viral Replication Pyrimidine_Pool->Viral_Replication Required for

Caption: Combination of this compound and Dipyridamole leads to synergistic antiviral activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's antiviral properties.

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[10][11]

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6, Calu-3) in 24-well or 96-well plates and grow to confluence.[4][6]

  • Compound Treatment: One hour prior to infection, treat the cell monolayers with increasing concentrations of this compound or a vehicle control (DMSO).[4][6]

  • Virus Infection: Infect the cells with the virus of interest at a low multiplicity of infection (MOI), for example, 0.001 PFU/cell for influenza virus or 50-100 PFU/well for SARS-CoV-2.[4][6]

  • Incubation: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing the corresponding concentrations of this compound. Incubate the plates for 48-72 hours at 37°C.[4][6]

  • Supernatant Collection: Harvest the cell culture supernatants at the end of the incubation period.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants by performing a plaque assay on a susceptible cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).[4][6]

  • Data Analysis: Calculate the 50% and 90% effective concentrations (EC50 and EC90) by comparing the reduction in viral yield in treated samples to the vehicle control.[4][6]

VRA_Workflow Start Start Cell_Seeding Seed Host Cells in Plates Start->Cell_Seeding Compound_Addition Add this compound at Varying Concentrations Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate for 48-72 hours Virus_Infection->Incubation Supernatant_Harvest Harvest Supernatants Incubation->Supernatant_Harvest Plaque_Assay Titer Virus by Plaque Assay Supernatant_Harvest->Plaque_Assay Data_Analysis Calculate EC50/EC90 Plaque_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for MEDS433 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of MEDS433, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), for cell culture applications. The protocols detailed below are based on established research and are intended to guide the investigation of this compound's biological effects, particularly its antiviral properties.

Mechanism of Action

This compound is a small molecule inhibitor of the host cell enzyme hDHODH, which is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] This enzyme catalyzes the conversion of dihydroorotic acid to orotic acid, a rate-limiting step in the synthesis of uridine and cytidine.[1][2] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the replication of various viruses that rely on the host's metabolic machinery.[1][2] Additionally, this compound has been shown to induce the expression of Interferon-Stimulated Genes (ISGs), contributing to its antiviral activity.[4][5][6][7]

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

MEDS433_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication Dihydroorotic Acid Dihydroorotic Acid Orotic Acid Orotic Acid Dihydroorotic Acid->Orotic Acid hDHODH Uridine Monophosphate (UMP) Uridine Monophosphate (UMP) Orotic Acid->Uridine Monophosphate (UMP) Pyrimidines Pyrimidines (U, C) Uridine Monophosphate (UMP)->Pyrimidines Viral Genome Synthesis Viral Genome Synthesis Pyrimidines->Viral Genome Synthesis Required for This compound This compound hDHODH_node hDHODH This compound->hDHODH_node Inhibition

Caption: Inhibition of hDHODH by this compound in the pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the reported efficacy and cytotoxicity of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound against Human Coronaviruses [8]

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
hCoV-OC43HCT-80.012 ± 0.0030.044 ± 0.02178.48 ± 4.606329
hCoV-229EMRC50.022 ± 0.0030.288 ± 0.040104.80 ± 19.75>4763
SARS-CoV-2Vero E60.063 ± 0.0080.136 ± 0.015>500>7900
SARS-CoV-2Calu-30.031 ± 0.0050.098 ± 0.01154.67 ± 3.861763

Table 2: Antiviral Activity of this compound against Influenza Viruses [2]

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
IAVA5490.058 ± 0.0040.753 ± 0.0664.25 ± 3.121104
IBVA5490.065 ± 0.0050.854 ± 0.0764.25 ± 3.12988
IAVCalu-30.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994
IBVCalu-30.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051
IAVMDCK0.141 ± 0.0111.115 ± 0.09119.8 ± 6.21850
IBVMDCK0.170 ± 0.0131.321 ± 0.11119.8 ± 6.21705

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound on uninfected cells.

Materials:

  • Cell line of interest (e.g., A549, Vero E6, MDCK)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a cell-free control.

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).[2][8]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antiviral Assays

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[2]

Materials:

  • Confluent cell monolayers in 24-well plates (e.g., MDCK)

  • Virus stock of known titer

  • This compound

  • Overlay medium (e.g., containing Avicel or agar)

  • Crystal violet solution

Procedure:

  • Treat the cell monolayers with increasing concentrations of this compound for 1 hour prior to infection.[2]

  • Infect the cells with the virus (e.g., 50 plaque-forming units (PFU)/well) for 1 hour at 37°C.[2]

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 and EC90 values by determining the compound concentrations that reduce plaque formation by 50% and 90%, respectively.[3]

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[2][8]

Materials:

  • Cell monolayers in multi-well plates (e.g., A549, Calu-3)

  • Virus stock

  • This compound

Procedure:

  • Treat cells with increasing concentrations of this compound before, during, and after infection.[3]

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a defined incubation period (e.g., 48 hours), harvest the cell supernatants.[2][8]

  • Titrate the amount of infectious virus in the supernatants using a plaque assay on a permissive cell line (e.g., MDCK or Vero E6).[2][8][9]

  • Calculate the EC50 and EC90 values based on the reduction in viral titer.

Reversal of Antiviral Activity Assay

This experiment confirms that this compound's antiviral effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.[2][8]

Procedure:

  • Perform a VRA or PRA as described above.

  • In parallel, treat infected cells with a fixed concentration of this compound (e.g., 0.4 µM) in the presence of increasing concentrations of exogenous uridine, cytidine, or orotic acid.[2]

  • The restoration of viral replication in the presence of these nucleosides or their precursor confirms the mechanism of action of this compound.[2][8]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the antiviral activity of this compound.

Antiviral_Workflow cluster_setup Experimental Setup cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Pre-treatment Pre-treatment with this compound Cell Seeding->Pre-treatment Drug Preparation Drug Preparation Drug Preparation->Pre-treatment Virus Stock Preparation Virus Stock Preparation Infection Viral Infection Virus Stock Preparation->Infection Pre-treatment->Infection Post-treatment Post-infection Treatment Infection->Post-treatment Incubation Incubation Post-treatment->Incubation Plaque Staining & Counting Plaque Staining & Counting Incubation->Plaque Staining & Counting Supernatant Collection & Titration Supernatant Collection & Titration Incubation->Supernatant Collection & Titration Data Plotting Plot Dose-Response Curve Plaque Staining & Counting->Data Plotting Supernatant Collection & Titration->Data Plotting Calculation Calculate EC50/EC90 Data Plotting->Calculation

Caption: General workflow for assessing the antiviral efficacy of this compound.

References

Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of MEDS433

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDS433 is a novel and potent small molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for viral nucleic acid replication. By targeting this host-cell enzyme, this compound exhibits broad-spectrum antiviral activity against a variety of RNA viruses, including influenza viruses, respiratory syncytial virus (RSV), and human coronaviruses such as SARS-CoV-2.[1][2][3] The antiviral mechanism of this compound is based on the depletion of the intracellular pyrimidine pool, thereby inhibiting viral genome synthesis.[1] This host-targeting mechanism makes this compound a promising candidate for the development of new antiviral therapies with a high barrier to resistance. The antiviral activity of this compound can be specifically reversed by the addition of exogenous uridine or orotate, confirming its targeted effect on the pyrimidine biosynthesis pathway.[1][3]

The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and for evaluating the efficacy of antiviral compounds.[4] This application note provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against various viruses.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inhibiting viral replication through the blockade of the de novo pyrimidine biosynthesis pathway.

MEDS433_Pathway cluster_host_cell Host Cell cluster_intervention Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_RNA Viral RNA Synthesis UTP_CTP->Viral_RNA Virus Virus Replication Viral_RNA->Virus This compound This compound This compound->Dihydroorotate Inhibits

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow

The diagram below outlines the major steps of the plaque reduction assay to evaluate the antiviral activity of this compound.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Data Analysis A Seed host cells in multi-well plates D Pre-treat cell monolayers with this compound dilutions A->D B Prepare serial dilutions of this compound B->D C Prepare virus stock and dilutions E Infect cells with virus C->E D->E F Incubate for viral adsorption E->F G Remove inoculum and add overlay medium with this compound F->G H Incubate for plaque formation G->H I Fix and stain cells H->I J Count plaques I->J K Calculate percent plaque reduction J->K L Determine EC50 value K->L

Caption: Plaque reduction assay workflow.

Quantitative Data Summary

The following table summarizes the reported antiviral activity of this compound against various viruses.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A Virus (IAV)A5490.064 ± 0.01>125>1953[1]
Influenza A Virus (IAV)MDCK0.041 ± 0.003>125>3048[1]
Influenza B Virus (IBV)A5490.065 ± 0.005>125>1923[1]
Influenza B Virus (IBV)MDCK0.038 ± 0.004>125>3289[1]
hCoV-OC43HCT-80.012 ± 0.001>500>41666[3]
hCoV-229EMRC-50.022 ± 0.003>500>22727[3]
SARS-CoV-2Vero E60.063 ± 0.002>500>7900[3]
SARS-CoV-2Calu-30.076 ± 0.004>125>1600[3]
RSV-AHEp-2In the one-digit nM rangeNot specifiedNot specified[5]
RSV-BHEp-2In the one-digit nM rangeNot specifiedNot specified[5]

Experimental Protocol

This protocol provides a general framework for a plaque reduction assay. Specific parameters such as cell line, virus titer, and incubation times should be optimized for the specific virus and cell system being used.

Materials and Reagents
  • Host Cells: Appropriate for the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, HEp-2 for RSV).

  • Virus Stock: A high-titer stock of the virus to be tested.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: e.g., Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Infection Medium: Serum-free or low-serum cell culture medium.

  • Overlay Medium: Cell culture medium containing a solidifying agent like agarose, methylcellulose, or Avicel.

  • Fixative Solution: e.g., 10% formaldehyde in phosphate-buffered saline (PBS).

  • Staining Solution: e.g., 0.1% Crystal Violet in 20% ethanol.

  • Sterile multi-well plates (e.g., 6-well or 12-well).

  • Sterile PBS.

  • CO2 incubator.

Procedure
  • Cell Seeding:

    • One day prior to the assay, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in infection medium. A two-fold or ten-fold dilution series is common. Ensure the final solvent concentration is non-toxic to the cells.

  • Infection and Treatment:

    • On the day of the experiment, aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

    • Add the prepared this compound dilutions to the appropriate wells. Include a "no drug" control (vehicle only).

    • Incubate for 1-2 hours at 37°C.

    • Aspirate the drug-containing medium and infect the cells with a predetermined amount of virus (e.g., 50-100 plaque-forming units (PFU) per well) in a small volume of infection medium.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay and Incubation:

    • After the adsorption period, aspirate the virus inoculum.

    • Gently add the overlay medium containing the corresponding concentrations of this compound to each well.

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Once plaques are visible, aspirate the overlay medium.

    • Fix the cells by adding the fixative solution to each well and incubating for at least 30 minutes at room temperature.

    • Aspirate the fixative and stain the cell monolayers with the staining solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Plaques will appear as clear zones against a stained background of healthy cells.

Data Analysis
  • Plaque Counting:

    • Count the number of plaques in each well.

  • Calculate Percent Inhibition:

    • Calculate the percentage of plaque reduction for each this compound concentration using the following formula:

      • % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

  • Determine the EC50 Value:

    • The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50%.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to calculate the EC50 value.[6][7]

Conclusion

The plaque reduction assay is a robust method for determining the antiviral efficacy of this compound. The detailed protocol and supporting information provided in this application note will enable researchers to effectively evaluate the potential of this compound as a broad-spectrum antiviral agent. The host-targeting mechanism of this compound makes it an attractive candidate for further preclinical and clinical development.

References

Application Notes and Protocols: Performing a Virus Yield Reduction Assay with MEDS433

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the antiviral activity of the compound MEDS433 using a virus yield reduction assay. This assay is a fundamental method in antiviral research, quantifying the ability of a compound to inhibit the production of infectious virus particles in a host cell culture.

Introduction

The virus yield reduction assay is a highly sensitive and quantitative method used to evaluate the efficacy of antiviral compounds. It measures the amount of infectious virus produced in the presence of a test compound compared to a control group without the compound. The resulting data allows for the determination of key antiviral parameters, such as the 50% effective concentration (EC50). This compound's potential as an antiviral agent can be thoroughly assessed using this protocol, which provides a step-by-step guide from cell preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Cells: A susceptible cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).

  • Virus: A well-characterized stock of the virus to be tested.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Infection Medium: Low-serum or serum-free cell culture medium.

  • Overlay Medium: Cell culture medium containing an agent to restrict virus spread, such as methylcellulose or Avicel.

  • Fixative: 10% formalin or methanol.

  • Staining Solution: Crystal violet solution.

  • 96-well plates: For cytotoxicity and virus yield reduction assays.

  • 6-well or 12-well plates: For plaque assays.

  • CO2 Incubator: Set to the appropriate temperature and CO2 concentration for the cell line.

Experimental Workflow

The overall experimental workflow for the virus yield reduction assay is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis A Prepare Cell Culture B Prepare this compound Dilutions C Prepare Virus Stock F Infect Cells with Virus C->F D Seed Cells in Plates E Treat Cells with this compound D->E E->F G Incubate for 48-72h F->G H Harvest Supernatant G->H I Perform Plaque Assay on Supernatant H->I J Stain and Count Plaques I->J K Calculate Virus Titer L Determine EC50 K->L

Figure 1: Experimental workflow for the virus yield reduction assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in infection medium. It is recommended to perform a two-fold or ten-fold serial dilution.

    • Include a "no-drug" control (vehicle control) and a "cell-only" control (mock infection).

    • Once the cells are confluent, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the this compound dilutions to the appropriate wells.

  • Virus Infection:

    • Dilute the virus stock in infection medium to achieve a multiplicity of infection (MOI) of 0.01 to 0.1. The optimal MOI should be determined empirically.

    • Add the diluted virus to all wells except for the "cell-only" control.

    • Incubate the plates for 1-2 hours to allow for virus adsorption.

  • Incubation and Supernatant Harvest:

    • After the adsorption period, remove the virus inoculum and wash the cells with PBS to remove any unattached virus.

    • Add fresh infection medium containing the respective concentrations of this compound to each well.

    • Incubate the plates for 24-72 hours, depending on the replication cycle of the virus.

    • At the end of the incubation period, harvest the supernatant from each well. The supernatant contains the progeny virus.

  • Quantification of Viral Yield (Plaque Assay):

    • Prepare confluent monolayers of host cells in 6-well or 12-well plates.

    • Create a ten-fold serial dilution of the harvested supernatants in infection medium.

    • Infect the cell monolayers with the supernatant dilutions for 1-2 hours.

    • Remove the inoculum and overlay the cells with an overlay medium (e.g., 1.2% methylcellulose in culture medium).

    • Incubate the plates for 3-5 days to allow for plaque formation.

    • After incubation, fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques in each well and calculate the virus titer as plaque-forming units per milliliter (PFU/mL).

Data Presentation

The quantitative data from the virus yield reduction assay should be summarized in a clear and organized table.

This compound Conc. (µM)Virus Titer (PFU/mL)Log10 Reduction% Inhibition
0 (Vehicle Control)5.2 x 10^600
0.14.8 x 10^60.047.7
12.1 x 10^60.3959.6

|

Application Note: MEDS433 Cytotoxicity in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MEDS433 is a novel and potent small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and its upregulation is a hallmark of proliferating cancer cells. By inhibiting hDHODH, this compound disrupts the supply of pyrimidines, leading to cell growth arrest and cytotoxicity. This application note details the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line and provides a comprehensive protocol for assessing cell viability using the MTT assay.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of hDHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[2][3] This inhibition depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby impeding cell proliferation and inducing cell death in rapidly dividing cells like the A549 lung cancer cell line.[5] The cytotoxic effect of this compound can be reversed by the addition of exogenous uridine, confirming its specific mechanism of action.[2][6]

Data Presentation

The cytotoxicity of this compound in A549 cells has been quantified using the MTT assay. The 50% cytotoxic concentration (CC50) represents the concentration of this compound required to reduce the viability of A549 cells by 50%.

Table 1: Cytotoxicity of this compound in A549 Cells

CompoundCell LineAssayIncubation Time (h)CC50 (µM)
This compoundA549MTT4864.25 ± 3.12

Data sourced from a study by F. S. et al. (2022).[7]

Experimental Protocols

MTT Assay for A549 Cell Viability

This protocol outlines the steps to determine the cytotoxic effects of this compound on A549 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11][12][13]

Materials:

  • A549 human lung adenocarcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest sub-confluent (70-80%) A549 cells using trypsin-EDTA and resuspend in fresh medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.[8][10]

    • Incubate the plate overnight to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8][10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the purple formazan crystals.[8][13]

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the CC50 value.

Visualizations

MEDS433_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome in A549 Cells Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Reduced_Pyrimidines Reduced Pyrimidine Pool DNA_RNA->Reduced_Pyrimidines This compound This compound hDHODH_target hDHODH This compound->hDHODH_target Inhibited_Synthesis Inhibited DNA/RNA Synthesis Reduced_Pyrimidines->Inhibited_Synthesis Cytotoxicity Cytotoxicity Inhibited_Synthesis->Cytotoxicity

Caption: this compound inhibits hDHODH, disrupting pyrimidine synthesis and leading to cytotoxicity in A549 cells.

MTT_Assay_Workflow start Start seed_cells Seed A549 Cells (1x10^4 cells/well) in 96-well plate start->seed_cells end End incubate_attach Incubate overnight for cell attachment seed_cells->incubate_attach treat_this compound Treat cells with varying concentrations of this compound incubate_attach->treat_this compound incubate_48h Incubate for 48 hours treat_this compound->incubate_48h add_mtt Add MTT reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours (formazan formation) add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO/SDS incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine CC50 read_absorbance->analyze_data analyze_data->end

Caption: Workflow of the MTT assay for determining this compound cytotoxicity in A549 cells.

References

In Vivo Study Design for MEDS433 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDS433 is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By depleting the intracellular pyrimidine pool, this compound has demonstrated broad-spectrum antiviral activity in vitro against several RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses, and coronaviruses such as SARS-CoV-2.[1][4][5][6] Furthermore, this compound has been shown to induce the expression of antiviral proteins encoded by interferon-stimulated genes (ISGs), suggesting a dual mechanism of action.[1][7] While in vitro studies have established its potent antiviral efficacy, progression to in vivo animal models is a critical next step to evaluate its therapeutic potential.[5][8]

These application notes provide a comprehensive framework for the design and execution of preclinical in vivo studies to assess the efficacy, pharmacokinetics (PK), and safety of this compound in relevant animal models of respiratory viral infections.

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the inhibition of hDHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[2][3] This leads to a reduction in the available pool of pyrimidines (uridine and cytidine), which are essential for viral RNA replication. A secondary mechanism involves the induction of an interferon-like response.

MEDS433_Pathway cluster_cell Host Cell This compound This compound hDHODH hDHODH This compound->hDHODH IFN_Response Interferon-Stimulated Gene Expression hDHODH->IFN_Response Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines Viral_RNA_Replication Viral RNA Replication Pyrimidines->Viral_RNA_Replication Required for Antiviral_State Antiviral State IFN_Response->Antiviral_State Antiviral_State->Viral_RNA_Replication Virus RNA Virus Virus->Viral_RNA_Replication Enters and replicates

Caption: this compound Mechanism of Action.

Recommended Animal Models

The choice of animal model is critical for recapitulating aspects of human viral disease. Based on the in vitro activity of this compound, the following models are recommended.

Virus Recommended Animal Model Key Features & Rationale
Respiratory Syncytial Virus (RSV) BALB/c MiceWell-established model for RSV immunopathology.[1][9] Susceptibility can be enhanced with immunosuppressive agents like cyclophosphamide.[1]
Cotton Rat (Sigmodon hispidus)Semi-permissive to hRSV replication and has been a standard for evaluating antiviral therapies.[7][9]
Influenza A Virus BALB/c or C57BL/6 MiceWidely used for influenza pathogenesis studies, with well-characterized immune responses.[4][5][10]
Ferrets (Mustela putorius furo)Gold standard for influenza transmission studies and recapitulate human-like clinical signs such as fever and sneezing.[5][8]
SARS-CoV-2 Syrian Hamsters (Mesocricetus auratus)Highly susceptible to SARS-CoV-2, developing robust viral replication in the respiratory tract and lung pathology similar to human COVID-19.[2][11][12]
K18-hACE2 Transgenic MiceGenetically modified to express human ACE2, leading to susceptibility to SARS-CoV-2 and development of severe disease.

Experimental Design and Protocols

A tiered approach is recommended, starting with efficacy studies in a primary model (e.g., mice), followed by pharmacokinetic/pharmacodynamic (PK/PD) and toxicology assessments.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Data Baseline Measurements (Body Weight) Animal_Acclimatization->Baseline_Data MEDS433_Formulation This compound Formulation (e.g., in corn oil) Treatment This compound Treatment (Prophylactic/Therapeutic) MEDS433_Formulation->Treatment Virus_Propagation Virus Stock Propagation & Titration Infection Intranasal Infection (Day 0) Virus_Propagation->Infection Baseline_Data->Infection Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (e.g., Day 4-5 post-infection) Monitoring->Sacrifice Viral_Load Lung Viral Load (qPCR, Plaque Assay) Sacrifice->Viral_Load Histopathology Lung Histopathology & Scoring Sacrifice->Histopathology Immune_Response Cytokine/Chemokine Analysis (BAL fluid, Lung Homogenate) Sacrifice->Immune_Response

Caption: General Workflow for In Vivo Efficacy Studies.
Detailed Experimental Protocols

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Virus Strain: RSV A2 strain.

  • Immunosuppression (Optional but Recommended): Administer cyclophosphamide (150 mg/kg, intraperitoneal) 1-2 days prior to infection to enhance viral replication.[1]

  • Infection: Anesthetize mice with isoflurane and intranasally inoculate with 1 x 10^6 plaque-forming units (PFU) of RSV A2 in 50 µL of sterile PBS.[9][13]

  • Treatment Groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., corn oil), administered orally.

    • Group 2: this compound (e.g., 10 mg/kg), administered orally.

    • Group 3: this compound (e.g., 30 mg/kg), administered orally.

    • Group 4: Positive control (e.g., Ribavirin, 30 mg/kg), administered intraperitoneally.[1]

  • Dosing Regimen:

    • Prophylactic: Begin treatment 24 hours prior to infection and continue once or twice daily for 5 days.

    • Therapeutic: Begin treatment 24 hours post-infection and continue once or twice daily for 5 days.

  • Monitoring: Record body weight and clinical signs of illness daily.

  • Endpoint Analysis (Day 5 post-infection):

    • Euthanize mice and collect lungs.

    • Viral Load: Homogenize a portion of the lung and determine viral titer via plaque assay on HEp-2 cells or by RT-qPCR for the RSV N gene.[14]

    • Histopathology: Perfuse and fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, interstitial pneumonia, and airway epithelial changes.[1][15]

  • Animal Model: Male Syrian hamsters, 6-8 weeks old.

  • Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

  • Infection: Anesthetize hamsters and intranasally inoculate with 1 x 10^5 PFU of SARS-CoV-2 in 100 µL of sterile PBS.[12][16]

  • Treatment Groups (n=6-8 hamsters/group):

    • Group 1: Vehicle control (oral gavage).

    • Group 2: this compound (e.g., 25 mg/kg), oral gavage, twice daily.

    • Group 3: this compound (e.g., 75 mg/kg), oral gavage, twice daily.

  • Dosing Regimen: Initiate therapeutic dosing 4 hours post-infection and continue for 4 days.

  • Monitoring: Record body weight daily. Weight loss is a key indicator of disease severity in this model.[16]

  • Endpoint Analysis (Day 4 post-infection):

    • Euthanize hamsters and collect lungs and nasal turbinates.

    • Viral Load: Determine viral titers in tissue homogenates by plaque assay on Vero E6 cells and/or quantify viral RNA by RT-qPCR.

    • Histopathology: Fix lung tissue and score for key features of COVID-19 pathology, including bronchointerstitial pneumonia, diffuse alveolar damage, and inflammation.[17][18]

Pharmacokinetic (PK) and Toxicology Studies

Pharmacokinetic Study Design

A preliminary PK study in healthy mice is essential to determine the bioavailability, half-life, and optimal dosing frequency of this compound.

Parameter Protocol
Animals Male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point).
Administration Single dose of this compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).
Sample Collection Collect blood samples via submandibular or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[19]
Analysis Quantify this compound concentration in plasma using a validated LC-MS/MS method.
PK Parameters Calculate Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.[20][21]
Toxicology and Safety Pharmacology

Initial safety assessment is crucial before proceeding to extensive efficacy studies.

Toxicology_Workflow cluster_acute Acute Toxicity cluster_repeat Repeat-Dose Toxicity cluster_safety Safety Pharmacology Dose_Escalation Single Dose Escalation Study (e.g., in mice and rats) MDT Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MDT Repeat_Dose 7- or 14-Day Repeat-Dose Study (Rodent & Non-rodent species) MDT->Repeat_Dose Clinical_Obs Clinical Observations (Daily) Repeat_Dose->Clinical_Obs Histo_Path Histopathology of Key Organs Repeat_Dose->Histo_Path Clin_Path Clinical Pathology (Hematology, Blood Chemistry) Repeat_Dose->Clin_Path Core_Battery ICH S7A/S7B Core Battery Repeat_Dose->Core_Battery CNS Central Nervous System Assessment Core_Battery->CNS CVS Cardiovascular System Assessment Respiratory Respiratory System Assessment Core_battery Core_battery Core_battery->CVS Core_battery->Respiratory

Caption: Workflow for Nonclinical Toxicology and Safety Studies.
  • Acute Toxicity: A single dose-escalation study in two species (e.g., mouse and rat) to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity: A 7- or 14-day study in two species (one rodent, one non-rodent) at doses up to the MTD. Endpoints should include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[22][23]

  • Safety Pharmacology: Core battery studies to assess effects on central nervous, cardiovascular, and respiratory systems are required to support clinical trials.[22][24]

Data Presentation and Interpretation

All quantitative data should be presented in clear, tabular format to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Efficacy Study

Treatment Group Mean Body Weight Change (%) (Day 5) Mean Lung Viral Titer (log10 PFU/g) (Day 5) Mean Lung Histopathology Score (Day 5)
Vehicle Control-15.2 ± 2.55.8 ± 0.43.5 ± 0.5
This compound (10 mg/kg)-8.1 ± 1.94.2 ± 0.62.1 ± 0.4
This compound (30 mg/kg)-2.5 ± 1.5 2.9 ± 0.51.2 ± 0.3
Positive Control-4.1 ± 2.13.5 ± 0.7**1.8 ± 0.5
*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the in vivo evaluation of this compound. A systematic approach, beginning with efficacy studies in well-characterized animal models of RSV, influenza, or SARS-CoV-2, followed by essential PK and toxicology studies, will be critical in advancing this compound towards clinical development as a potential broad-spectrum antiviral agent. Careful study design and endpoint selection are paramount to generating the high-quality, reproducible data required for regulatory submissions.

References

MEDS433: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDS433 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis. By targeting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby inhibiting the replication of various viruses that rely on this pathway for their proliferation.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro assays, and its mechanism of action.

Mechanism of Action

This compound exerts its antiviral activity by inhibiting the fourth enzyme in the de novo pyrimidine biosynthesis pathway, hDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine and cytidine.[2] Inhibition of hDHODH leads to a reduction in the intracellular pyrimidine pool, which is crucial for viral RNA and DNA synthesis, thereby suppressing viral replication.[1][2] The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotate, confirming its specific mechanism of action.[2][3]

MEDS433_Mechanism_of_Action cluster_inhibition Inhibition by this compound cluster_viral_replication Viral Replication This compound This compound Dihydroorotate Dihydroorotate This compound->Dihydroorotate Inhibits hDHODH Viral_Replication Viral Replication This compound->Viral_Replication Inhibits RNA_DNA RNA_DNA RNA_DNA->Viral_Replication

Data Presentation

Solubility and Storage
ParameterValueSource
Solubility ≥ 2.5 mg/mL in a mixture of 10% DMSO and 90% Corn oil[4]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[4]
In Vitro Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various viruses and in different cell lines.

Table 1: Antiviral Activity of this compound against Influenza A and B Viruses [2]

VirusCell LineEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
IAV A5490.058 ± 0.0040.765 ± 0.0864.25 ± 3.121104
IBV A5490.065 ± 0.0070.895 ± 0.0964.25 ± 3.12988
IAV Calu-30.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994
IBV Calu-30.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051
IAV MDCK0.141 ± 0.0210.256 ± 0.052>100>709
IBV MDCK0.170 ± 0.0190.330 ± 0.013>100>588

Table 2: Antiviral Activity of this compound against Coronaviruses [3]

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
hCoV-OC43 HCT-80.0124 ± 0.00278.48 ± 4.6>6300
hCoV-229E MRC-50.0226 ± 0.004104.80 ± 19.75>4600
SARS-CoV-2 Vero E60.123 ± 0.01598.6 ± 7.4802
SARS-CoV-2 Calu-30.235 ± 0.02187.5 ± 6.9372

Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV) [1]

VirusCell LineEC₅₀ (nM)
RSV-A HEp-2In the one-digit nanomolar range
RSV-B HEp-2In the one-digit nanomolar range

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required amount of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is required for this calculation (please refer to the manufacturer's data sheet for the exact molecular weight).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay - VRA)

This protocol provides a general workflow for determining the antiviral activity of this compound using a virus yield reduction assay.

VRA_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis A Seed cells in 24-well plates B Treat cells with serial dilutions of this compound A->B C Infect cells with virus (e.g., IAV, IBV) B->C D Incubate for 48 hours C->D E Harvest cell supernatants D->E F Titrate virus yield by plaque assay E->F G Calculate EC₅₀ and EC₉₀ F->G

Materials:

  • Host cells permissive to the virus of interest (e.g., A549, Calu-3, MDCK)

  • Cell culture medium and supplements

  • Virus stock of known titer

  • This compound stock solution (10 mM in DMSO)

  • 24-well cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed the appropriate host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A DMSO control (vehicle control) should also be prepared.

  • Treatment: One hour prior to infection, remove the cell culture medium from the wells and add the medium containing the different concentrations of this compound or the DMSO control.[2]

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for the desired time period (e.g., 48 hours).[2]

  • Harvesting: After the incubation period, collect the cell supernatants.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a suitable method, such as a plaque assay on a permissive cell line (e.g., MDCK cells for influenza virus).[2]

  • Data Analysis: Calculate the percentage of virus inhibition for each this compound concentration compared to the vehicle control. Determine the 50% and 90% effective concentrations (EC₅₀ and EC₉₀) by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for assessing the cytotoxicity of this compound.

Materials:

  • Host cells used in the antiviral assays

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, including a vehicle control (DMSO) and a cell-only control (no treatment).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.[2]

Conclusion

This compound is a promising host-targeting antiviral agent with potent activity against a broad range of viruses. Its well-defined mechanism of action, targeting the de novo pyrimidine biosynthesis pathway, makes it an attractive candidate for further drug development. The protocols and data presented in this document provide a comprehensive guide for researchers utilizing this compound in in vitro studies.

References

Application Notes and Protocols for MEDS433 Target Validation via Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDS433 is a potent and selective inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, responsible for the synthesis of pyrimidines necessary for DNA and RNA replication.[1][2] Inhibition of hDHODH by this compound has demonstrated significant antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses, and coronaviruses such as SARS-CoV-2.[1][3][4][5][6][7] The antiviral mechanism of this compound is twofold: it depletes the intracellular pyrimidine pool, thereby hindering viral genome replication, and it stimulates the production of interferons (IFN-β and IFN-λ1), which in turn induces the expression of interferon-stimulated genes (ISGs) with antiviral properties.[3][8]

Target validation is a crucial step in the drug development process. Lentiviral-mediated gene knockdown or knockout are powerful tools to mimic the pharmacological effect of a small molecule inhibitor like this compound, thereby validating its target and mechanism of action. By using lentiviral vectors to deliver short hairpin RNAs (shRNAs) or CRISPR/Cas9 systems targeting the DHODH gene, researchers can specifically reduce or eliminate the expression of the hDHODH enzyme and assess the resulting cellular and antiviral phenotypes.

These application notes provide a detailed protocol for utilizing lentiviral transduction to validate this compound's target, hDHODH, in a laboratory setting. The protocols cover procedures for both adherent and suspension cell lines and include critical parameters and troubleshooting guidelines.

Data Presentation

Table 1: Recommended Cell Seeding Densities for Transduction

Culture Plate FormatAdherent Cells (cells/well)Suspension Cells (cells/well)
96-well5,000 - 15,00050,000 - 100,000
24-well40,000 - 100,000200,000 - 500,000
12-well80,000 - 200,000400,000 - 1,000,000
6-well200,000 - 500,0001,000,000 - 2,000,000

Table 2: Key Reagent Concentrations

ReagentWorking ConcentrationNotes
Polybrene4 - 8 µg/mLEnhances transduction efficiency. Optimize concentration for each cell line as it can be toxic.
Puromycin1 - 10 µg/mLFor selection of stably transduced cells. Determine the optimal concentration for your cell line with a kill curve.

Signaling Pathway and Experimental Workflow

MEDS433_Signaling_Pathway cluster_cell Host Cell Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool Viral_Replication Viral RNA Replication Pyrimidine_Pool->Viral_Replication hDHODH->Orotate IFN_Signaling Interferon Signaling hDHODH->IFN_Signaling Inhibition leads to This compound This compound This compound->hDHODH Inhibits ISGs Interferon-Stimulated Genes (ISGs) IFN_Signaling->ISGs Antiviral_State Antiviral State ISGs->Antiviral_State Antiviral_State->Viral_Replication

Caption: Mechanism of action of this compound.

Lentiviral_Target_Validation_Workflow cluster_prep Preparation cluster_transduction Transduction cluster_validation Validation & Analysis Design_Construct 1. Design Lentiviral Construct (shRNA or CRISPR) Produce_Virus 2. Lentivirus Production in Packaging Cells Design_Construct->Produce_Virus Titer_Virus 3. Viral Titer Determination Produce_Virus->Titer_Virus Transduce 5. Transduce with Lentivirus (with Polybrene) Titer_Virus->Transduce Seed_Cells 4. Seed Target Cells Seed_Cells->Transduce Select_Cells 6. Antibiotic Selection (e.g., Puromycin) Transduce->Select_Cells Confirm_Knockdown 7. Confirm Target Knockdown/out (qPCR, Western Blot) Select_Cells->Confirm_Knockdown Phenotypic_Assay 8. Phenotypic Assays (e.g., Viral Infection Assay) Confirm_Knockdown->Phenotypic_Assay Data_Analysis 9. Data Analysis and Target Validation Phenotypic_Assay->Data_Analysis

Caption: Experimental workflow for lentiviral target validation.

Experimental Protocols

Biosafety Precautions

Lentiviral vectors are derived from the Human Immunodeficiency Virus (HIV) and are considered Biosafety Level 2 (BSL-2) agents.[9][10][11][12][13][14] All work involving lentivirus must be conducted in a certified Class II biological safety cabinet in a BSL-2 laboratory by trained personnel.[10][12] Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, must be worn.[12] All disposable materials that come into contact with the virus must be decontaminated with a 10% bleach solution or autoclaved before disposal.[11]

Protocol 1: Lentiviral Transduction of Adherent Cells

Day 1: Cell Seeding

  • Culture and expand the target adherent cell line in the appropriate growth medium.

  • On the day before transduction, trypsinize and count the cells.

  • Seed the cells in the desired culture plate format (refer to Table 1) to achieve 50-70% confluency on the day of transduction.[1][2][3][7]

  • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.[3]

Day 2: Transduction

  • Thaw the lentiviral stock on ice.[3][5]

  • Prepare the transduction medium by diluting the lentiviral particles to the desired Multiplicity of Infection (MOI) in fresh, complete growth medium.[3][5] For initial experiments, it is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency for your cell line.[5]

  • Add Polybrene to the transduction medium to a final concentration of 4-8 µg/mL.[1][3] Mix gently by pipetting.

  • Remove the existing medium from the cells and add the transduction medium.

  • Gently swirl the plate to ensure even distribution of the virus.

  • Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[3] If cytotoxicity is a concern, the transduction medium can be replaced with fresh growth medium after 4-6 hours.[7]

Day 3: Medium Change

  • Carefully aspirate the transduction medium containing the lentivirus.

  • Wash the cells once with sterile PBS.

  • Add fresh, pre-warmed complete growth medium to the cells.

  • Return the plate to the incubator.

Day 4 onwards: Selection and Expansion

  • Approximately 48-72 hours post-transduction, begin the selection of stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[1]

  • The optimal antibiotic concentration should be predetermined by performing a kill curve on the parental cell line.[1]

  • Replace the selection medium every 2-3 days.

  • Monitor the cells for the death of non-transduced cells.

  • Once the non-transduced control cells have completely died, expand the surviving transduced cells for downstream analysis.

Protocol 2: Lentiviral Transduction of Suspension Cells (Spinoculation)

Day 1: Cell Preparation

  • Culture and expand the target suspension cell line in the appropriate growth medium.

  • On the day of transduction, count the cells and assess viability.

  • Centrifuge the required number of cells (refer to Table 1) at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, complete growth medium.

Day 2: Transduction (Spinoculation)

  • Thaw the lentiviral stock on ice.[3][5]

  • In a sterile tube or the well of a culture plate, combine the cells, lentiviral particles at the desired MOI, and Polybrene (final concentration of 4-8 µg/mL).[1][3]

  • Seal the plate or tubes.

  • Centrifuge the plate/tubes at 800-1200 x g for 30-90 minutes at 32°C or room temperature.[4] This step, known as spinoculation, enhances the contact between the virus and the cells, increasing transduction efficiency.[4]

  • After centrifugation, carefully remove the plate/tubes from the centrifuge and place them in a 37°C, 5% CO2 incubator for 4-24 hours.

Day 3: Post-Transduction Care

  • Gently resuspend the cells.

  • Transfer the cell suspension to a larger culture flask and add fresh, pre-warmed complete growth medium to dilute the cells to their optimal growth density.

Day 4 onwards: Selection and Expansion

  • Follow the same procedure for antibiotic selection and expansion as described in Protocol 1 (Day 4 onwards).

Target Validation Assays

Once a stable cell line with the desired gene knockdown or knockout is established, the next step is to validate the target.

  • Confirmation of Gene Knockdown/Knockout:

    • Quantitative PCR (qPCR): Measure the mRNA expression level of the target gene (DHODH) to confirm knockdown.

    • Western Blot: Assess the protein level of the target enzyme (hDHODH) to confirm knockdown or knockout.

  • Phenotypic Assays:

    • Cell Viability/Proliferation Assay: Determine if the knockdown of DHODH affects cell growth, similar to the expected effect of a cytotoxic or cytostatic drug.

    • Viral Infection Assay: Infect the transduced cells and a control cell line with a relevant virus (e.g., RSV, Influenza). Measure the viral titer or viral protein expression at different time points to assess if the knockdown of DHODH inhibits viral replication, thus mimicking the effect of this compound.

    • Pyrimidine Rescue Experiment: Supplement the culture medium of the transduced cells with exogenous uridine or orotate.[1] If the antiviral phenotype is due to the inhibition of the de novo pyrimidine synthesis pathway, the addition of these precursors should rescue viral replication.[1]

    • Interferon Response Assay: Measure the expression of IFN-β, IFN-λ1, and key ISGs in the transduced cells to determine if the knockdown of DHODH induces an innate immune response.

By following these detailed protocols and performing the appropriate validation assays, researchers can effectively use lentiviral transduction to validate hDHODH as the target of this compound and further elucidate its mechanism of action.

References

Application Notes and Protocols for the Combined Use of MEDS433 and Dipyridamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for investigating the synergistic effects of MEDS433, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), and dipyridamole, an inhibitor of the pyrimidine salvage pathway. The combination of these two compounds has shown promise in antiviral and anti-cancer research by effectively starving cells of essential pyrimidines required for proliferation and replication.[1][2][3]

Mechanism of Action and Rationale for Combination

This compound targets the de novo pyrimidine biosynthesis pathway by inhibiting the hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine and cytidine.[1][4][5] This leads to the depletion of the intracellular pyrimidine pool. However, cells can compensate for this by utilizing the pyrimidine salvage pathway, which recycles extracellular nucleosides.

Dipyridamole inhibits the cellular reuptake of nucleosides, including uridine, by blocking equilibrative nucleoside transporters (ENTs).[1][2][6] By combining this compound with dipyridamole, both the de novo and salvage pathways of pyrimidine acquisition are blocked, leading to a more profound and synergistic depletion of pyrimidines. This dual-pathway inhibition enhances the therapeutic efficacy of this compound.[1][2]

Signaling Pathway and Experimental Logic

The following diagram illustrates the targeted signaling pathways and the logical basis for the combination therapy.

Combined Action of this compound and Dipyridamole on Pyrimidine Synthesis cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway cluster_downstream Downstream Effects DHO Dihydroorotate hDHODH hDHODH DHO->hDHODH ORO Orotate UMP UMP ORO->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA hDHODH->ORO Ext_Uridine Extracellular Uridine ENT ENT Ext_Uridine->ENT Int_Uridine Intracellular Uridine Int_Uridine->UMP ENT->Int_Uridine Cell_Proliferation Cell Proliferation/ Viral Replication DNA_RNA->Cell_Proliferation This compound This compound This compound->hDHODH Dipyridamole Dipyridamole Dipyridamole->ENT

Targeted Pyrimidine Synthesis Pathways

Quantitative Data Summary

The following tables summarize the effective concentrations and synergistic effects observed in various studies.

Table 1: Antiviral Activity of this compound in Combination with Dipyridamole

Virus StrainCell LineThis compound EC₅₀ (µM)Dipyridamole Concentration (µM)Combination EffectReference
Influenza A Virus (IAV)A549~0.43Synergistic[1][7]
SARS-CoV-2Calu-3~0.251-10Synergistic, overcomes uridine rescue[8][9][10]

Table 2: Anti-leukemic Activity of this compound in Combination with Dipyridamole

Cell LineThis compound Concentration (µM)Dipyridamole Concentration (µM)EndpointCombination EffectReference
THP10.1>0.1ApoptosisSynergistic[2][11][12]
MV4-110.1>0.1ApoptosisSynergistic[2][11][12]
OCI-AML30.1>0.1ApoptosisSynergistic[2][11][12]
Primary AML cells11ApoptosisSynergistic[2][12]

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay (Influenza Virus)

This protocol is adapted from studies investigating the synergistic antiviral effects of this compound and dipyridamole against influenza virus.[1][7]

1. Materials:

  • A549 cells (human lung adenocarcinoma)
  • Madin-Darby canine kidney (MDCK) cells
  • Influenza A virus (IAV) stock
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound (stock solution in DMSO)
  • Dipyridamole (stock solution in DMSO)
  • Uridine (stock solution in water)
  • Crystal Violet solution
  • Agarose

2. Cell Culture and Infection:

  • Culture A549 and MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed A549 cells in 6-well plates and allow them to form a monolayer.
  • Infect the A549 cell monolayers with IAV at a multiplicity of infection (MOI) of 0.001 PFU/cell.

3. Drug Treatment:

  • Prepare serial dilutions of this compound and dipyridamole in DMEM.
  • For combination studies, treat the infected A549 cells with a fixed concentration of this compound (e.g., 0.4 µM) and increasing concentrations of dipyridamole.[1][7]
  • To mimic physiological conditions, supplement the medium with 20 µM uridine.[1][7]
  • Include control wells with DMSO (vehicle control), this compound alone, and dipyridamole alone.

4. Virus Yield Reduction Assay:

  • Incubate the treated and infected cells for 48 hours at 37°C.[1][7]
  • Harvest the cell supernatants.
  • Perform a plaque assay on MDCK cell monolayers to titrate the infectious virus particles in the harvested supernatants.
  • Briefly, seed MDCK cells in 6-well plates. Once confluent, wash the cells and infect with serial dilutions of the harvested supernatants for 1 hour.
  • Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin.
  • Incubate for 48-72 hours until plaques are visible.
  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
  • Calculate the viral titer (PFU/mL).

5. Data Analysis:

  • Determine the EC₅₀ values for each compound alone and in combination.
  • Use software like CompuSyn to analyze the drug combination data and determine if the interaction is synergistic, additive, or antagonistic based on the Combination Index (CI). A CI value < 1 indicates synergism.[13]

Protocol 2: In Vitro Anti-leukemia Apoptosis Assay

This protocol is based on studies evaluating the synergistic pro-apoptotic effects of this compound and dipyridamole in acute myeloid leukemia (AML) cell lines.[2][11][14]

1. Materials:

  • AML cell lines (e.g., THP1, MV4-11, OCI-AML3)
  • RPMI-1640 medium
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound (stock solution in DMSO)
  • Dipyridamole (stock solution in DMSO)
  • Annexin V-FITC Apoptosis Detection Kit
  • Propidium Iodide (PI)
  • Flow cytometer

2. Cell Culture and Treatment:

  • Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/mL.
  • Treat the cells with this compound (e.g., 0.1 µM) alone, dipyridamole alone (e.g., increasing concentrations from 0.1 µM), or the combination of both.[2][12]
  • Include a DMSO vehicle control.
  • Incubate the cells for 72 hours.[2]

3. Apoptosis Analysis by Flow Cytometry:

  • Harvest the cells by centrifugation.
  • Wash the cells twice with cold PBS.
  • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
  • Incubate the cells in the dark for 15 minutes at room temperature.
  • Analyze the cells by flow cytometry within 1 hour.
  • Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic/late apoptotic cells (Annexin V and PI positive).

4. Data Analysis:

  • Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
  • Statistical analysis (e.g., ANOVA with Tukey's post-hoc test) can be used to determine the significance of the observed differences.[2][12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro combination studies.

In Vitro Combination Study Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., A549, AML lines) Cell_Culture Culture to appropriate confluency/density Cell_Seeding->Cell_Culture Infection Infect with Virus (for antiviral assays) Cell_Culture->Infection Drug_Addition Add this compound, Dipyridamole, or Combination Cell_Culture->Drug_Addition For non-viral assays Infection->Drug_Addition Incubation Incubate for specified duration (e.g., 48-72 hours) Drug_Addition->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Plaque Assay, Flow Cytometry) Incubation->Endpoint_Assay Data_Collection Collect Raw Data Endpoint_Assay->Data_Collection Statistical_Analysis Statistical Analysis & Synergism Calculation Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Draw Conclusions

General In Vitro Combination Workflow

References

Quantifying the Efficacy of MEDS433 Using Real-Time Quantitative PCR (RT-qPCR)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

MEDS433 is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By targeting this host cell enzyme, this compound effectively depletes the intracellular pool of pyrimidines necessary for viral replication, exhibiting broad-spectrum antiviral activity against viruses such as respiratory syncytial virus (RSV), influenza viruses, and coronaviruses.[1][2][4][5][6][7] A key secondary mechanism of this compound's antiviral action is the induction of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs).[1][3][8] This application note provides a detailed protocol for quantifying the efficacy of this compound by measuring changes in both viral gene expression and host ISG expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Principle of Action

This compound's primary mode of action is the inhibition of hDHODH, which catalyzes the conversion of dihydroorotic acid (DHO) to orotic acid (ORO), a rate-limiting step in the synthesis of uridine and cytidine.[2][9][10] This leads to a reduction in the pyrimidine nucleotides essential for the synthesis of viral RNA and DNA. Furthermore, this compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, which in turn upregulates the expression of antiviral ISGs like IFI6, IFITM1, and IRF7.[1][8] The dual mechanism of directly limiting resources for viral replication and enhancing the host's innate immune response makes this compound a promising antiviral candidate.

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the underlying biological processes and the experimental approach, the following diagrams have been generated using the DOT language.

MEDS433_Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication cluster_interferon Interferon Response Dihydroorotic Acid Dihydroorotic Acid Orotic Acid Orotic Acid Dihydroorotic Acid->Orotic Acid hDHODH Pyrimidines Pyrimidines Orotic Acid->Pyrimidines Viral Genome Synthesis Viral Genome Synthesis Pyrimidines->Viral Genome Synthesis New Virions New Virions Viral Genome Synthesis->New Virions MEDS433_IFN This compound IFN-β / IFN-λ1 Secretion IFN-β / IFN-λ1 Secretion MEDS433_IFN->IFN-β / IFN-λ1 Secretion ISG Expression (IFI6, IFITM1, IRF7) ISG Expression (IFI6, IFITM1, IRF7) IFN-β / IFN-λ1 Secretion->ISG Expression (IFI6, IFITM1, IRF7) Antiviral State Antiviral State ISG Expression (IFI6, IFITM1, IRF7)->Antiviral State MEDS433_DHODH This compound MEDS433_DHODH->Orotic Acid Inhibition

Caption: this compound inhibits hDHODH and induces an interferon response.

RT_qPCR_Workflow A 1. Cell Culture & Viral Infection B 2. Treatment with this compound A->B C 3. Total RNA Extraction B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Real-Time qPCR D->E F 6. Data Analysis (ΔΔCt Method) E->F G Quantification of Viral & ISG Expression F->G

Caption: Experimental workflow for quantifying this compound efficacy.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of this compound.

Protocol 1: Cell Culture, Viral Infection, and this compound Treatment
  • Cell Seeding: Plate an appropriate cell line for the virus of interest (e.g., A549 or Calu-3 cells for influenza virus and RSV) in 24-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Viral Infection: Once cells have reached the desired confluency, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • This compound Treatment: Immediately following infection, treat the cells with varying concentrations of this compound. It is recommended to use a dose-response range, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated and infected cells for a duration appropriate for the viral replication cycle (e.g., 24-48 hours).

Protocol 2: Total RNA Extraction
  • Cell Lysis: At the designated time point post-infection, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit.

  • RNA Purification: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting the purified RNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

Protocol 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (e.g., 1 µg) with random primers and/or oligo(dT) primers, dNTPs, and RNase-free water.

  • Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute to denature the RNA and allow for primer annealing.

  • cDNA Synthesis: Add a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the RNA-primer mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C to 50°C) for 60 minutes, followed by an inactivation step at 70°C for 5-10 minutes. The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine a SYBR Green-based qPCR master mix, forward and reverse primers for the target gene (viral gene or ISG) and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

  • Primer Design: Primers for host genes should ideally span an exon-exon junction to prevent amplification of contaminating genomic DNA.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling program:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Collection: The instrument will record the fluorescence intensity at each cycle.

Data Presentation and Analysis

The efficacy of this compound is determined by quantifying the relative change in the expression of viral genes and host ISGs in treated versus untreated cells. The comparative Ct (ΔΔCt) method is a widely used approach for this analysis.

Table 1: Relative Quantification of Viral and ISG Expression Following this compound Treatment

Target GeneTreatment GroupAverage Ct (Target)Average Ct (Reference)ΔCt (Ct_Target - Ct_Reference)ΔΔCt (ΔCt_Treated - ΔCt_Control)Fold Change (2^-ΔΔCt)
Viral Gene Control (Vehicle)22.518.24.30.01.0
This compound (X nM)28.718.310.46.10.014
IFI6 Control (Vehicle)30.118.112.00.01.0
This compound (X nM)26.418.28.2-3.813.9
IFITM1 Control (Vehicle)29.818.311.50.01.0
This compound (X nM)25.918.17.8-3.713.0
IRF7 Control (Vehicle)31.218.213.00.01.0
This compound (X nM)27.818.39.5-3.511.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The protocols outlined in this application note provide a robust framework for quantifying the efficacy of this compound using RT-qPCR. By measuring the downregulation of viral gene expression and the upregulation of host interferon-stimulated genes, researchers can gain a comprehensive understanding of the compound's antiviral activity. This approach is essential for the preclinical evaluation of this compound and can be adapted for a variety of viral pathogens, making it a valuable tool for drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Reduced MEDS433 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced efficacy of MEDS433 due to the pyrimidine salvage pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.[2][4]

Q2: Why is the efficacy of this compound sometimes reduced?

A2: The primary reason for reduced this compound efficacy is the activation of the pyrimidine salvage pathway.[3][5] This metabolic route allows cells to bypass the de novo synthesis block by utilizing pre-formed pyrimidine nucleosides (like uridine) from the extracellular environment.[3][5] This is a common resistance mechanism observed with DHODH inhibitors.[2]

Q3: How can I overcome the reduced efficacy of this compound caused by the pyrimidine salvage pathway?

A3: The most effective strategy is to co-administer this compound with an inhibitor of the pyrimidine salvage pathway.[3][5] Dipyridamole (DPY), an inhibitor of equilibrative nucleoside transporters (ENTs), is commonly used for this purpose.[3][4][6] By blocking the uptake of extracellular nucleosides, DPY restores the sensitivity of cells to this compound.[3][5]

Q4: What is the expected outcome of combining this compound with dipyridamole (DPY)?

A4: The combination of this compound and DPY has been shown to have a synergistic effect, leading to a significant increase in the desired therapeutic outcome, such as apoptosis in cancer cells or inhibition of viral replication.[4][5][6] This combination effectively creates a metabolic lethality by blocking both the de novo and salvage pathways for pyrimidine synthesis.[5]

Troubleshooting Guides

Issue 1: Reduced this compound-induced apoptosis in cancer cell lines.

Possible Cause: Your cell culture medium may be supplemented with high levels of uridine or other pyrimidine precursors, or the cancer cell line may have a highly active pyrimidine salvage pathway.

Troubleshooting Steps:

  • Analyze Culture Medium: Check the formulation of your cell culture medium for the presence of uridine, cytidine, or other nucleosides. If possible, use a medium with physiological levels of nucleosides (typically 2-6 µM uridine).[7]

  • Exogenous Uridine Control: To confirm the role of the salvage pathway, perform a control experiment where you treat your cells with this compound in the presence of varying concentrations of exogenous uridine. A dose-dependent reduction in this compound efficacy will confirm the involvement of the salvage pathway.[5][7]

  • Co-treatment with Dipyridamole (DPY):

    • Treat your cells with a combination of this compound and DPY.

    • A significant increase in apoptosis compared to this compound alone indicates that the salvage pathway was responsible for the reduced efficacy.[5][7]

    • Refer to the data tables below for effective concentration ranges.

Issue 2: Inconsistent antiviral activity of this compound in vitro.

Possible Cause: The cell line used for the antiviral assay may have a high capacity for pyrimidine salvage, or the physiological concentration of uridine in the serum of the culture medium might be sufficient to counteract the effect of this compound.

Troubleshooting Steps:

  • Cell Line Selection: If possible, use cell lines with a known lower activity of the pyrimidine salvage pathway.

  • Uridine Reversal Experiment: Perform a virus yield reduction assay or plaque assay with this compound in the presence of increasing concentrations of exogenous uridine. This will help quantify the extent to which the salvage pathway can reverse the antiviral effect.[3][8]

  • Combination Therapy with DPY:

    • Conduct a checkerboard analysis combining various concentrations of this compound and DPY to determine if the interaction is synergistic, additive, or antagonistic.

    • A synergistic effect, as demonstrated in several studies, would confirm that blocking the salvage pathway enhances the antiviral activity of this compound.[4][6]

Data Presentation

Table 1: Effect of Uridine on this compound-Induced Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineThis compound (0.1 µM) % ApoptosisThis compound (0.1 µM) + Uridine (5 µM) % Apoptosis
THP1~40%~20%
MV4-11~50%~25%
OCI-AML3~30%~15%

Data summarized from studies on AML cell lines, showing that physiological concentrations of uridine can significantly reduce the apoptotic effect of this compound.[5][7]

Table 2: Synergistic Effect of this compound and Dipyridamole (DPY) on Apoptosis in AML Cell Lines

Cell LineThis compound (0.1 µM) % ApoptosisDPY (1 µM) % ApoptosisThis compound (0.1 µM) + DPY (1 µM) % Apoptosis
THP1~40%<5%~80%
MV4-11~50%<5%~90%
OCI-AML3~30%<5%~70%

This table illustrates the dramatic increase in apoptosis when this compound is combined with DPY, indicating a strong synergistic interaction.[5][7]

Table 3: Antiviral Activity of this compound against Influenza A Virus (IAV) in A549 Cells

TreatmentEC50 (µM)
This compound0.063 ± 0.044
This compound + DPY (3 µM)0.011 ± 0.001

This data demonstrates that the addition of DPY significantly enhances the anti-influenza potency of this compound.[9]

Experimental Protocols

Protocol 1: Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.

Materials:

  • 96-well tissue culture plates

  • Appropriate host cell line (e.g., A549 for influenza)

  • Virus stock of known titer

  • This compound and Dipyridamole stock solutions

  • Cell culture medium (e.g., DMEM) with and without serum

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound, DPY, and the combination in cell culture medium.

  • Treatment and Infection:

    • When cells are confluent, remove the growth medium.

    • Add the prepared compound dilutions to the wells.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI).

    • Include untreated infected (virus control) and untreated uninfected (cell control) wells.

  • Incubation: Incubate the plates for a period sufficient for the virus to complete its replication cycle (e.g., 48 hours for influenza virus).[9]

  • Harvesting: After incubation, collect the supernatants from each well. These supernatants contain the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a Plaque Assay (see Protocol 2) or a TCID50 assay.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that inhibits virus yield by 50%).

Protocol 2: Plaque Assay for Influenza Virus

This assay is used to quantify the number of infectious virus particles (Plaque Forming Units, PFU) in a sample.

Materials:

  • 6-well or 12-well tissue culture plates

  • MDCK (Madin-Darby Canine Kidney) cells

  • Virus samples (from VRA or other sources)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Overlay medium (e.g., containing Avicel or agarose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.[10]

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in infection medium.[11]

  • Infection:

    • Wash the MDCK cell monolayers with PBS.

    • Inoculate the cells with the virus dilutions.

    • Incubate for 1 hour to allow for viral adsorption.[10]

  • Overlay:

    • Aspirate the inoculum.

    • Add the overlay medium. The semi-solid nature of this medium restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized plaques.[10]

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed.[11]

  • Fixation and Staining:

    • Aspirate the overlay.

    • Fix the cells with the fixing solution.

    • Stain the cells with crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

  • Plaque Counting: Count the number of plaques in each well and calculate the viral titer in PFU/mL.

Mandatory Visualizations

MEDS433_Mechanism_and_Resistance cluster_0 De Novo Pyrimidine Synthesis cluster_1 Pyrimidine Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH Pyrimidines Pyrimidines Orotate->Pyrimidines DNA/RNA\nSynthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA\nSynthesis Extracellular\nUridine Extracellular Uridine Intracellular\nUridine Intracellular Uridine Extracellular\nUridine->Intracellular\nUridine ENTs Intracellular\nUridine->Pyrimidines This compound This compound This compound->Orotate Inhibition Dipyridamole Dipyridamole Dipyridamole->Intracellular\nUridine Inhibition Cell Proliferation/\nViral Replication Cell Proliferation/ Viral Replication DNA/RNA\nSynthesis->Cell Proliferation/\nViral Replication

Caption: this compound inhibits the de novo pyrimidine synthesis pathway, while the salvage pathway provides a bypass mechanism.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed q1 Is exogenous uridine present in high concentrations? start->q1 a1_yes Reduce uridine concentration or use uridine-free medium q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Does co-treatment with Dipyridamole (DPY) restore efficacy? a1_yes->q2 a1_no->q2 a2_yes Conclusion: Efficacy reduction is due to an active pyrimidine salvage pathway. Continue with combination therapy. q2->a2_yes Yes a2_no Consider other resistance mechanisms (e.g., target mutation, drug efflux). q2->a2_no No

Caption: A logical workflow for troubleshooting reduced this compound efficacy.

References

Technical Support Center: Optimizing MEDS433 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MEDS433 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and novel inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][3][4] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[5][6] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are crucial for viral replication.[1][2][5] This makes this compound a host-targeting antiviral (HTA) with broad-spectrum activity against various RNA and DNA viruses.[1][2][3][7] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral effect against viruses like RSV.[1][8]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated potent antiviral activity against a range of viruses, including:

  • Respiratory Syncytial Virus (RSV-A and RSV-B)[1][4]

  • Influenza A and B viruses[2][9][10]

  • Human coronaviruses (hCoV-OC43, hCoV-229E, and SARS-CoV-2)[3][6][7][11]

  • Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2)[12]

Q3: What is a typical starting concentration for this compound in an antiviral assay?

A3: Based on published data, a good starting point for this compound concentration is in the low nanomolar to low micromolar range. The 50% effective concentration (EC50) often falls within the one- to two-digit nanomolar range for many viruses.[1][3] However, the optimal concentration is cell line and virus-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I confirm that the observed antiviral activity is due to hDHODH inhibition?

A4: The antiviral effect of this compound can be reversed by supplementing the cell culture medium with exogenous uridine or orotic acid.[2][3][5][10][11] This bypasses the metabolic block caused by this compound, confirming that the antiviral activity is specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. Dihydroorotic acid, the substrate of hDHODH, should not reverse the antiviral effect.[10][11]

Troubleshooting Guide

Issue 1: No or low antiviral activity observed.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the EC50 for your specific virus and cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
High Levels of Exogenous Pyrimidines Ensure the cell culture medium is not supplemented with high levels of uridine or other pyrimidines that could counteract the effect of this compound.
Incorrect Timing of Treatment This compound is most effective when added post-viral entry, as it targets a biosynthetic step in viral replication.[9][13] Consider adding the compound 1 hour prior to infection and keeping it in the medium throughout the experiment.[3][9]
Compound Degradation Ensure proper storage of this compound stock solutions (-20°C for 1 month or -80°C for 6 months) to maintain its potency.[4]
Cell Line Resistance Some cell lines may have highly active pyrimidine salvage pathways, which can compensate for the inhibition of the de novo pathway.

Issue 2: High cytotoxicity observed.

Possible Cause Troubleshooting Step
This compound Concentration is too High Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a cytotoxicity assay (e.g., MTT assay).[9] Ensure the concentrations used in your antiviral assays are well below the CC50 value.
Solvent Toxicity This compound is typically dissolved in DMSO.[9] Ensure the final concentration of DMSO in your culture medium is non-toxic to the cells (typically ≤ 0.5%).
Extended Incubation Time Long incubation periods with the compound can lead to increased cytotoxicity. Optimize the duration of the experiment.

Data Presentation

Table 1: Antiviral Activity of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µM)Reference
Influenza A (H1N1) A549VRA0.064 ± 0.01[10]
MDCKPRA0.141 ± 0.021[9]
Influenza B A549VRA0.065 ± 0.005[10]
MDCKPRA0.170 ± 0.019[9]
hCoV-OC43 HCT-8FFRA0.012 ± 0.003[6]
hCoV-229E MRC-5CPE0.022 ± 0.004[6]
SARS-CoV-2 Vero E6VRA0.063 ± 0.004[6]
Calu-3VRA0.076 ± 0.005[6]
HSV-1 VeroVRA~0.1[7]
HSV-2 VeroVRA~0.1[7]
VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineIncubation TimeCC50 (µM)Reference
A549 48h64.25 ± 3.12[9]
Calu-3 48h54.67 ± 3.86[9]
MDCK 48h119.8 ± 6.21[9]
HCT-8 72h78.48 ± 4.6[3]
MRC-5 72h104.80 ± 19.75[3]
Vero Not specified234 ± 18.2[12]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[2][9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).[2][9]

  • Incubate the plate for 48-72 hours.[2][3][9]

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 2-4 hours.[2]

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assay (Virus Yield Reduction Assay - VRA)
  • Seed host cells in 24-well plates and incubate until they form a monolayer.[9][10]

  • Treat the cells with increasing concentrations of this compound or a vehicle control for 1 hour before infection.[9][10]

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).[9][10]

  • After viral adsorption, remove the inoculum and add fresh medium containing the corresponding concentrations of this compound.[9][10]

  • Incubate the plates for a designated period (e.g., 48 hours).[9][10]

  • Harvest the cell supernatants.[9][10]

  • Determine the viral titer in the supernatants using a standard method like a plaque assay.[9][10]

  • Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Analysis prep_cells Seed Host Cells treatment Pre-treat cells with this compound prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment infection Infect cells with virus treatment->infection incubation Incubate for 48h infection->incubation harvest Harvest Supernatant incubation->harvest titration Titer Virus (Plaque Assay) harvest->titration calculation Calculate EC50 titration->calculation

Caption: Experimental workflow for determining the EC50 of this compound.

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines RNA_DNA Viral RNA/DNA Synthesis Pyrimidines->RNA_DNA This compound This compound This compound->hDHODH Inhibits hDHODH->Orotate troubleshooting_tree start Low/No Antiviral Activity q1 Is this compound concentration optimized? start->q1 sol1 Perform dose-response to find EC50 q1->sol1 No q2 Is treatment timing correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Treat cells post-viral entry q2->sol2 No q3 Is media free of excess pyrimidines? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use pyrimidine-free medium q3->sol3 No end Consider cell line resistance or compound degradation q3->end Yes a3_yes Yes a3_no No sol3->end

References

Troubleshooting inconsistent results in MEDS433 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEDS433. The information is designed to help address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital for DNA and RNA synthesis. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering the proliferation of rapidly dividing cells and the replication of viruses that rely on the host's pyrimidine supply.

Q2: How can I confirm that the observed activity in my experiment is due to hDHODH inhibition?

A2: A rescue experiment can be performed to confirm the on-target activity of this compound. The inhibitory effects of this compound can be reversed by supplementing the cell culture medium with uridine or orotic acid, which are downstream products of the reaction catalyzed by hDHODH. If the addition of uridine or orotic acid restores the phenotype observed in the absence of this compound, it strongly suggests that the compound's activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Q3: What are the typical EC50 and CC50 values for this compound?

A3: The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound can vary depending on the cell line and the virus being tested. Below are some reported values for reference.

Data Presentation

Table 1: Antiviral Activity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (IAV)A5490.064 ± 0.0164.25 ± 3.121004
Influenza B (IBV)A5490.065 ± 0.00564.25 ± 3.12988
Influenza A (IAV)Calu-30.055 ± 0.00354.67 ± 3.86994
Influenza B (IBV)Calu-30.052 ± 0.00654.67 ± 3.861051
Influenza A (IAV)MDCK0.141 ± 0.021119.8 ± 6.21850
Influenza B (IBV)MDCK0.170 ± 0.019119.8 ± 6.21705

Table 2: Cytotoxicity of this compound in Human Coronavirus Host Cell Lines

Cell LineCC50 (µM)
HCT-878.48 ± 4.6
MRC5104.80 ± 19.75

Troubleshooting Guides

Issue 1: Higher than expected EC50 value (Lower Potency)

  • Question: My EC50 value for this compound is significantly higher than the reported values. What could be the cause?

  • Answer: Several factors can contribute to a decrease in the apparent potency of this compound:

    • High Cell Density: An excessive number of cells can deplete the compound from the medium, reducing its effective concentration. It is important to optimize the cell seeding density for your specific assay.

    • Serum Components: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability. Consider using a lower percentage of FBS or serum-free media if your cell line can tolerate it.

    • Uridine in Media: The presence of uridine in the culture medium can counteract the effect of this compound by replenishing the pyrimidine pool through the salvage pathway. Use of uridine-free medium is recommended for optimal potency.

    • Cell Passage Number: High passage numbers can lead to phenotypic changes in cell lines, potentially altering their sensitivity to drugs. It is advisable to use cells within a consistent and low passage range.

    • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation.

Issue 2: High Variability Between Replicates

  • Question: I am observing significant variability in the results between my technical replicates. What are some common causes?

  • Answer: High variability can often be traced back to inconsistencies in experimental technique:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant variations.

    • Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.

Issue 3: Unexpected Cytotoxicity

  • Question: I am observing higher than expected cytotoxicity with this compound. What should I check?

  • Answer: If you are observing high levels of cell death, consider the following:

    • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.

    • Compound Concentration: Double-check your dilutions to ensure you are using the correct final concentration of this compound.

    • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. It is important to include a vehicle control in your experiments.

    • Assay Timepoint: The duration of the assay can influence cytotoxicity. Consider optimizing the incubation time.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Plaque Reduction Assay (PRA)
  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour prior to infection.

  • Virus Infection: Infect the cells with a known titer of virus (e.g., 50 plaque-forming units per well) for 1 hour.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a sufficient period for plaques to form (e.g., 72 hours).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control. Determine the EC50 value.

Mandatory Visualization

MEDS433_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_rescue Rescue Pathway Glutamine Glutamine + Aspartate Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound This compound->Inhibition Inhibition->Dihydroorotate Inhibits Uridine_in Exogenous Uridine Uridine_in->UMP Salvage Pathway Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of this compound incubate1->add_compound add_virus Infect with Virus (for antiviral assay) add_compound->add_virus incubate2 Incubate (e.g., 48-72h) add_virus->incubate2 assay_readout Perform Assay Readout (e.g., MTT, Plaque Staining) incubate2->assay_readout analyze_data Analyze Data (Calculate EC50/CC50) assay_readout->analyze_data end End analyze_data->end

Impact of serum concentration on MEDS433 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MEDS433 in experimental settings. The focus of this document is to address the potential impact of serum concentration on the observed activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[1] This depletion has a significant impact on rapidly proliferating cells and the replication of viruses, which rely on the host cell's machinery for nucleic acid synthesis.[1][2][3] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral efficacy.[3]

Q2: I am observing lower than expected potency of this compound in my cell-based assay. Could the serum concentration in my culture medium be a factor?

A2: Yes, the concentration of serum, most commonly Fetal Bovine Serum (FBS), in your cell culture medium can significantly impact the apparent activity of this compound. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This protein binding reduces the concentration of free, unbound drug available to enter the cells and interact with its target, hDHODH. The lipophilicity of this compound (logD7.4 value of 2.35) suggests a moderate potential for plasma protein binding.

Q3: How can I determine if serum protein binding is affecting my results?

A3: To determine if serum protein binding is influencing the potency of this compound in your assay, you can perform an IC50 shift assay. This involves measuring the half-maximal inhibitory concentration (IC50) of this compound in the presence of varying concentrations of serum (e.g., 2%, 5%, 10%, and 20% FBS). A rightward shift in the IC50 value with increasing serum concentration is a strong indication of serum protein binding.

Q4: What is the recommended range of serum concentration to use in my experiments with this compound?

A4: The optimal serum concentration depends on the specific cell line and the goals of your experiment. For initial potency and mechanism of action studies, using a lower serum concentration (e.g., 2-5% FBS) can minimize the confounding effects of protein binding. However, if the aim is to better mimic physiological conditions, a higher, more physiologically relevant serum concentration may be necessary, with the understanding that the apparent potency might be lower. It is crucial to maintain a consistent serum concentration across all experiments you intend to compare.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound Across Experiments

  • Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum.

    • Solution: Ensure that the same concentration and lot of serum are used for all related experiments. If a new lot of serum must be used, it is advisable to re-validate key assays to ensure consistency.

  • Possible Cause: Differences in cell seeding density or growth phase.

    • Solution: Standardize your cell seeding protocol to ensure a consistent cell number per well. Always use cells that are in the logarithmic growth phase for your assays.

  • Possible Cause: Variable incubation times.

    • Solution: Adhere to a strict and consistent incubation time for drug treatment across all experiments.

Issue 2: this compound Appears Inactive or Significantly Less Potent Than Reported

  • Possible Cause: High serum concentration in the assay medium.

    • Solution: As detailed in the FAQs, perform an IC50 shift assay by testing this compound activity at lower serum concentrations (e.g., 0.5%, 2%, 5%). This will help determine the extent to which serum proteins are inhibiting the drug's activity.

  • Possible Cause: The cell line used has a highly active pyrimidine salvage pathway.

    • Solution: The de novo pyrimidine synthesis pathway, which this compound inhibits, can be bypassed by the pyrimidine salvage pathway. To confirm that this compound is reaching its target, you can perform a rescue experiment by co-incubating the cells with this compound and exogenous uridine or orotic acid. The reversal of the antiviral or antiproliferative effect of this compound in the presence of these molecules would confirm its mechanism of action.[1]

  • Possible Cause: Incorrect drug concentration due to degradation or precipitation.

    • Solution: this compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is properly stored at -20°C or -80°C.[4] When preparing working dilutions, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation of the compound in the medium.

Data Presentation

The following tables provide illustrative data on how serum concentration can affect the potency of a hypothetical antiviral compound with properties similar to this compound.

Table 1: Effect of Serum Concentration on the IC50 of a Hypothetical hDHODH Inhibitor

Serum Concentration (% FBS)IC50 (nM)Fold Shift in IC50 (relative to 0.5% FBS)
0.5%101.0
2%252.5
5%606.0
10%15015.0
20%40040.0

Table 2: Example Data from a Uridine Rescue Experiment

TreatmentViral Titer (PFU/mL)% Inhibition of Viral Replication
Vehicle Control (DMSO)1 x 10^60%
This compound (50 nM)1 x 10^399.9%
This compound (50 nM) + Uridine (100 µM)8 x 10^520%

Experimental Protocols

Protocol 1: IC50 Determination by Plaque Reduction Assay

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., A549, Vero E6) at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium containing the desired concentration of FBS.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Protocol 2: Plasma Protein Binding Assessment by Ultrafiltration

  • Compound Preparation: Prepare a solution of this compound at a known concentration in plasma from the species of interest (e.g., human, mouse).

  • Equilibration: Incubate the drug-plasma mixture at 37°C for a defined period (e.g., 1 hour) to allow for binding to reach equilibrium.

  • Ultrafiltration: Transfer an aliquot of the mixture to an ultrafiltration device containing a semi-permeable membrane with a molecular weight cut-off that retains proteins but allows the free drug to pass through.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

  • Quantification: Accurately measure the concentration of this compound in the ultrafiltrate (representing the unbound drug fraction) and in the initial plasma mixture (representing the total drug concentration) using a validated analytical method such as LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Visualizations

MEDS433_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_viral_replication Viral Replication cluster_interferon Interferon Response This compound This compound IFN Signaling IFN Signaling This compound->IFN Signaling Induces hDHODH hDHODH This compound->hDHODH Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH Viral RNA/DNA Synthesis Viral RNA/DNA Synthesis Orotate->Viral RNA/DNA Synthesis Required for Progeny Virions Progeny Virions Viral RNA/DNA Synthesis->Progeny Virions ISG Expression ISG Expression IFN Signaling->ISG Expression Antiviral State Antiviral State ISG Expression->Antiviral State

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed Cells in Multi-well Plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound (in media with varying % serum) D Add this compound Dilutions to Cells B->D C->D E Incubate for Plaque/CPE Development D->E F Stain and Quantify Viral Effect (e.g., Plaque Counting) E->F G Calculate IC50 Values F->G H Analyze IC50 Shift vs. Serum % G->H

Caption: IC50 shift assay workflow.

References

MEDS433 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MEDS433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby affecting proliferating cells and viral replication that have high demands for nucleic acid precursors.[1][2][4] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by interferon-stimulated genes (ISGs).[1][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Based on manufacturer recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q3: What is the recommended working concentration of this compound in cell culture?

A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. In published studies, this compound has been shown to be effective in the low nanomolar to micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How can I verify that the observed effects in my experiment are due to hDHODH inhibition by this compound?

A4: A common method to confirm the specificity of this compound's action is to perform a rescue experiment. The inhibitory effects of this compound on cell proliferation or viral replication can be reversed by supplementing the cell culture medium with exogenous uridine or the product of the hDHODH enzyme, orotic acid.[2][4] This demonstrates that the observed phenotype is a direct consequence of pyrimidine biosynthesis inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in working solution: this compound may have limited stability in aqueous cell culture media at 37°C over extended incubation periods.Prepare fresh working dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.
Improper storage of stock solution: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation.Aliquot stock solutions into single-use vials and store at -80°C for long-term storage.[3]
High variability between replicate wells or experiments. Inconsistent cell seeding or health: Variations in cell number or viability can affect the apparent potency of the inhibitor.Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. Monitor cell viability to ensure the observed effects are not due to general cytotoxicity.
Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.To minimize edge effects, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.
No observable effect of this compound, even at high concentrations. Cell line insensitivity: The cell line being used may have a less active de novo pyrimidine synthesis pathway and rely more on the salvage pathway.Consider using a cell line known to be sensitive to hDHODH inhibition. Alternatively, you can co-treat with an inhibitor of the pyrimidine salvage pathway to enhance the effect of this compound.
Compound precipitation: High concentrations of this compound in aqueous media may lead to precipitation.Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different formulation approach if possible.

Stability of this compound in Cell Culture Media

As of the latest information, specific quantitative stability data for this compound in various cell culture media over time has not been published. However, some evidence suggests that the stability of working solutions for continuous dosing periods longer than two weeks may be a concern.[3] Researchers are encouraged to determine the stability of this compound under their specific experimental conditions.

Table 1: Example Data Table for this compound Stability Assessment
Time (hours)Remaining this compound in DMEM at 37°C (%)Remaining this compound in RPMI-1640 at 37°C (%)
0100100
24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, filtered PBS

  • HPLC or LC-MS system

  • Analytical column suitable for small molecule analysis (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare the working solution: Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time point 0: Immediately after preparation, take an aliquot of the this compound-containing medium, mix it 1:1 with ACN to precipitate proteins, centrifuge to pellet the precipitate, and transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation: Place the remaining this compound-containing medium in an incubator at 37°C with 5% CO₂.

  • Subsequent time points: At desired time points (e.g., 24, 48, 72 hours), repeat step 3 to collect samples.

  • HPLC/LC-MS analysis: Analyze the samples using a suitable gradient elution method. The mobile phases could be, for example, Water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

  • Data analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of remaining this compound relative to the T=0 sample.

Visualizations

MEDS433_Signaling_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_cellular_processes Cellular Processes Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Cell_Proliferation Cell Proliferation & Viral Replication UTP_CTP UTP, CTP UMP->UTP_CTP Further Metabolism RNA_DNA_Synthesis RNA/DNA Synthesis UTP_CTP->RNA_DNA_Synthesis Required for RNA_DNA_Synthesis->Cell_Proliferation Drives This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound in inhibiting pyrimidine synthesis.

MEDS433_Stability_Workflow Prepare_Stock 1. Prepare this compound Stock (e.g., 10 mM in DMSO) Spike_Medium 2. Spike Cell Culture Medium (e.g., to 10 µM) Prepare_Stock->Spike_Medium T0_Sample 3. Collect T=0 Sample Spike_Medium->T0_Sample Incubate 4. Incubate at 37°C, 5% CO₂ T0_Sample->Incubate Time_Points 5. Collect Samples at Time Points (24h, 48h, 72h) Incubate->Time_Points Sample_Prep 6. Precipitate Proteins (1:1 ACN) & Centrifuge Time_Points->Sample_Prep Analysis 7. Analyze Supernatant by HPLC/LC-MS Sample_Prep->Analysis Data_Analysis 8. Quantify Peak Area & Calculate % Remaining Analysis->Data_Analysis

References

Addressing MEDS433 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MEDS433. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular models and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly specific inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for DNA and RNA synthesis.[2][5] This inhibition of pyrimidine synthesis is the primary mechanism behind its observed antiviral effects.[1][2][4]

Q2: What are the known on-target effects of this compound in cellular models?

A2: The primary on-target effect of this compound is the inhibition of cellular proliferation and viral replication due to pyrimidine starvation.[1][2] In the context of viral infections, this compound has been shown to suppress viral genome synthesis.[1][4] An additional on-target effect is the induction of interferon-stimulated genes (ISGs), which contributes to its antiviral activity.[1][3][4]

Q3: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?

A3: A rescue experiment is the most direct way to confirm on-target activity. The cytotoxic or antiviral effects of this compound can be reversed by supplementing the cell culture medium with exogenous pyrimidines. The addition of uridine or orotic acid should rescue the phenotype, whereas dihydroorotate will not, as it is the substrate for hDHODH.[2][5][6]

Q4: Are there any known off-target effects of this compound?

A4: Current research suggests that this compound is a highly specific inhibitor of hDHODH with a high selectivity index.[6][7] It targets the ubiquinone binding site of hDHODH with high affinity, which is thought to reduce the likelihood of off-target binding.[6] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at higher concentrations.

Q5: What is the recommended concentration range for using this compound in cell culture?

A5: The effective concentration of this compound can vary depending on the cell line and the specific application. For antiviral studies, potent activity has been observed in the low nanomolar range.[1][3][4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cellular model and to minimize the potential for off-target effects.

Troubleshooting Guide

This guide provides solutions to common issues that researchers may encounter when using this compound.

Problem Possible Cause Suggested Solution
Unexpected or inconsistent cellular phenotype. 1. Off-target effects: At high concentrations, this compound may interact with other cellular proteins. 2. Cell line-specific sensitivity: Different cell lines may have varying dependencies on the de novo pyrimidine synthesis pathway. 3. Compound stability: Improper storage or handling may affect the compound's activity.1. Perform a dose-response curve to identify the minimal effective concentration. Conduct a rescue experiment by adding exogenous uridine or orotic acid. If the phenotype is not rescued, consider off-target identification assays. 2. Characterize the expression of key enzymes in the pyrimidine synthesis and salvage pathways in your cell line. 3. Ensure this compound is stored at -20°C or -80°C and handled according to the manufacturer's instructions.
Observed phenotype is not rescued by uridine or orotic acid. 1. Irreversible off-target effect: The compound may be covalently binding to an off-target protein. 2. Indirect effects: The observed phenotype may be a downstream consequence of a subtle, unrescuable off-target interaction.1. Utilize unbiased screening methods like proteomics or transcriptomics to identify potential off-target binders. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by this compound binding in intact cells.
High background cytotoxicity. 1. Concentration too high: The concentration of this compound used may be toxic to the specific cell line. 2. Cellular stress: Inhibition of pyrimidine synthesis can induce cellular stress and apoptosis.1. Determine the CC50 (50% cytotoxic concentration) for your cell line and use this compound at a concentration well below this value. 2. Assess markers of cellular stress and apoptosis (e.g., caspase activation) at different concentrations and time points.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound across various cell lines and viruses.

Table 1: Antiviral Activity of this compound against Coronaviruses

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
hCoV-OC43HCT-80.012 ± 0.0010.038 ± 0.00378.48 ± 4.6>6300
hCoV-229EMRC-50.023 ± 0.0030.049 ± 0.004104.80 ± 19.75>4600
SARS-CoV-2Vero E60.063 ± 0.0020.136 ± 0.004>500>7936
SARS-CoV-2Calu-30.076 ± 0.0050.513 ± 0.016>100>1315

Data extracted from Luganini et al., 2021.[6]

Table 2: Antiviral Activity of this compound against Influenza Viruses

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
IAVA5490.064 ± 0.010.264 ± 0.00264.25 ± 3.121104
IAVCalu-30.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994
IAVMDCK0.141 ± 0.0210.256 ± 0.052119.8 ± 6.21850
IBVA5490.065 ± 0.0050.365 ± 0.0964.25 ± 3.12988
IBVCalu-30.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051
IBVMDCK0.170 ± 0.0190.330 ± 0.013119.8 ± 6.21705

Data extracted from Luganini et al., 2022.[8]

Table 3: Potency of this compound

TargetIC50
hDHODH1.2 nM

Data from MedchemExpress.[3]

Experimental Protocols

Protocol 1: On-Target Activity Confirmation via Rescue Experiment
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with this compound at a concentration that elicits the desired phenotype (e.g., EC90). Include a vehicle control (e.g., DMSO).

  • Rescue Condition: In parallel, treat cells with this compound (at the same concentration) in combination with varying concentrations of uridine or orotic acid. A typical starting point is a 100-fold molar excess of the rescue agent to this compound.

  • Incubation: Incubate the cells for a duration sufficient to observe the phenotype (e.g., 48-72 hours).

  • Phenotypic Readout: Assess the phenotype of interest (e.g., cell viability using MTT assay, viral titer by plaque assay).

  • Data Analysis: Compare the phenotype in the this compound-treated group with the rescued groups. A significant reversal of the phenotype in the presence of uridine or orotic acid confirms on-target activity.

Protocol 2: Global Off-Target Analysis using RNA-Seq
  • Experimental Design: Treat your cellular model with this compound at a relevant concentration (e.g., 1x and 10x the EC50) and a vehicle control. Include multiple biological replicates for each condition.

  • RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol extraction followed by column purification).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

    • Pathway Analysis: Use bioinformatics tools to identify signaling pathways or biological processes that are enriched in the differentially expressed genes. This can provide clues about potential off-target effects.

Visualizations

MEDS433_Mechanism_of_Action cluster_0 De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS Pyrimidines (UTP, CTP) Pyrimidines (UTP, CTP) UMP->Pyrimidines (UTP, CTP) Viral Replication Viral Replication Pyrimidines (UTP, CTP)->Viral Replication Cell Proliferation Cell Proliferation Pyrimidines (UTP, CTP)->Cell Proliferation This compound This compound This compound->Dihydroorotate:n ISG Expression ISG Expression This compound->ISG Expression Induces

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis and viral replication.

Off_Target_Workflow cluster_1 Off-Target Identification Methods start Unexpected Phenotype Observed with this compound rescue Perform Rescue Experiment (add Uridine/Orotic Acid) start->rescue phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued on_target Phenotype is On-Target phenotype_rescued->on_target Yes off_target_investigation Investigate Off-Target Effects phenotype_rescued->off_target_investigation No proteomics Proteomics (e.g., CETSA) - Identify direct binders off_target_investigation->proteomics transcriptomics Transcriptomics (RNA-seq) - Identify pathway alterations off_target_investigation->transcriptomics kinase_profiling Kinase Profiling - Screen against a panel of kinases off_target_investigation->kinase_profiling validation Validate Candidate Off-Targets (e.g., siRNA, overexpression) proteomics->validation transcriptomics->validation kinase_profiling->validation conclusion Characterize Off-Target Mechanism validation->conclusion

References

Technical Support Center: Assessing Viral Resistance to MEDS433

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the development of viral resistance to MEDS433, a host-targeting antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, host-targeting antiviral (HTA) that inhibits the human enzyme dihydroorotate dehydrogenase (hDHODH).[1][2][3][4] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering viral replication.[2][3][5] In some viruses, such as the Respiratory Syncytial Virus (RSV), this compound has a dual mechanism of action, as it also induces the expression of antiviral proteins through Interferon-Stimulated Genes (ISGs).[1][6][7]

Q2: Is the development of viral resistance to this compound likely?

A2: The development of viral resistance to host-targeting antivirals like this compound is considered less likely than for direct-acting antivirals (DAAs).[2][8][9] DAAs target specific viral proteins, which can readily mutate under selective pressure. In contrast, this compound targets a host cell enzyme. For a virus to overcome this, it would need to either develop a way to replicate without relying on the host's pyrimidine synthesis pathway or alter its interaction with the host machinery, which represents a higher genetic barrier to resistance.[6][10]

Q3: What are the potential mechanisms of resistance to a DHODH inhibitor like this compound?

A3: While viral resistance is less likely, potential mechanisms of reduced susceptibility could be host cell-related. These may include:

  • Upregulation of the pyrimidine salvage pathway: Cells can acquire pyrimidines through a salvage pathway, which is an alternative to the de novo synthesis pathway targeted by this compound. Increased activity of the salvage pathway could potentially compensate for the inhibition of hDHODH.[1][3]

  • Mutations in the host DHODH gene: While rare, mutations in the host DHODH gene could potentially alter the drug-binding site, reducing the efficacy of this compound.[11]

  • Increased expression of DHODH: Overexpression of the target enzyme could potentially titrate out the inhibitor, requiring higher concentrations for the same antiviral effect.[1]

Q4: How do I interpret a "fold-change" in IC50 value?

A4: The fold-change in the 50% inhibitory concentration (IC50) is a key metric for quantifying resistance. It is calculated by dividing the IC50 of the potentially resistant virus by the IC50 of the wild-type (sensitive) virus. A fold-change of 1 indicates no change in susceptibility. An increase in the fold-change suggests reduced susceptibility. The threshold for defining resistance is virus and drug-specific, but generally, low fold-changes (e.g., 2-5 fold) may indicate a minor shift in susceptibility, while higher fold-changes (e.g., >10-fold) are more indicative of clinically relevant resistance.[12]

Q5: What are the key experimental approaches to assess this compound resistance?

A5: The primary methods for assessing antiviral resistance are:

  • In Vitro Resistance Selection by Serial Passage: This involves culturing the virus in the presence of increasing concentrations of this compound over multiple passages to select for any resistant variants.

  • Phenotypic Assays (Plaque Reduction Assay): This method determines the concentration of this compound required to inhibit viral replication by 50% (IC50) and is used to quantify the level of resistance.

  • Genotypic Analysis: This involves sequencing the viral genome to identify any mutations that may be associated with a resistant phenotype. For a host-targeting agent like this compound, sequencing of relevant host genes (e.g., DHODH) in the cell line used for passaging may also be informative.

Experimental Protocols and Troubleshooting Guides

In Vitro Resistance Selection by Serial Passage

This protocol is designed to select for viral variants with reduced susceptibility to this compound through continuous culture in the presence of the compound.

Methodology:

  • Determine the initial concentration of this compound: Start with a concentration of this compound that is approximately the IC50 value for the wild-type virus.

  • Prepare cell cultures: Seed susceptible host cells in appropriate culture vessels and grow to confluency.

  • Infect cells: Infect the cell monolayer with the wild-type virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1.

  • Add this compound: After viral adsorption, add fresh culture medium containing the starting concentration of this compound. Also, set up a parallel culture with the virus in the absence of the drug as a control.

  • Incubate and monitor: Incubate the cultures and monitor for the development of cytopathic effect (CPE).

  • Harvest the virus: When significant CPE (e.g., 75-90%) is observed in the this compound-treated culture, harvest the supernatant containing the progeny virus. If no CPE is observed after a prolonged incubation period, this may indicate potent inhibition, and the virus from the highest concentration showing any CPE should be passaged.

  • Titer the harvested virus: Determine the viral titer of the harvested supernatant using a standard method like a plaque assay.

  • Subsequent passages: For the next passage, infect fresh cells with the harvested virus from the this compound-treated culture. The concentration of this compound can be kept the same or gradually increased (e.g., 2-fold increments) in subsequent passages, especially if the virus appears to be replicating efficiently.

  • Repeat: Continue this process for a predetermined number of passages (e.g., 10-20 passages) or until a significant increase in the viral titer at a given drug concentration is observed.

  • Characterize the passaged virus: After several passages, characterize the viral population for any changes in susceptibility to this compound using a plaque reduction assay and for any genetic changes through sequencing.

Troubleshooting Guide: In Vitro Resistance Selection

Issue Possible Cause Suggested Solution
No viral replication in the presence of this compound, even at the IC50. The initial concentration of this compound is too high. The virus is highly sensitive to the drug.Start with a lower concentration of this compound (e.g., IC25). Ensure the viral inoculum is of high titer and quality.
Viral titers decrease with each passage in the presence of this compound. The selective pressure is too strong, preventing the virus from adapting.Reduce the concentration of this compound for the next few passages to allow the viral population to recover before re-introducing a higher concentration.
Viral titers are inconsistent between passages. Inconsistent cell health, viral inoculum, or drug concentration.Standardize all experimental parameters, including cell seeding density, MOI, and drug preparation. Always run a parallel control culture without the drug.
No significant increase in resistance after many passages. This compound has a high barrier to resistance due to its host-targeting mechanism.This is a possible and even expected outcome. Continue passaging for an extended period (e.g., >20 passages). Consider sequencing the host cell's DHODH gene to check for any mutations.
Phenotypic Analysis: Plaque Reduction Assay

This assay quantifies the antiviral activity of this compound by measuring the reduction in viral plaque formation.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Drug Dilutions: Prepare serial dilutions of this compound in culture medium. A typical concentration range would bracket the expected IC50 value.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cell monolayers and infect with the diluted virus.

  • Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the different concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates until plaques are visible. The incubation time will vary depending on the virus.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Troubleshooting Guide: Plaque Reduction Assay

Issue Possible Cause Suggested Solution
No plaques in any wells, including the virus control. The viral stock has lost infectivity. The cells are not susceptible to the virus.Use a new, validated viral stock. Confirm that the cell line is appropriate for the virus being tested.
Plaques are too numerous to count or are confluent. The viral inoculum was too concentrated.Perform further serial dilutions of the virus stock to achieve a countable number of plaques.
Plaques have irregular shapes or are fuzzy. The overlay solidified unevenly or was disturbed during incubation. The cells detached from the plate.Ensure the overlay is at the correct temperature and is applied gently. Handle the plates with care during incubation. Check for cell toxicity of the drug at higher concentrations.
High variability in plaque numbers between replicate wells. Inconsistent pipetting of virus or drug. Uneven cell monolayer.Use calibrated pipettes and ensure thorough mixing of solutions. Ensure a uniform cell seeding density.
Genotypic Analysis

This protocol outlines the steps for identifying genetic mutations that may confer resistance to this compound.

Methodology:

  • RNA/DNA Extraction: Extract viral RNA or DNA from the supernatant of both the this compound-passaged and control virus cultures.

  • Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).

  • PCR Amplification: Amplify the entire viral genome or specific target regions of interest using high-fidelity polymerase chain reaction (PCR).

  • Sequencing: Sequence the amplified PCR products using either Sanger sequencing for specific regions or next-generation sequencing (NGS) for whole-genome analysis. NGS is preferred as it can detect minority variants within the viral population.[13][14]

  • Sequence Analysis: Align the sequences from the this compound-passaged virus to the sequence of the wild-type/control virus to identify any nucleotide changes.

  • Mutation Identification: Translate the nucleotide sequences into amino acid sequences to identify any non-synonymous mutations (mutations that result in an amino acid change).

  • Host Gene Sequencing (Optional but Recommended): Extract genomic DNA from the host cell line used for passaging (both the final passage and the original, unpassaged cells). Amplify and sequence the coding region of the DHODH gene to identify any mutations that may have arisen during the selection process.

Troubleshooting Guide: Genotypic Analysis

Issue Possible Cause Suggested Solution
Failed PCR amplification. Poor quality of extracted nucleic acid. PCR inhibitors present in the sample. Incorrect PCR primers or conditions.Use a high-quality nucleic acid extraction kit. Optimize the PCR conditions (annealing temperature, extension time). Design and validate new primers.
Low-quality sequencing data. Poor quality of the PCR product. Issues with the sequencing reaction or instrument.Purify the PCR product before sequencing. Repeat the sequencing reaction.
No mutations identified in the viral genome despite a resistant phenotype. The resistance mechanism is not due to a viral mutation. The mutation is in a non-coding region of the genome. The resistance is due to a host cell adaptation.Sequence the host cell DHODH gene. Investigate other potential host-related resistance mechanisms, such as upregulation of the pyrimidine salvage pathway.
Identification of many mutations. The virus has a high mutation rate. The passaging was conducted for an extended period.Focus on mutations that are consistently present in replicate passaging experiments and are non-synonymous. Compare the mutations to those found in the control passaged virus to identify those that are specific to this compound pressure.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against a range of viruses.

Table 1: Antiviral Activity of this compound against Various Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A Virus (IAV) A5490.064 ± 0.0164.25 ± 3.121104[4]
Influenza B Virus (IBV) A5490.065 ± 0.00564.25 ± 3.12988[4]
Respiratory Syncytial Virus A (RSV-A) HEp-20.005 ± 0.001>100>20000[15]
Respiratory Syncytial Virus B (RSV-B) HEp-20.007 ± 0.002>100>14285[15]
SARS-CoV-2 Vero E60.063 ± 0.008>500>7900[8][16]
SARS-CoV-2 Calu-30.078 ± 0.012>125>1600[8][16]
Human Coronavirus 229E (HCoV-229E) MRC-50.023 ± 0.004104.80 ± 19.75>4600[8][16]
Human Coronavirus OC43 (HCoV-OC43) HCT-80.012 ± 0.00378.48 ± 4.6>6300[8][16]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Visualizations

Diagram 1: this compound Mechanism of Action - Inhibition of Pyrimidine Biosynthesis

Caption: this compound inhibits the host enzyme hDHODH, blocking pyrimidine synthesis and viral replication.

Diagram 2: Experimental Workflow for Assessing this compound Resistance

Resistance_Workflow Start Start: Wild-Type Virus Serial_Passage In Vitro Resistance Selection (Serial Passage with this compound) Start->Serial_Passage Phenotypic_Assay Phenotypic Analysis (Plaque Reduction Assay) Serial_Passage->Phenotypic_Assay Genotypic_Assay Genotypic Analysis (Sequencing) Serial_Passage->Genotypic_Assay Compare_IC50 Compare IC50: Passaged vs. Wild-Type Phenotypic_Assay->Compare_IC50 Analyze_Sequences Analyze Sequences: Identify Mutations Genotypic_Assay->Analyze_Sequences Conclusion Conclusion on Resistance Profile Compare_IC50->Conclusion Analyze_Sequences->Conclusion

Caption: Workflow for assessing viral resistance to this compound.

References

Technical Support Center: Improving the In Vivo Half-Life of MEDS433

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MEDS433. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to improving the in vivo half-life of this compound, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Rapid in vivo clearance of this compound High metabolic turnover by liver enzymes (e.g., cytochrome P450s).1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay with liver microsomes to identify the primary sites of metabolism. 2. Structural Modification: Modify the chemical structure at the identified metabolic "hotspots" to block or slow down metabolism. Consider deuteration or substitution with electron-withdrawing groups. 3. Co-administration: Co-administer with a known inhibitor of the identified metabolic enzymes (use with caution and appropriate controls).
Low oral bioavailability Poor absorption from the gastrointestinal tract; significant first-pass metabolism.1. Formulation Strategy: Develop an alternative formulation, such as a lipid-based formulation or nanoparticles, to enhance absorption.[1] 2. Prodrug Approach: Synthesize a more soluble and absorbable prodrug of this compound that is converted to the active compound in vivo. 3. Alternative Route of Administration: Consider parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass first-pass metabolism.[1]
Precipitation of this compound in formulation Low aqueous solubility of the compound.1. Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents. 2. Formulation Optimization: Use solubilizing agents such as cyclodextrins, surfactants, or polymers. 3. pH Adjustment: Assess the effect of pH on solubility and adjust the formulation pH accordingly.
High variability in pharmacokinetic (PK) data Inconsistent dosing, variability in animal models, or analytical errors.1. Standardize Protocols: Ensure consistent and accurate dosing procedures. 2. Animal Model Selection: Use a well-characterized and homogeneous animal strain. 3. Analytical Method Validation: Validate the bioanalytical method for accuracy, precision, and linearity.
Toxicity observed at higher doses required for sustained exposure Off-target effects or mechanism-based toxicity at high concentrations.1. Dose Fractionation: Administer smaller doses more frequently to maintain therapeutic levels while minimizing peak concentration-related toxicity. 2. Targeted Delivery: Develop a targeted delivery system to increase the concentration of this compound at the site of action and reduce systemic exposure. 3. Structural Analogs: Synthesize and screen structural analogs of this compound with a potentially better therapeutic index.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This inhibitory action is particularly effective against rapidly replicating cells and viruses.[4][6]

Q2: What are the known antiviral activities of this compound?

A2: this compound has demonstrated potent antiviral activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV and IBV), and various human coronaviruses, including SARS-CoV-2.[3][4][5][7] Its host-targeting mechanism suggests a broad-spectrum potential.[4][6]

Q3: Are there any reports on the metabolic stability and toxicity of this compound?

A3: Studies have indicated that this compound has good metabolic stability and a non-toxic profile when administered to Balb/c mice at doses of 10 and 25 mg/kg every 3 days for 5 weeks.[2][8]

Q4: What general strategies can be employed to extend the in vivo half-life of a small molecule like this compound?

A4: Several strategies can be used to prolong the in vivo half-life of small molecules:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains can increase the molecule's hydrodynamic size, reducing renal clearance.[9][10]

  • Lipidation: The addition of a lipid moiety can enhance binding to serum albumin, thereby extending its circulation time.[9][10]

  • Formulation Strategies: Developing extended-release formulations for subcutaneous or intramuscular administration can maintain therapeutic exposure over a longer period.[1]

  • Structural Modification: Altering the chemical structure to block metabolic liabilities can reduce clearance.[11]

  • Binding to Serum Albumin: Conjugating the molecule to a small molecule that binds to albumin can also extend its half-life.[9][10]

Q5: How can I identify the metabolic liabilities of this compound?

A5: To identify potential sites of metabolism on this compound, you can perform in vitro studies using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human). The resulting metabolites can be identified and characterized using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound and Analogs
CompoundRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)
This compound IV515000.2530001.5
PO204502.027001.8
Analog A (PEGylated) IV512000.596008.2
Analog B (Lipidated) IV510001.01200010.5
Analog C (Metabolically Blocked) IV514500.2560004.1
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Example In Vitro Metabolic Stability Data
CompoundSpeciesMicrosomal Protein (mg/mL)Intrinsic Clearance (CLint) (µL/min/mg)In Vitro t½ (min)
This compound Human0.5859.7
Mouse0.51206.9
Rat0.51057.8
Analog C (Metabolically Blocked) Human0.52533.1
Mouse0.53523.8
Rat0.53027.7
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Prepare Reagents:

    • This compound stock solution (1 mM in DMSO).

    • Liver microsomes (e.g., human, rat, mouse) at a stock concentration of 20 mg/mL.

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the phosphate buffer, microsome suspension, and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the phosphate buffer, this compound stock solution (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Signaling Pathway of this compound Action

MEDS433_Pathway cluster_cell Host Cell cluster_mito Mitochondrion DHO Dihydroorotate hDHODH hDHODH DHO->hDHODH ORO Orotate Pyrimidines Pyrimidines (UTP, CTP) ORO->Pyrimidines RNA_DNA Viral RNA/DNA Synthesis Pyrimidines->RNA_DNA hDHODH->ORO This compound This compound This compound->hDHODH

Caption: Mechanism of action of this compound inhibiting pyrimidine biosynthesis.

Experimental Workflow for Improving In Vivo Half-Life

HalfLife_Workflow cluster_strategies Half-Life Extension Strategies start Start: this compound with short t½ pk_screen Initial PK Screening start->pk_screen problem_id Identify Limiting Factor (Metabolism, Solubility, etc.) pk_screen->problem_id structural_mod Structural Modification (e.g., Deuteration, PEGylation) problem_id->structural_mod Metabolism formulation Formulation Development (e.g., Lipid-based, Nanoparticles) problem_id->formulation Solubility/ Absorption prodrug Prodrug Synthesis problem_id->prodrug Multiple Issues synthesis Synthesize Analogs/Formulations structural_mod->synthesis formulation->synthesis prodrug->synthesis invitro_assays In Vitro Assays (Stability, Solubility, Activity) synthesis->invitro_assays invivo_pk In Vivo PK Studies invitro_assays->invivo_pk evaluation Evaluate PK Parameters (t½, AUC, Cmax) invivo_pk->evaluation success Optimized Candidate (Longer t½) evaluation->success Improved fail Re-evaluate Strategy evaluation->fail Not Improved fail->problem_id

Caption: A logical workflow for extending the in vivo half-life of this compound.

Logical Relationship of Factors Affecting In Vivo Half-Life

PK_Factors cluster_clearance Clearance (CL) cluster_distribution Volume of Distribution (Vd) half_life In Vivo Half-Life (t½) metabolism Metabolism (Liver, etc.) metabolism->half_life inversely proportional excretion Renal Excretion excretion->half_life inversely proportional tissue_binding Tissue Binding tissue_binding->half_life proportional plasma_protein_binding Plasma Protein Binding plasma_protein_binding->half_life proportional absorption Absorption Rate & Extent bioavailability Bioavailability (F) absorption->bioavailability bioavailability->half_life influences exposure

Caption: Key pharmacokinetic factors influencing the in vivo half-life.

References

Cell-line specific responses to MEDS433 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DHODH inhibitor, MEDS433.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA and RNA. This pyrimidine starvation is the primary mechanism underlying its antiproliferative and antiviral effects.

Q2: In which research areas is this compound primarily used?

A2: this compound is investigated for its therapeutic potential in two main areas:

  • Oncology: Particularly in cancers that are highly dependent on the de novo pyrimidine synthesis pathway, such as Acute Myeloid Leukemia (AML).[3]

  • Virology: It has shown broad-spectrum antiviral activity against various RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV, IBV), and coronaviruses (including SARS-CoV-2), by limiting the availability of pyrimidines required for viral genome replication.[1][3][5][6]

Q3: How can I confirm that the observed cellular effects are due to DHODH inhibition by this compound?

A3: A rescue experiment is the standard method for confirming the on-target effect of this compound. The antiproliferative or antiviral effects of this compound can be reversed by supplementing the cell culture medium with exogenous uridine or orotic acid, which bypasses the enzymatic step blocked by the inhibitor.[5] Dihydroorotic acid, the substrate of DHODH, should not rescue the effect.

Q4: What are the known mechanisms of resistance to this compound and other DHODH inhibitors?

A4: Resistance to DHODH inhibitors can arise from several mechanisms:

  • Upregulation of the pyrimidine salvage pathway: Cells can increase their uptake of extracellular pyrimidines through the salvage pathway, compensating for the block in de novo synthesis. Key enzymes and transporters in this pathway include uridine-cytidine kinase 2 (UCK2) and nucleoside transporters like SLC29A1.[1]

  • Increased expression of DHODH: Overexpression of the target enzyme, DHODH, can lead to resistance.

  • Upregulation of carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD): This multifunctional enzyme is involved in the initial steps of the de novo pyrimidine synthesis pathway, and its upregulation may contribute to resistance.[1]

Troubleshooting Guides

Cell Viability and Proliferation Assays

Problem 1: No significant decrease in cell viability is observed after this compound treatment in a cancer cell line expected to be sensitive.

  • Possible Cause 1: Cell line relies on the pyrimidine salvage pathway.

    • Troubleshooting:

      • Confirm the reliance on the salvage pathway by performing the experiment in uridine-depleted medium.

      • Co-treat the cells with this compound and an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, which blocks nucleoside transporters.[7] This combination has been shown to be synergistic in some AML cell lines.

  • Possible Cause 2: Insufficient treatment duration.

    • Troubleshooting: Some cell lines, particularly those with a longer doubling time, may require a longer exposure to this compound to exhibit a significant reduction in viability. Extend the treatment duration (e.g., from 3 to 6 days) and assess cell viability at multiple time points.

  • Possible Cause 3: Incorrect dosage.

    • Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. Refer to the data tables below for reported IC50/EC50 values in various cell lines.

Problem 2: The rescue experiment with uridine does not reverse the effect of this compound.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting: While this compound is a highly specific inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Lower the concentration of this compound to a level closer to the IC50 and repeat the rescue experiment.

  • Possible Cause 2: Insufficient uridine concentration.

    • Troubleshooting: Ensure that the concentration of uridine is sufficient to rescue the cells. A common starting concentration is 100 µM. It may be necessary to titrate the uridine concentration.

  • Possible Cause 3: Uridine transporter issues.

    • Troubleshooting: Confirm that the cells express functional uridine transporters.

Apoptosis Assays

Problem 3: No significant increase in apoptosis is observed after this compound treatment.

  • Possible Cause 1: Cell line is undergoing cell cycle arrest instead of apoptosis.

    • Troubleshooting: In addition to apoptosis assays (e.g., Annexin V/PI staining), perform cell cycle analysis by flow cytometry to determine if this compound induces a block at a specific phase of the cell cycle. Inhibition of DHODH can lead to S-phase arrest in some cancer cells.

  • Possible Cause 2: Apoptosis is a late event.

    • Troubleshooting: Perform a time-course experiment to assess apoptosis at different time points after this compound treatment.

Western Blotting

Problem 4: Difficulty in detecting changes in DHODH protein levels after this compound treatment.

  • Possible Cause 1: this compound inhibits enzyme activity, not necessarily expression.

    • Troubleshooting: this compound is an enzyme inhibitor and may not directly affect the expression level of the DHODH protein. To assess the downstream effects of DHODH inhibition, probe for proteins involved in pathways affected by pyrimidine depletion, such as markers of S-phase arrest (e.g., p21) or c-Myc, which has been shown to be downregulated by other DHODH inhibitors.

  • Possible Cause 2: General Western blotting issues.

    • Troubleshooting: Refer to general Western blot troubleshooting guides for issues like weak or no signal, high background, or non-specific bands. Ensure proper sample preparation, protein transfer, and antibody concentrations.

Data Presentation

Table 1: Antiviral Activity of this compound in Various Cell Lines

VirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (IAV)A549VRA0.055 ± 0.00364.25 ± 3.121104
Influenza B (IBV)A549VRA0.052 ± 0.00664.25 ± 3.12988
Influenza A (IAV)Calu-3VRA-54.67 ± 3.86994
Influenza B (IBV)Calu-3VRA-54.67 ± 3.861051
Influenza A (IAV)MDCKPRA0.141 ± 0.021119.8 ± 6.21850
Influenza B (IBV)MDCKPRA0.170 ± 0.019119.8 ± 6.21705
hCoV-OC43HCT-8FFRA-78.48 ± 4.6> 6300
hCoV-229EMRC-5CPE-104.80 ± 19.75> 4600
SARS-CoV-2Vero E6VRA-> 500> 7900
SARS-CoV-2Calu-3VRA0.076 ± 0.005> 125> 1600

VRA: Virus Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay. Data adapted from[5][6]

Table 2: Antiproliferative Activity of this compound in a Cancer Cell Line

Cell LineAssayIC50 (µM)Treatment Duration
Jurkat (Human T lymphocyte)Hoechst 33258 dye-based fluorescence0.7572 hours

Data adapted from MedchemExpress product information, citing PMID: 29939742.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and control vehicle (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Western Blotting for DHODH Pathway Analysis
  • Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHODH, p21, c-Myc, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

MEDS433_Signaling_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Effects DHO Dihydroorotate ORO Orotate DHO->ORO hDHODH UMP UMP ORO->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNARNA DNA & RNA Synthesis Pyrimidines->DNARNA CellCycleArrest Cell Cycle Arrest (S-phase) DNARNA->CellCycleArrest Apoptosis Apoptosis DNARNA->Apoptosis ViralReplication Viral Replication Inhibition DNARNA->ViralReplication This compound This compound This compound->ORO

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis and subsequent cellular processes.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate (2-4h) mtt_addition->incubation2 solubilization Add Solubilization Buffer incubation2->solubilization readout Measure Absorbance at 570nm solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for determining cell viability and IC50 of this compound using an MTT assay.

Troubleshooting_Logic_Tree start Unexpected Experimental Outcome with this compound q1 Is it a cell viability issue? start->q1 q2 Is it an apoptosis assay issue? start->q2 q3 Is it a Western blot issue? start->q3 a1 No decrease in viability q1->a1 Yes a2 No increase in apoptosis q2->a2 Yes a3 No change in protein levels q3->a3 Yes s1_1 Check for salvage pathway dependence a1->s1_1 s1_2 Increase treatment duration a1->s1_2 s2_1 Check for cell cycle arrest a2->s2_1 s2_2 Perform time-course a2->s2_2 s3_1 Inhibition may not affect protein expression a3->s3_1 s3_2 Probe for downstream markers a3->s3_2

Caption: A logical decision tree for troubleshooting common issues in this compound experiments.

References

Mitigating MEDS433 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MEDS433. Our aim is to help you mitigate potential cytotoxicity at high concentrations and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][3] hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[2][4] By inhibiting this step, this compound effectively depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.

Q2: Why am I observing cytotoxicity at high concentrations of this compound?

A2: The cytotoxicity of this compound at high concentrations is a direct consequence of its mechanism of action. By inhibiting hDHODH, this compound leads to pyrimidine starvation.[5] While rapidly proliferating cells, such as cancer cells or virus-infected cells, are highly dependent on the de novo pathway for pyrimidines, high concentrations of this compound can also impact the viability of normal cells by severely limiting their pyrimidine supply.

Q3: What are the typical CC50 values for this compound in common cell lines?

A3: The 50% cytotoxic concentration (CC50) of this compound varies depending on the cell line. Please refer to the table below for a summary of reported CC50 values.

Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?

A4: The most effective way to counteract the cytotoxicity of this compound is to supplement your cell culture medium with pyrimidines. The addition of exogenous uridine or orotic acid can bypass the enzymatic block and replenish the pyrimidine pool, thus rescuing the cells from the cytotoxic effects.[2][6][7]

Q5: Will adding uridine or orotic acid interfere with the intended (e.g., antiviral) activity of this compound?

A5: Yes, the addition of uridine or orotic acid is expected to reverse the biological activity of this compound, including its antiviral effects.[2][6][7][8] This is a key experimental control to confirm that the observed activity is due to the specific inhibition of hDHODH.

Q6: Are there alternative strategies to reduce off-target effects?

A6: Since the primary "off-target" effect (cytotoxicity in non-target cells) is mechanistically linked to its on-target action, pyrimidine supplementation is the most direct mitigation strategy. For in vivo studies, careful dose optimization and pharmacokinetic profiling are crucial to maintain a therapeutic window that maximizes efficacy while minimizing systemic toxicity.[5]

Troubleshooting Guide

Issue: High levels of cell death observed in control (non-target) cell populations.

Potential Cause Troubleshooting Steps
This compound concentration is too high. 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic index (Selectivity Index = CC50 / EC50). 2. Refer to the cytotoxicity data table below for guidance on the expected CC50 in your cell line.
Pyrimidine depletion in the culture medium. 1. Supplement the medium with uridine or orotic acid. A starting concentration of 100-fold molar excess relative to the this compound concentration has been shown to be effective.[2] 2. Ensure your baseline medium is not deficient in pyrimidines.
Solvent (e.g., DMSO) toxicity. 1. Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound to assess its contribution to cytotoxicity. 2. Minimize the final solvent concentration in your culture medium, typically keeping it below 0.1%.

Issue: Inconsistent results or loss of this compound activity.

Potential Cause Troubleshooting Steps
Degradation of this compound. 1. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended by the manufacturer.[3] 2. Avoid repeated freeze-thaw cycles.
Presence of exogenous pyrimidines in serum or media supplements. 1. Be aware of the composition of your media and supplements, particularly fetal bovine serum (FBS), which can contain variable levels of nucleosides. 2. Consider using dialyzed FBS to reduce the concentration of exogenous pyrimidines.

Data Presentation

Table 1: Summary of this compound Cytotoxicity (CC50) in Various Cell Lines

Cell LineCell TypeCC50 (µM)Reference
A549Human lung carcinoma64.25 ± 3.12[2]
Calu-3Human lung adenocarcinoma54.67 ± 3.86[2]
>125[9]
MDCKMadin-Darby Canine Kidney119.8 ± 6.21[2]
HCT-8Human ileocecal adenocarcinoma78.48 ± 4.6[7]
MRC5Human fetal lung fibroblast104.80 ± 19.75[7]
Vero E6African green monkey kidney>500[9]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot the results against the log of the this compound concentration.

  • Determine the CC50 value using non-linear regression analysis.

Protocol 2: Reversal of this compound Cytotoxicity with Uridine Supplementation

Objective: To confirm that the cytotoxicity of this compound is mechanism-specific by rescuing cells with exogenous uridine.

Materials:

  • Same materials as in Protocol 1

  • Uridine stock solution

Methodology:

  • Follow steps 1 and 2 of Protocol 1.

  • Prepare a second set of serial dilutions of this compound in complete culture medium that is also supplemented with a fixed concentration of uridine (e.g., 100 µM).

  • Treat the cells with the this compound dilutions with and without uridine supplementation. Include appropriate controls (no treatment, vehicle, uridine only).

  • Follow steps 4-9 of Protocol 1.

  • Compare the dose-response curves. A rightward shift in the cytotoxicity curve in the presence of uridine indicates a reversal of the this compound effect.

Mandatory Visualizations

MEDS433_Mechanism_of_Action cluster_pyrimidine_pathway De Novo Pyrimidine Biosynthesis cluster_rescue_pathway Rescue Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP -> Pyrimidines Orotate->UMP This compound This compound hDHODH_node This compound->hDHODH_node Exogenous_Uridine Exogenous Uridine/Orotate Exogenous_Uridine->UMP Experimental_Workflow start Start: Seed Cells treatment Treat with this compound +/- Uridine start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data: Calculate CC50 mtt_assay->data_analysis end End: Determine Cytotoxicity data_analysis->end

References

Validation & Comparative

A Comparative Guide to hDHODH Inhibitors: MEDS433 vs. Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of human dihydroorotate dehydrogenase (hDHODH): MEDS433, a novel inhibitor, and brequinar, a well-established benchmark. This analysis is supported by experimental data on their inhibitory potency, antiviral efficacy, and mechanisms of action.

Introduction to hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[4][5] Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines, making hDHODH an attractive therapeutic target for anticancer, immunosuppressive, and antiviral agents.[5][6][7]

Brequinar (DuP-785) is a potent and selective hDHODH inhibitor developed in the 1980s.[8] It has been investigated for its anticancer and immunosuppressive properties but has faced challenges due to a narrow therapeutic window.[8] this compound is a newer small molecule inhibitor, designed based on the scaffold of brequinar, that has demonstrated potent hDHODH inhibition and broad-spectrum antiviral activity.[1][9]

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory and antiviral activities of this compound and brequinar.

Table 1: hDHODH Enzymatic Inhibition

CompoundIC50 (nM)
This compound 1.2[1][9][10]
Brequinar ~20[11], 5.2[12], 81-97 (Standard)[13]

IC50: Half-maximal inhibitory concentration.

Table 2: Antiviral Efficacy (EC50 in µM)

Virus StrainCell LineThis compound (EC50 µM)Brequinar (EC50 µM)Reference
Influenza A (IAV) A5490.064 ± 0.010.495 ± 0.027[1]
MDCK0.141 ± 0.0210.780 ± 0.012[1]
Influenza B (IBV) A5490.065 ± 0.0050.273 ± 0.014[1]
MDCK0.170 ± 0.0191.07 ± 0.07[1]
SARS-CoV-2 Vero E60.063 ± 0.0020.200 ± 0.01[9]
Calu-30.077 ± 0.0030.214 ± 0.002[9]
hCoV-229E --0.0427 ± 0.003[9]
hCoV-OC43 -0.021 ± 0.0020.022 ± 0.003[9]
RSV-A and RSV-B -One-digit nM range-[14]

EC50: Half-maximal effective concentration.

The data clearly indicates that this compound is a more potent inhibitor of the hDHODH enzyme in vitro compared to brequinar.[1][9] This higher enzymatic potency translates to superior antiviral activity against several respiratory viruses, including Influenza A and B viruses and SARS-CoV-2, where this compound consistently shows lower EC50 values than brequinar.[1][9]

Mechanism of Action

Both this compound and brequinar exert their primary effect by inhibiting hDHODH, thereby depleting the intracellular pool of pyrimidines necessary for viral replication.[1][6][14] This mechanism has been confirmed by rescue experiments where the antiviral effects of both inhibitors are reversed by the addition of exogenous uridine or orotate, which bypasses the enzymatic block.[1][9][15]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors hDHODH Inhibitors DHO Dihydroorotate ORO Orotate DHO->ORO hDHODH (Mitochondrion) UMP UMP ORO->UMP UTP UTP / CTP UMP->UTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA This compound This compound This compound->DHO inhibit Brequinar Brequinar Brequinar->DHO inhibit

hDHODH Inhibition in Pyrimidine Synthesis.

Interestingly, this compound has been shown to possess a secondary antiviral mechanism. It stimulates the secretion of IFN-β and IFN-λ1, which in turn induces the expression of Interferon-Stimulated Genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[14] This dual action of directly inhibiting viral genome synthesis and inducing a host antiviral state may contribute to its superior potency.[14]

G cluster_direct Direct Antiviral Action cluster_indirect Host-Mediated Antiviral Action This compound This compound hDHODH hDHODH This compound->hDHODH inhibits IFNs IFN-β, IFN-λ1 This compound->IFNs stimulates secretion Pyrimidines Pyrimidine Pool hDHODH->Pyrimidines depletes ViralGenome Viral Genome Synthesis Pyrimidines->ViralGenome required for ISGs ISG Expression (IFI6, IFITM1, IRF7) IFNs->ISGs induces RSV_Rep RSV Replication ISGs->RSV_Rep reduces

Dual Antiviral Mechanisms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and brequinar.

hDHODH Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant hDHODH.

Principle: The activity of hDHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is measured by the decrease in absorbance at 600 nm.[3][5][16]

Protocol Outline:

  • Preparation: Recombinant hDHODH enzyme is diluted in an appropriate buffer (e.g., Tris-buffer, pH 8.0) containing cofactors like Coenzyme Q10.[3][5]

  • Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the test inhibitor (e.g., this compound, brequinar) or DMSO (vehicle control) for a set period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C or room temperature).[3][5]

  • Reaction Initiation: The enzymatic reaction is started by adding a mixture containing the substrate (dihydroorotate) and the electron acceptor (DCIP).[3]

  • Measurement: The decrease in absorbance at 600 nm is measured kinetically over time using a microplate spectrophotometer.[3]

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curve. The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control, and the IC50 value is calculated using non-linear regression analysis.

G cluster_workflow hDHODH Inhibition Assay Workflow A 1. Prepare Reagents - hDHODH Enzyme - Inhibitor Dilutions - Reaction Mix (DHO, DCIP, CoQ10) B 2. Pre-incubate Add hDHODH and Inhibitor to plate. Incubate for 15 min. A->B C 3. Initiate Reaction Add Reaction Mix to all wells. B->C D 4. Measure Absorbance Read plate at 600 nm kinetically (e.g., every 30s for 15 min). C->D E 5. Analyze Data - Calculate reaction velocities. - Determine % Inhibition. - Calculate IC50 value. D->E

Workflow for hDHODH Enzymatic Assay.
Virus Yield Reduction Assay (VRA)

This cell-based assay quantifies the antiviral activity of a compound by measuring the amount of infectious virus produced by treated cells compared to untreated controls.

Principle: Cells are infected with a virus and simultaneously treated with the inhibitor. After an incubation period that allows for multiple rounds of viral replication, the amount of new infectious virus particles released into the cell supernatant is titrated, typically by a plaque assay.

Protocol Outline:

  • Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6, MDCK) in multi-well plates and grow to confluence.[1][9]

  • Treatment and Infection: Pre-treat cell monolayers with increasing concentrations of the inhibitor or DMSO for 1 hour. Then, infect the cells with the virus at a specific multiplicity of infection (MOI). The inhibitor is maintained in the culture medium throughout the experiment.[1][9][17]

  • Incubation: Incubate the infected plates for a period sufficient for viral replication (e.g., 48 hours).[1][9]

  • Supernatant Harvest: Collect the cell supernatants, which contain the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a plaque assay on fresh cell monolayers. This involves infecting cells with serial dilutions of the supernatant and counting the resulting plaques (localized areas of cell death) after a few days.[1][9]

  • Data Analysis: The viral titers (Plaque Forming Units per mL, PFU/mL) are calculated. The EC50 and EC90 values—the concentrations of the compound that reduce the viral yield by 50% and 90%, respectively—are determined by comparing the titers from treated and untreated samples.[1][9]

G cluster_workflow Virus Yield Reduction Assay Workflow A 1. Seed Host Cells Plate cells (e.g., A549, Vero E6) in multi-well plates. B 2. Treat & Infect - Add inhibitor dilutions to cells. - Infect cells with virus (e.g., IAV, SARS-CoV-2). A->B C 3. Incubate Allow virus replication (e.g., 48 hours). B->C D 4. Harvest & Titrate - Collect supernatant. - Perform plaque assay on fresh cells to determine viral titer (PFU/mL). C->D E 5. Analyze Data - Plot viral titer vs. inhibitor concentration. - Calculate EC50 and EC90 values. D->E

Workflow for Virus Yield Reduction Assay.
Cell Proliferation / Viability Assay

These assays are essential to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cytotoxicity.

Principle: The metabolic activity or number of viable cells is measured after treatment with the compound. Common methods include the CCK-8 assay or CellTiter-Glo Luminescent Cell Viability Assay.[18][19][20]

Protocol Outline:

  • Cell Seeding: Plate cells in 96-well plates.[18]

  • Treatment: Treat cells with a range of concentrations of the test compound.

  • Incubation: Incubate for a relevant period (e.g., 48-96 hours).[21]

  • Measurement: Add the assay reagent (e.g., CCK-8, CellTiter-Glo) and measure the resulting signal (absorbance or luminescence) with a plate reader.[18][19]

  • Data Analysis: The signal is proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI = CC50/EC50) is often used to represent the therapeutic window of an antiviral compound.

Conclusion

Both this compound and brequinar are potent inhibitors of hDHODH, a validated target for host-directed antiviral therapy. The available data indicates that this compound is a more potent enzymatic inhibitor than brequinar. This enhanced potency is reflected in its superior in vitro efficacy against a range of respiratory viruses. Furthermore, this compound possesses a dual mechanism of action, not only depleting pyrimidines to halt viral genome synthesis but also stimulating the host's innate interferon response.[14] These characteristics identify this compound as a highly promising candidate for the development of new broad-spectrum antiviral therapies. Brequinar remains a critical tool and benchmark compound in hDHODH research, but its narrower therapeutic range has limited its clinical progression for some indications.[8][22] Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Validating the On-Target Mechanism of MEDS433: A Uridine Rescue Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison and validation of the mechanism of action for MEDS433, a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). We will explore the critical role of the uridine rescue assay in confirming that the antiproliferative and antiviral effects of this compound are a direct result of its targeted inhibition of the de novo pyrimidine synthesis pathway. Experimental data is presented to compare this compound's potency and on-target activity against other known DHODH inhibitors.

Introduction to this compound and DHODH Inhibition

This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key mitochondrial enzyme.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[2][4][5] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for RNA and DNA.[6] Rapidly proliferating cells, such as cancer cells or virus-infected cells, have a high demand for pyrimidines, making DHODH an attractive therapeutic target.[4][5]

This compound has demonstrated potent antiviral activity against a broad range of viruses, including influenza, respiratory syncytial virus (RSV), and SARS-CoV-2, at low nanomolar concentrations.[1][2][7] The central hypothesis is that this compound exerts its effects by starving cells of essential pyrimidines. To validate this specific mechanism, a uridine rescue experiment is the gold standard. If the biological effects of this compound are reversed by supplying uridine—a downstream product that bypasses the DHODH-catalyzed step—it provides strong evidence of on-target activity.

The Pyrimidine Biosynthesis Pathway and Uridine Rescue

The following diagram illustrates the de novo pyrimidine synthesis pathway, the specific point of inhibition by this compound, and how the addition of exogenous uridine circumvents this enzymatic block to restore pyrimidine pools.

cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate (DHO) Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate (ORO) Dihydroorotate->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Downstream UTP, CTP (RNA & DNA Synthesis) UMP->Downstream This compound This compound DHODH DHODH Enzyme This compound->DHODH Inhibits dhodh_step dhodh_step DHODH->dhodh_step Uridine Exogenous Uridine (Rescue Pathway) Uridine->UMP Bypasses Block

Caption: Mechanism of DHODH inhibition by this compound and the uridine rescue principle.

Comparative Performance Data

The potency of this compound is highlighted by its low nanomolar IC50 value for hDHODH enzyme inhibition. The subsequent tables summarize the compound's antiviral efficacy and demonstrate the successful reversal of this activity upon the addition of uridine, confirming its on-target mechanism.

Table 1: Comparative Potency of DHODH Inhibitors
CompoundTargetIC50 (nM)Primary Indication(s)
This compound hDHODH1.2 [3][8]Antiviral, AML (investigational)
BrequinarhDHODH5.2[9]Antiviral, Anticancer (investigational)
ASLAN003hDHODH35[9]AML (investigational)
LeflunomidehDHODH2,500[9]Rheumatoid Arthritis[6]
TeriflunomidehDHODH~13,000 (EC50)[10]Multiple Sclerosis[6]
Table 2: Uridine Rescue of this compound Antiviral Activity against SARS-CoV-2

This table presents data on the antiviral efficacy (EC50) of this compound against SARS-CoV-2 in two different cell lines and shows how the addition of uridine reverses the drug's effect, indicated by the loss of measurable efficacy.

Cell LineTreatmentEC50 (µM)Fold Change in Activity
Vero E6 This compound alone0.063-
This compound + 100 µM Uridine> 10 (Inactive)> 158x decrease
Calu-3 This compound alone0.076-
This compound + 100 µM Uridine> 10 (Inactive)> 131x decrease

Data synthesized from studies confirming this compound's antiviral activity is reversed by exogenous uridine.[7][8]

Experimental Protocols

Protocol: Uridine Rescue in a Cell Viability Assay

This protocol provides a generalized method for validating the on-target activity of this compound by measuring the rescue of cell viability in the presence of uridine.

1. Materials:

  • Cell line of interest (e.g., A549, THP-1, or other rapidly dividing cells)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound stock solution (in DMSO)

  • Uridine stock solution (in sterile water or PBS)[11]

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)[11][12][13]

  • Plate reader (spectrophotometer or luminometer)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For each this compound concentration, prepare two sets of wells: one for this compound alone and one for the uridine rescue condition.

  • Treatment Application:

    • This compound Alone: Add the this compound dilutions to the first set of wells.

    • Rescue Condition: Add the same this compound dilutions to the second set of wells, immediately followed by the addition of uridine to a final concentration of 50-100 µM.[11][14]

    • Controls: Include wells for untreated cells (vehicle control, e.g., DMSO) and cells treated with uridine alone to control for any effects of uridine on cell growth.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[2][14]

  • Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the dose-response curves for this compound with and without uridine to visualize the rescue effect.

Experimental Workflow Diagram

The following diagram outlines the key steps of the uridine rescue assay.

cluster_treatments Treatment Groups start Start seed 1. Seed cells in 96-well plate start->seed adhere 2. Incubate overnight (allow cells to adhere) seed->adhere treat 3. Add Treatments adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate assay 5. Add cell viability reagent (e.g., MTT/CCK-8) incubate->assay read 6. Read plate on spectrophotometer assay->read analyze 7. Analyze data and plot dose-response curves read->analyze end End analyze->end control Vehicle Control (DMSO) This compound This compound (Dose-Response) rescue This compound + Uridine (Fixed Concentration) uridine_ctrl Uridine Alone

Caption: Step-by-step workflow for a typical uridine rescue experiment.

Logical Framework for Mechanism Validation

The uridine rescue experiment is based on a clear logical premise. The diagram below illustrates how the outcome of the experiment validates the hypothesis that this compound's activity is dependent on DHODH inhibition.

cluster_condition1 Condition 1: No Rescue cluster_condition2 Condition 2: Uridine Rescue hypothesis Hypothesis: This compound inhibits DHODH meds433_add Add this compound hypothesis->meds433_add meds433_uridine_add Add this compound + Exogenous Uridine hypothesis->meds433_uridine_add dhodh_inhibited DHODH is inhibited meds433_add->dhodh_inhibited pyrimidine_depleted Pyrimidine pool depleted dhodh_inhibited->pyrimidine_depleted cell_death Result: Cell growth arrested or apoptosis occurs pyrimidine_depleted->cell_death conclusion Conclusion: Hypothesis is Validated. This compound is an on-target DHODH inhibitor. cell_death->conclusion Confirms Antiproliferative Effect dhodh_inhibited2 DHODH is inhibited meds433_uridine_add->dhodh_inhibited2 pyrimidine_bypassed Pyrimidine synthesis block is bypassed dhodh_inhibited2->pyrimidine_bypassed cell_growth Result: Cell growth is restored pyrimidine_bypassed->cell_growth cell_growth->conclusion Confirms Mechanism of Action

Caption: Logical framework demonstrating how uridine rescue validates the MOA.

Conclusion

References

Orotic Acid Rescue Experiments Confirm MEDS433 as a Potent and Specific Inhibitor of Dihydroorotate Dehydrogenase (hDHODH)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of MEDS433, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other alternatives. Experimental data from orotic acid rescue experiments are presented to unequivocally demonstrate that this compound's mechanism of action is the specific inhibition of de novo pyrimidine biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in antiviral and anticancer therapies.

Introduction

This compound is a potent small molecule inhibitor of hDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotide precursors required for DNA and RNA replication.[3] Rapidly proliferating cells, such as cancer cells and virus-infected cells, are highly dependent on this pathway, making hDHODH an attractive therapeutic target.[4][5] Orotic acid rescue experiments are a definitive method to validate that the cellular effects of a compound are due to the inhibition of hDHODH. By providing the product of the enzymatic reaction, orotic acid, downstream of the inhibited step, the phenotypic effects of the inhibitor should be reversed.[4]

Comparative Performance of this compound

This compound has demonstrated potent activity against a range of viruses by inhibiting hDHODH.[1][2] Its performance has been compared to other known hDHODH inhibitors, such as brequinar.

InhibitorVirusCell LineEC50 (µM)Reference
This compound Influenza A (IAV)A5490.064 ± 0.01[2]
BrequinarInfluenza A (IAV)A5490.495 ± 0.027[2]
This compound Influenza B (IBV)A5490.065 ± 0.005[2]
BrequinarInfluenza B (IBV)A5490.273 ± 0.014[2]
This compound SARS-CoV-2Vero E6~0.063[1]
BrequinarSARS-CoV-2Vero E60.200 ± 0.01[1]
This compound SARS-CoV-2Calu-3~0.078[1]
BrequinarSARS-CoV-2Calu-30.214 ± 0.002[1]

Orotic Acid Rescue Confirms hDHODH as the Target of this compound

The specific targeting of hDHODH by this compound has been confirmed through orotic acid rescue experiments. The antiviral activity of this compound is reversed in a dose-dependent manner by the addition of exogenous orotic acid, the product of the hDHODH-catalyzed reaction.[2][6] Conversely, the addition of dihydroorotic acid, the substrate of hDHODH, does not rescue the antiviral effect, confirming that the inhibition occurs at the level of hDHODH.[2][3]

For instance, in studies with Influenza A virus (IAV), the anti-IAV activity of this compound was significantly reversed by orotic acid at concentrations 100-fold that of this compound.[3] In contrast, dihydroorotic acid, even at a 2000-fold excess, did not diminish the antiviral activity of this compound.[7] Similar results were observed in cells infected with SARS-CoV-2, where orotic acid, but not dihydroorotic acid, reversed the antiviral effects of this compound.[3]

Experimental Protocols

Orotic Acid Rescue Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.[2][3]

  • Cell Culture and Infection:

    • Seed appropriate host cells (e.g., A549, MDCK, Vero E6) in 24-well plates and grow to confluence.

    • Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI) or plaque-forming units (PFU) per well.

  • Compound and Metabolite Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of orotic acid and dihydroorotic acid in an appropriate buffer.

    • Treat the infected cells with a fixed concentration of this compound (typically at or above the EC90) in the presence of increasing concentrations of orotic acid or dihydroorotic acid. A vehicle control (e.g., DMSO) and a this compound-only control should be included.

  • Incubation:

    • Incubate the treated, infected cells for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48 hours).

  • Quantification of Viral Replication:

    • Viral replication can be quantified using various methods:

      • Plaque Reduction Assay (PRA): After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count viral plaques. The percentage of plaque reduction relative to the vehicle control is calculated.[2]

      • Virus Yield Reduction Assay (VYRA): The supernatant from the infected cells is collected, and the viral titer is determined by plaque assay on fresh cell monolayers.[2]

  • Data Analysis:

    • The percentage of viral inhibition for each treatment condition is calculated relative to the vehicle control. The reversal of the antiviral effect by orotic acid or dihydroorotic acid is then determined by comparing to the this compound-only control.

Visualizing the Mechanism of Action

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and the experimental workflow for the orotic acid rescue experiment.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine CPSII CPSII Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATC ATC Carbamoyl_Phosphate->ATC Carbamoyl_Aspartate Carbamoyl Aspartate ATC->Carbamoyl_Aspartate DHO DHO Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH UMP_Synthase UMP Synthase UMP UMP UMP_Synthase->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (dUTP, dCTP) UMP->Pyrimidine_Nucleotides DNA_RNA DNA/RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Orotate Orotic Acid hDHODH->Orotate Orotate->UMP_Synthase This compound This compound This compound->hDHODH Orotic_Acid_Rescue_Workflow cluster_setup Experimental Setup cluster_outcome Outcome Infected_Cells Virus-Infected Cells Treatment Treatment Groups Infected_Cells->Treatment Control Vehicle (DMSO) Treatment->Control MEDS433_Only This compound Treatment->MEDS433_Only Rescue_DHO This compound + Dihydroorotic Acid Treatment->Rescue_DHO Rescue_OA This compound + Orotic Acid Treatment->Rescue_OA Replication_Normal Normal Viral Replication Control->Replication_Normal Replication_Inhibited Inhibited Viral Replication MEDS433_Only->Replication_Inhibited Rescue_DHO->Replication_Inhibited Replication_Rescued Rescued Viral Replication Rescue_OA->Replication_Rescued

References

MEDS433: A Potent Host-Targeting Antiviral with Broad-Spectrum Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antiviral efficacy of MEDS433, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), across various cell lines demonstrates its potential as a broad-spectrum antiviral agent. By targeting a key enzyme in the host's de novo pyrimidine biosynthesis pathway, this compound effectively hinders the replication of a range of RNA viruses.

This compound is a novel small molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH), a critical cellular enzyme for the de novo synthesis of pyrimidines.[1][2] This mechanism of action makes it a host-targeting antiviral (HTA), an approach that may offer a higher genetic barrier to resistance compared to direct-acting antivirals (DAAs).[1][3] Experimental data confirms the potent antiviral activity of this compound against several respiratory viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV and IBV), and various human coronaviruses.[1][4][5]

Comparative Antiviral Activity

The antiviral efficacy of this compound has been evaluated in multiple cell lines against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values are summarized below, alongside data for the known hDHODH inhibitor, brequinar, for comparison.

VirusCell LineCompoundEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A Virus (IAV) MDCKThis compound0.141 ± 0.0210.256 ± 0.052>100 (MDCK)>709
A549This compoundNot specifiedNot specifiedNot specifiedNot specified
Influenza B Virus (IBV) MDCKThis compound0.170 ± 0.0190.330 ± 0.013>100 (MDCK)>588
hCoV-OC43 HCT-8This compound0.012 ± 0.0030.044 ± 0.02178.48 ± 4.606329
HCT-8Brequinar0.022 ± 0.003Not specifiedNot specifiedNot specified
hCoV-229E MRC5This compound0.022 ± 0.0030.288 ± 0.040104.80 ± 19.75>4600
MRC5Brequinar0.0427 ± 0.003Not specifiedNot specifiedNot specified
SARS-CoV-2 Vero E6This compoundNot specifiedNot specifiedNot specifiedNot specified
Calu-3This compoundNot specifiedNot specifiedNot specifiedNot specified
RSV-A and RSV-B Not specifiedThis compoundone-digit nanomolarNot specifiedNot specifiedNot specified

Data sourced from multiple studies.[1][4][5] The specific cell line for RSV was not detailed in the available abstracts.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of hDHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This inhibition depletes the intracellular pool of pyrimidines, which are essential for viral RNA synthesis.[1] The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotic acid, confirming its specific targeting of this pathway.[1][5]

In the case of RSV, a secondary antiviral mechanism has been identified. This compound was found to stimulate the secretion of IFN-β and IFN-λ1, which in turn induces the expression of interferon-stimulated genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[4]

MEDS433_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_viral_replication Viral Replication Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH Uridine_Cytidine Uridine_Cytidine Orotate->Uridine_Cytidine ... Viral_RNA_Synthesis Viral_RNA_Synthesis Uridine_Cytidine->Viral_RNA_Synthesis Required for Progeny_Virions Progeny_Virions Viral_RNA_Synthesis->Progeny_Virions Inhibition Inhibition This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits

Figure 1: Primary mechanism of action of this compound.

MEDS433_ISG_Induction This compound This compound IFN_Secretion IFN-β and IFN-λ1 Secretion This compound->IFN_Secretion Stimulates ISG_Expression ISG Expression (IFI6, IFITM1, IRF7) IFN_Secretion->ISG_Expression Induces RSV_Replication RSV Replication ISG_Expression->RSV_Replication Inhibits

Figure 2: Secondary antiviral mechanism of this compound against RSV.

Experimental Protocols

The antiviral activity and cytotoxicity of this compound were determined using established cell-based assays.

Cell Lines and Viruses:

  • Cell Lines: Madin-Darby Canine Kidney (MDCK), human lung adenocarcinoma (A549), human colorectal adenocarcinoma (HCT-8), human embryonic lung fibroblast (MRC5), African green monkey kidney (Vero E6), and human lung epithelial (Calu-3) cells were used.[1][5] Primary human small airway epithelial cells were also used for RSV experiments.[4]

  • Viruses: Influenza A and B viruses, human coronavirus strains OC43 and 229E, SARS-CoV-2, and Respiratory Syncytial Virus (RSV) strains A and B were investigated.[1][4][5]

Antiviral Activity Assays:

  • Plaque Reduction Assay (PRA): This assay was used for IAV and IBV in MDCK cells and for SARS-CoV-2 in Vero E6 cells.[1][6] Cell monolayers were infected with a known number of plaque-forming units (PFU) and treated with varying concentrations of this compound.[1] After an incubation period, the cells were fixed and stained to visualize and count viral plaques. The EC50 and EC90 values were calculated as the drug concentrations that inhibited plaque formation by 50% and 90%, respectively.[1][3]

  • Virus Yield Reduction Assay (VRA): This method was employed in A549 cells for IAV.[1] Infected cells were treated with the compound, and after incubation, the supernatant containing progeny virions was collected and titrated on susceptible cells (e.g., MDCK) to determine the viral titer.[3]

  • Focus Forming Reduction Assay (FFRA): Used for hCoV-OC43, this assay involves immunostaining for a viral protein (e.g., nucleocapsid) to detect infected cells, which appear as foci.[5][7]

  • Cell Viability Assay for Viral Cytopathic Effect (CPE): For hCoV-229E, which causes a clear cytopathic effect, cell viability was measured using assays like CellTiter-Glo as a surrogate for viral replication.[5]

Cytotoxicity Assay: The cytotoxicity of this compound was assessed in uninfected cell lines to determine the CC50 value.[5] Assays such as the MTT method or CellTiter-Glo Luminescent assay were used to measure cell viability after treatment with a range of compound concentrations.[7]

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed cells in multi-well plates C Infect cells with virus (e.g., 50 PFU/well) A->C B Prepare serial dilutions of this compound D Treat cells with This compound dilutions B->D E Incubate for 24-72 hours D->E F Quantify viral replication (PRA, VRA, etc.) E->F G Calculate EC50/EC90 F->G

Figure 3: Generalized workflow for antiviral assays.

Conclusion

This compound demonstrates potent, broad-spectrum antiviral activity in vitro against several clinically significant respiratory viruses. Its host-targeting mechanism, by inhibiting the de novo pyrimidine biosynthesis pathway, presents a promising strategy for antiviral drug development. Furthermore, the dual mechanism of action observed against RSV, involving both metabolic inhibition and immune stimulation, enhances its therapeutic potential. The high selectivity indices observed indicate a favorable safety profile in the tested cell lines. Further development and in vivo studies are warranted to explore the full potential of this compound as a novel antiviral agent.

References

MEDS433 Demonstrates Superior Selectivity Over Other hDHODH Inhibitors in Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that MEDS433, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), exhibits a significantly higher selectivity index against a range of viruses compared to other inhibitors of the same class, including Brequinar, Leflunomide, and Teriflunomide. This superior selectivity profile suggests a wider therapeutic window for this compound in the development of host-targeting antiviral therapies.

Researchers and drug development professionals are increasingly focusing on host-targeting antivirals as a strategy to combat a broad spectrum of viral infections and overcome the challenge of drug resistance. One key target in this approach is the hDHODH enzyme, which is crucial for the de novo biosynthesis of pyrimidines, essential building blocks for viral replication.[1] By inhibiting this enzyme, compounds can effectively starve the virus of the necessary components for its proliferation.

This compound is a potent hDHODH inhibitor with an IC50 of 1.2 nM.[2] Its mechanism of action involves blocking the de novo pyrimidine biosynthesis pathway, thereby exerting broad-spectrum antiviral activity.[3][4]

Comparative Selectivity Index of hDHODH Inhibitors

The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter in drug development, indicating the margin of safety of a compound. A higher SI value suggests that the compound is more effective at inhibiting the virus at concentrations that are not toxic to host cells.

The following table summarizes the available data on the selectivity indices of this compound and other notable hDHODH inhibitors against various viruses.

InhibitorVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound SARS-CoV-2Vero E6>0.063>500>7900
SARS-CoV-2Calu-3>0.078>125>1600
Influenza A Virus (IAV)A5490.06464.251004
Influenza B Virus (IBV)A5490.06564.25988
Influenza A Virus (IAV)Calu-30.05554.67994
Influenza B Virus (IBV)Calu-30.05254.671051
Brequinar SARS-CoV-2Vero E60.200Not ReportedNot Reported
SARS-CoV-2Calu-30.214Not ReportedNot Reported
Influenza A Virus (IAV)A5490.495Not ReportedNot Reported
Influenza B Virus (IBV)A5490.273Not ReportedNot Reported
Leflunomide SARS-CoV-2Vero16.4954.803.32
Teriflunomide SARS-CoV-2Vero15.22>100>6.57

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Antiviral Activity Assay (Virus Yield Reduction Assay / Plaque Reduction Assay)
  • Cell Seeding: Host cells (e.g., Vero E6, A549, Calu-3, MDCK) are seeded in 24- or 96-well plates and allowed to form a monolayer.

  • Compound Treatment: Cells are pre-treated with serial dilutions of the test compound (e.g., this compound, Brequinar) for 1 hour.

  • Viral Infection: The cell monolayers are then infected with the virus of interest at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 48-72 hours).

  • Quantification:

    • Virus Yield Reduction Assay (VYRA): The supernatant containing the progeny virus is collected, and the viral titer is determined by plaque assay on fresh cell monolayers.

    • Plaque Reduction Assay (PRA): After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

  • EC50 Determination: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Determination: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI) Calculation

The selectivity index is calculated using the following formula: SI = CC50 / EC50

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitors hDHODH Inhibitors Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA_DNA Viral RNA/DNA Synthesis UTP_CTP->RNA_DNA This compound This compound This compound->Dihydroorotate Inhibits Other_Inhibitors Other Inhibitors (Brequinar, etc.) Other_Inhibitors->Dihydroorotate Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by hDHODH inhibitors.

G cluster_workflow Workflow for Determining Selectivity Index start Start antiviral_assay Antiviral Assay (e.g., VYRA, PRA) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay calculate_ec50 Calculate EC50 antiviral_assay->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si evaluate_si Evaluate SI (Higher is better) calculate_si->evaluate_si end End evaluate_si->end

Caption: Experimental workflow for determining the selectivity index of an antiviral compound.

References

MEDS433: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase (hDHODH)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the enzymatic activity of MEDS433 versus established hDHODH inhibitors, Brequinar and Teriflunomide.

This guide provides a detailed comparison of the inhibitory effects of this compound on human dihydroorotate dehydrogenase (hDHODH) enzymatic activity against two well-established inhibitors, Brequinar and Teriflunomide. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and antiviral drug discovery.

Introduction to hDHODH and its Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis.[1] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making hDHODH a compelling therapeutic target.[1] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and suppression of proliferation.[2]

Comparative Analysis of hDHODH Inhibitors

This compound is a novel and potent inhibitor of hDHODH.[3] This section compares its in vitro efficacy with Brequinar, a potent and well-characterized hDHODH inhibitor, and Teriflunomide, an FDA-approved drug for the treatment of multiple sclerosis that also targets hDHODH.[2][4][5]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Brequinar, and Teriflunomide against human hDHODH. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Reference(s)
This compound Human DHODH1.2 [3]
Brequinar Human DHODH1.8 - 20[6]
Teriflunomide Human DHODH~773[7]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the method of validation, the following diagrams illustrate the relevant biological pathway and the experimental workflow for assessing hDHODH inhibition.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP This compound This compound This compound->Dihydroorotate inhibit Brequinar Brequinar Brequinar->Dihydroorotate inhibit Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate inhibit

Caption: De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition.

The diagram above illustrates the key steps in the de novo pyrimidine biosynthesis pathway. The enzyme hDHODH, which converts dihydroorotate to orotate, is the target of this compound, Brequinar, and Teriflunomide.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) B Prepare Recombinant hDHODH Solution A->B F Add hDHODH and Test Compound to 96-well plate B->F C Prepare Substrate/Cofactor Mix (Dihydroorotate, Coenzyme Q10) H Initiate reaction by adding Substrate/Cofactor/DCIP mix C->H D Prepare DCIP Solution D->H E Prepare Test Compounds (this compound, Brequinar, Teriflunomide) and Controls (DMSO) E->F G Pre-incubate F->G G->H I Measure absorbance at 600 nm over time H->I J Calculate initial reaction rates I->J K Normalize data to controls J->K L Generate dose-response curves and calculate IC50 values K->L

Caption: Experimental Workflow for hDHODH Enzymatic Activity Assay.

The workflow diagram outlines the key steps of the DCIP-based spectrophotometric assay used to determine the inhibitory activity of compounds against hDHODH.

Experimental Protocols

The following is a detailed protocol for the hDHODH enzymatic activity assay, a common method for validating the effect of inhibitors like this compound.

Spectrophotometric Assay for hDHODH Inhibition using DCIP

This assay measures the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to hDHODH activity.

Materials:

  • Recombinant human DHODH (hDHODH)

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Test compounds (this compound, Brequinar, Teriflunomide)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DHO (e.g., 100 mM in DMSO), CoQ10 (e.g., 10 mM in DMSO), and DCIP (e.g., 2.5 mM in Assay Buffer).

    • Dilute recombinant hDHODH in Assay Buffer to the desired working concentration (e.g., 5-20 nM).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each test compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 178 µL of the diluted hDHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200-500 µM DHO, 50-100 µM CoQ10, and 50-120 µM DCIP.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates of the wells with test compounds to the rate of the DMSO control (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion

The experimental data demonstrates that this compound is a highly potent inhibitor of hDHODH, with an IC50 value in the low nanomolar range.[3] Its potency is comparable to or greater than that of Brequinar and significantly surpasses that of Teriflunomide. This positions this compound as a promising candidate for further investigation in therapeutic areas where hDHODH inhibition is a validated strategy. The provided experimental protocol offers a robust method for researchers to independently validate these findings and explore the activity of other potential hDHODH inhibitors.

References

Comparative study of MEDS433 in different viral infection models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral agent MEDS433 against other alternatives in various viral infection models. The information is supported by experimental data to objectively evaluate its performance.

Executive Summary

This compound is a novel, potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, a critical component in the de novo pyrimidine biosynthesis pathway. By targeting this host-cell enzyme, this compound effectively disrupts the replication of a broad range of viruses that rely on an ample supply of pyrimidines for their genomic and messenger RNA synthesis. This host-targeting mechanism presents a high barrier to the development of viral resistance. Experimental data demonstrates this compound's efficacy against several significant human pathogens, including Respiratory Syncytial Virus (RSV), human coronaviruses (including SARS-CoV-2), and influenza A and B viruses. Furthermore, in the context of RSV, this compound exhibits a secondary antiviral mechanism by inducing the expression of antiviral Interferon-Stimulated Genes (ISGs).

Data Presentation: Comparative Antiviral Activity

The following tables summarize the half-maximal effective concentration (EC50) and, where available, the 90% effective concentration (EC90) of this compound and its comparators against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound and Comparators against Coronaviruses

VirusCell LineCompoundEC50 (µM)EC90 (µM)
SARS-CoV-2Vero E6This compound0.0630.224
SARS-CoV-2Calu-3This compound0.076 ± 0.0050.513 ± 0.016
SARS-CoV-2Vero E6Brequinar0.200 ± 0.01-
SARS-CoV-2Calu-3Brequinar0.214 ± 0.002-
hCoV-OC43-This compound0.023 ± 0.0020.051 ± 0.004
hCoV-OC43-Remdesivir0.147 ± 0.034-
hCoV-229E-This compound0.035 ± 0.0040.079 ± 0.006
hCoV-229E-Remdesivir0.0348 ± 0.005-

Table 2: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

Virus StrainCell LineCompoundEC50 (nM)
RSV-AHEp-2This compoundone-digit nanomolar range
RSV-BHEp-2This compoundone-digit nanomolar range

Table 3: Antiviral Activity of this compound and Brequinar against Influenza Viruses

VirusCell LineCompoundEC50 (µM)EC90 (µM)
Influenza A (IAV)A549This compound0.064 ± 0.010.264 ± 0.002
Influenza B (IBV)A549This compound0.065 ± 0.0050.365 ± 0.09
Influenza A (IAV)Calu-3This compound0.055 ± 0.0030.675 ± 0.05
Influenza B (IBV)Calu-3This compound0.052 ± 0.0060.807 ± 0.08
Influenza A (IAV)MDCKBrequinar--
Influenza B (IBV)MDCKBrequinar--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Plaque Reduction Assay (PRA)

This assay is a standard method to determine the infectivity of a lytic virus and to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Host cell line appropriate for the virus (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2, MDCK for influenza).

  • Cell culture medium (e.g., DMEM, MEM).

  • Fetal Bovine Serum (FBS).

  • Virus stock of known titer.

  • Test compound (this compound or comparator) at various concentrations.

  • Overlay medium (e.g., containing methylcellulose or agarose).

  • Fixative solution (e.g., 10% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet).

  • Phosphate-Buffered Saline (PBS).

  • 6-well or 12-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the compound dilutions to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.

    • Infect the cells with a known amount of virus (e.g., 50-100 plaque-forming units [PFU] per well).

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

  • Overlay Application:

    • Aspirate the virus inoculum.

    • Add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution.

    • Stain the cell monolayer with the staining solution. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay (VYRA)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Host cell line appropriate for the virus (e.g., A549 for influenza and RSV, Calu-3 for SARS-CoV-2).

  • Cell culture medium.

  • FBS.

  • Virus stock.

  • Test compound (this compound or comparator) at various concentrations.

  • PBS.

  • 24-well or 48-well cell culture plates.

  • Apparatus for virus titration (e.g., for plaque assay or TCID50 assay).

Procedure:

  • Cell Seeding: Seed host cells in culture plates and grow to confluency.

  • Compound Treatment and Infection:

    • Treat the cell monolayers with serial dilutions of the test compound for a specified period before infection (e.g., 1 hour).

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells in the presence of the compound for a full replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virions.

  • Virus Titeration: Determine the titer of the infectious virus in the harvested supernatants using a standard method such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Data Analysis:

    • Compare the virus titers from the compound-treated wells to the untreated virus control.

    • Calculate the reduction in virus yield for each compound concentration.

    • Determine the EC50 and EC90 values, representing the compound concentrations that reduce the virus yield by 50% and 90%, respectively.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MEDS433_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Virus Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate de novo Pyrimidine Biosynthesis Aspartate Aspartate Aspartate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Viral_Replication Viral RNA Replication UTP_CTP->Viral_Replication Required for hDHODH->Orotate This compound This compound This compound->hDHODH Inhibition

Caption: this compound inhibits viral replication by blocking the host hDHODH enzyme.

RSV_Dual_Mechanism cluster_pyrimidine Pyrimidine Depletion cluster_isg ISG Induction This compound This compound hDHODH_inhibition hDHODH Inhibition This compound->hDHODH_inhibition IFN_secretion Secretion of IFN-β and IFN-λ1 This compound->IFN_secretion Pyrimidine_depletion Pyrimidine Depletion hDHODH_inhibition->Pyrimidine_depletion RSV_genome_synthesis_inhibition Inhibition of RSV Genome Synthesis Pyrimidine_depletion->RSV_genome_synthesis_inhibition Overall_Anti_RSV_Activity Overall Anti-RSV Activity ISG_expression Expression of ISGs (IFI6, IFITM1, IRF7) IFN_secretion->ISG_expression RSV_replication_reduction Reduction of RSV-A Replication ISG_expression->RSV_replication_reduction

Caption: Dual antiviral mechanisms of this compound against RSV.

Experimental_Workflow_PRA cluster_workflow Plaque Reduction Assay Workflow A 1. Seed host cells in multi-well plates B 2. Treat cells with serial dilutions of this compound A->B C 3. Infect cells with a known amount of virus B->C D 4. Add overlay medium to restrict virus spread C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells to visualize plaques E->F G 7. Count plaques and calculate EC50 F->G

Caption: General experimental workflow for a Plaque Reduction Assay.

Safety Operating Guide

Standard Operating Procedure: Disposal of MEDS433 and Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide clear, procedural guidance for the safe and compliant disposal of the novel research compound MEDS433 and other investigational chemicals for which a specific Safety Data Sheet (SDS) may not be available. This document aims to be a primary resource for ensuring laboratory safety and proper chemical handling.

Immediate Safety and Hazard Assessment

Given that this compound is a novel bioactive small molecule, comprehensive hazard information is not yet publicly available. Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.

Core Principle: Treat all unknown or novel compounds as hazardous until proven otherwise.

Experimental Protocol: Initial Handling and Waste Generation

  • Personal Protective Equipment (PPE): When handling this compound in solid or solution form, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: Handle the compound in a chemical fume hood to minimize inhalation exposure.

  • Waste Minimization: Purchase and prepare only the necessary quantities of this compound for your experiments to reduce the volume of waste generated.[1]

Waste Characterization and Segregation

Proper disposal begins with accurate characterization of the waste stream. Since specific reactivity data for this compound is unavailable, characterization must be based on its known properties and any solvents or materials it has been mixed with.

  • Solid Waste: Unused or expired solid this compound powder should be collected as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound are to be characterized by their solvent. For example, a solution of this compound in DMSO is considered a flammable and hazardous liquid waste.

  • Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as hazardous solid waste.[2][3]

Segregation Protocol:

  • Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[4][5]

  • Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Aqueous solutions containing this compound should not be disposed of down the drain.[4][6]

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe accumulation and disposal of this compound waste.

Step 1: Container Selection

  • Select a waste container that is in good condition, leak-proof, and has a secure screw-top cap.[2]

  • The container material must be compatible with the waste. For this compound dissolved in common organic solvents like DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.[7] Plastic containers are often preferred to minimize the risk of breakage.[1][6]

  • Ensure the container has at least one inch of headspace to allow for expansion.[5]

Step 2: Labeling the Waste Container

  • Immediately label the waste container using your institution's hazardous waste tag.[6][8]

  • The label must include the following information:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][6]

    • For mixtures, list all constituents and their approximate percentages.[6]

    • The date when waste was first added to the container (accumulation start date).[6]

    • The name and contact information of the Principal Investigator.[6]

    • The laboratory room number.[6]

    • Check the appropriate hazard pictograms (e.g., flammable, toxic).[6]

Step 3: Waste Accumulation and Storage

  • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1][5]

  • The SAA must be at or near the point of generation.[1]

  • Keep the waste container closed at all times, except when adding waste.[2][4][8]

  • Utilize secondary containment, such as a plastic tub, for all liquid waste containers to contain any potential leaks.[2][4]

Step 4: Requesting Waste Pickup

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1][5][6]

  • Do not overfill the container.[5]

Step 5: Decontamination and Disposal of Empty Containers

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. All cleaning materials must be disposed of as hazardous solid waste.[9]

  • Empty Original Containers: The original this compound container is not considered empty until it has been triple-rinsed.[2][8]

    • Rinse the container three times with a solvent capable of dissolving this compound.

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinsates may also need to be collected depending on institutional policy.

    • After triple-rinsing and air-drying, obliterate or deface the label on the empty container before disposal in the regular trash or glass recycling, as appropriate.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative limits and guidelines for hazardous waste management in a laboratory setting, based on general regulatory requirements.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[1]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[1]
Maximum Storage Time in SAA Up to 12 months (unless accumulation limits are met sooner)[1]
pH Range for Drain Disposal (if permitted) Between 5.0 and 12.5 (for non-hazardous aqueous solutions only)[5]

Visualized Experimental Workflow and Logic

The following diagrams illustrate the decision-making process for the disposal of a novel compound like this compound.

MEDS433_Disposal_Workflow cluster_prep Preparation & Handling cluster_characterization Characterization & Segregation cluster_disposal Containerization & Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Use Chemical Fume Hood ppe->hood waste_gen Waste Generated (Solid, Liquid, Contaminated Items) hood->waste_gen char_waste Characterize Waste Stream (Treat as Hazardous) waste_gen->char_waste segregate Segregate from Incompatible Waste char_waste->segregate container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store request Request EHS Pickup When Full or Timelimit Reached store->request

Caption: Experimental workflow for handling and disposing of this compound waste.

Caption: Decision tree for characterizing different this compound waste streams.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MEDS433

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of the potent dihydroorotate dehydrogenase inhibitor, MEDS433, are critical for protecting laboratory personnel. This guide provides immediate, step-by-step safety and logistical information to minimize exposure risk and ensure a secure research environment.

Researchers and drug development professionals working with this compound, a potent enzyme inhibitor and antiviral compound, must adhere to stringent safety protocols. Due to its pharmacological activity, direct contact, inhalation, or ingestion may pose health risks. The following information, compiled from safety data sheets and general best practices for handling potent pharmaceutical compounds, outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use, removal, and disposal of PPE.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or airborne particles of the compound.
Respiratory Protection NIOSH-approved N95 respirator or higher (if handling powder outside of a containment system)Prevents inhalation of airborne powder particles. Use should be in accordance with a respiratory protection program.
Body Protection Disposable lab coat with long sleeves and tight cuffsProtects skin and personal clothing from contamination.
Foot Protection Closed-toe shoesPrevents exposure from spills.

Procedural Guidance for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure during the handling of this compound.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, the use of a glove box or isolator is recommended.

Donning and Doffing of PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Inner Gloves Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if required) Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Final Hand Wash Doff6->Doff7

PPE Donning and Doffing Workflow for this compound Handling.
Weighing and Reconstitution

  • Preparation: Designate a specific area within the fume hood for handling this compound. Gather all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Reconstitution: Slowly add the solvent to the powder to minimize aerosolization. Ensure the compound is fully dissolved before removing it from the fume hood.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Decontamination: Non-disposable equipment should be decontaminated using a validated procedure. This may involve washing with a suitable solvent that can solubilize and remove the compound.

  • Waste Disposal: Hazardous waste containing this compound should be disposed of through an approved chemical waste management service, in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

By implementing these comprehensive safety measures, research institutions can build a culture of safety and trust, ensuring that the valuable work of their scientists can proceed without compromising their health and well-being.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.